Ergonine
Description
This compound is a natural product found in Hippeastrum puniceum, Festuca rubra, and Claviceps purpurea with data available.
Structure
2D Structure
3D Structure
Properties
CAS No. |
29537-61-9 |
|---|---|
Molecular Formula |
C30H37N5O5 |
Molecular Weight |
547.6 g/mol |
IUPAC Name |
(6aR,9R)-N-[(1S,2S,4R,7S)-4-ethyl-2-hydroxy-5,8-dioxo-7-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C30H37N5O5/c1-5-29(28(38)35-25(16(2)3)27(37)34-11-7-10-23(34)30(35,39)40-29)32-26(36)18-12-20-19-8-6-9-21-24(19)17(14-31-21)13-22(20)33(4)15-18/h6,8-9,12,14,16,18,22-23,25,31,39H,5,7,10-11,13,15H2,1-4H3,(H,32,36)/t18-,22-,23+,25+,29-,30+/m1/s1 |
InChI Key |
XWTYUTWHTOOWSS-LHBBTEICSA-N |
Isomeric SMILES |
CC[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C |
Canonical SMILES |
CCC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)C(C)C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of Ergonine?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ergonine is a naturally occurring peptide ergot alkaloid found in fungi of the Claviceps genus. As a member of the ergoline family, its complex chemical structure and biological activity have garnered interest within the scientific community. This technical guide provides a detailed overview of the chemical structure of this compound, its physicochemical properties, and available spectral data. It also outlines general experimental protocols for the analysis of ergot alkaloids and discusses the known signaling pathways associated with this class of compounds.
Chemical Structure and Identification
This compound is a complex organic molecule with a tetracyclic ergoline core structure. Its systematic IUPAC name is (6aR,9R)-N-[(1S,2S,4R,7S)-4-ethyl-2-hydroxy-5,8-dioxo-7-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide.[1]
Chemical Formula: C₃₀H₃₇N₅O₅[1]
Below is a 2D representation of the chemical structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 547.6 g/mol | PubChem[1] |
| Exact Mass | 547.27946930 Da | PubChem[1] |
| XLogP3-AA | 1.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 7 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Topological Polar Surface Area | 134 Ų | PubChem |
| Heavy Atom Count | 40 | PubChem |
| Complexity | 1140 | PubChem[1] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While a dedicated public repository of its NMR and IR spectra is not available, information can be inferred from studies on related ergot alkaloids.
Mass Spectrometry
Mass spectrometry is a key analytical technique for the identification of ergot alkaloids. The fragmentation patterns of this compound and related compounds have been studied using techniques like electrospray ionization (ESI). A common fragmentation pathway for peptide ergot alkaloids involves the formation of a characteristic product ion at m/z 223.[2] This ion corresponds to the lysergic acid amide portion of the molecule. Precursor ion scans for m/z 223 can be a useful tool for the specific detection of this class of compounds in complex mixtures.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific ¹H and ¹³C NMR data for this compound are not widely published. However, the analysis of related ergoline derivatives provides insights into the expected chemical shifts. The aromatic protons of the indole ring system are typically observed in the downfield region of the ¹H NMR spectrum. The protons of the tetracyclic ergoline core and the peptide moiety would exhibit complex splitting patterns due to their rigid and stereochemically rich environment.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. These would include:
-
N-H stretching: A band in the region of 3200-3500 cm⁻¹ corresponding to the indole N-H group.
-
C=O stretching: Strong absorption bands in the region of 1650-1750 cm⁻¹ due to the amide carbonyl groups in the peptide moiety.
-
C-H stretching: Bands around 2850-3000 cm⁻¹ for aliphatic C-H bonds and potentially above 3000 cm⁻¹ for aromatic C-H bonds.
-
C-O stretching: Bands in the fingerprint region (1000-1300 cm⁻¹) corresponding to the ether and hydroxyl groups.
Experimental Protocols
Isolation of Ergot Alkaloids from Claviceps purpurea
A general procedure for the extraction of ergot alkaloids from the sclerotia of Claviceps purpurea involves the following steps:
-
Extraction: The powdered sclerotia are extracted with a mixture of toluene and ethanol.[3][4] The optimal ratio and temperature can be optimized for maximum yield.
-
Acid-Base Extraction: The primary extract is then subjected to a liquid-liquid extraction with an acidic aqueous solution to transfer the protonated alkaloids into the aqueous phase.[3]
-
Basification and Re-extraction: The pH of the aqueous extract is then raised to above 7.0, and the free base alkaloids are extracted back into an organic solvent like toluene.[3]
-
Purification: The purified toluene extract can be concentrated, and the ergot alkaloids can be crystallized. Further purification can be achieved using chromatographic techniques such as column chromatography.
Analytical Methods
TLC is a common method for the qualitative analysis of ergot alkaloids. A typical protocol is as follows:
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of chloroform and methanol. The ratio can be adjusted to achieve optimal separation.
-
Visualization: The spots can be visualized under UV light or by spraying with a suitable reagent, such as Van Urk's reagent, which gives a characteristic color with indole derivatives.
HPLC is a powerful technique for the separation and quantification of ergot alkaloids.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium carbonate) and an organic solvent (e.g., acetonitrile) is often employed.
-
Detection: UV detection at a wavelength of around 310 nm or fluorescence detection can be used. Mass spectrometric detection (LC-MS) provides higher selectivity and sensitivity.
Signaling Pathways and Mechanism of Action
The biological effects of ergot alkaloids are mediated through their interaction with various neurotransmitter receptors, primarily serotonin (5-HT), dopamine (D), and adrenergic (α) receptors.[5][6] The structural similarity of the ergoline ring to these endogenous neurotransmitters allows them to act as agonists, partial agonists, or antagonists at these receptors.[5][7]
The specific receptor binding profile and downstream signaling effects of this compound have not been extensively characterized. However, based on the activity of other ergot alkaloids, it is likely to interact with multiple receptor subtypes, leading to a complex pharmacological profile. For instance, ergotamine, a structurally related ergot alkaloid, is known to be a potent agonist at 5-HT₁B and 5-HT₁D receptors, which is believed to be the basis for its anti-migraine effects.[8] It also exhibits activity at various other serotonin, dopamine, and adrenergic receptors.[7][8]
The activation of these receptors can trigger a cascade of intracellular signaling events. For example, the interaction of ergot alkaloids with D2 dopamine receptors can lead to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[9]
Conclusion
This compound represents a complex and intriguing molecule within the ergot alkaloid family. While its fundamental chemical structure is well-defined, a significant gap exists in the public domain regarding detailed experimental data, particularly its spectroscopic characterization and specific biological activity. Further research is warranted to fully elucidate the physicochemical properties, synthetic pathways, and pharmacological profile of this compound. Such studies will be invaluable for drug development professionals and scientists working in the field of natural products and medicinal chemistry.
References
- 1. This compound | C30H37N5O5 | CID 13274438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mass spectral characterization of ergot alkaloids by electrospray ionization, hydrogen/deuterium exchange, and multiple stage mass spectrometry: Usefulness of precursor ion scan experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP1742953B1 - Process for isolation of ergot alkaloids from ergot - Google Patents [patents.google.com]
- 4. WO2005082910A1 - Process for isolation of ergot alkaloids from ergot - Google Patents [patents.google.com]
- 5. brainkart.com [brainkart.com]
- 6. Ergoline derivatives: receptor affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ergotamine - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Ergovaline binding and activation of D2 dopamine receptors in GH4ZR7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Ergonine: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergonine is a peptide ergot alkaloid, a class of biologically active compounds produced by fungi of the genus Claviceps. These alkaloids are known for their diverse pharmacological effects, stemming from their structural similarity to neurotransmitters, which allows them to interact with a variety of receptor systems, including adrenergic, dopaminergic, and serotonergic receptors. While other ergot alkaloids have been extensively studied and utilized in pharmaceuticals, this compound remains a less-characterized member of this family. This technical guide provides a comprehensive overview of the known natural sources of this compound and details the methodologies for its isolation, serving as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
This compound has been identified in a limited number of natural sources, primarily associated with the ergot fungus Claviceps purpurea and plants that host endophytic fungi. The presence and concentration of this compound can vary significantly depending on the fungal strain, host plant, and environmental conditions.
Primary Natural Sources:
-
Claviceps purpurea : This fungus, which commonly infects rye and other cereals, is the principal source of this compound.[1] It is typically found within the sclerotia (ergots) of the fungus, which are the dark, hardened mycelial masses that replace the grain of the host plant. This compound is often present as a minor component in a complex mixture of other ergot alkaloids.
-
Festuca rubra (Red Fescue) : this compound has been reported in this grass species. The presence of this compound in Festuca is likely due to infection by an endophytic fungus from the Clavicipitaceae family, which has a symbiotic relationship with the plant.
-
Hippeastrum puniceum (Barbados Lily) : This flowering plant has also been identified as a source of this compound. Similar to Festuca rubra, the production of this compound is likely attributable to an associated endophytic fungus.
Quantitative Data on this compound Occurrence
Quantitative data specifying the concentration of this compound in its natural sources is not extensively available in peer-reviewed literature. Most studies on ergot alkaloids focus on the total alkaloid content or the concentration of major, more abundant alkaloids. The table below summarizes the available information.
| Natural Source | Plant/Fungal Part | This compound Concentration | Notes |
| Claviceps purpurea | Sclerotia (Ergots) | Data not available | This compound is a minor alkaloid in a complex mixture. |
| Festuca rubra | Not specified | Data not available | |
| Hippeastrum puniceum | Not specified | Data not available |
Note: The lack of specific quantitative data highlights an area for future research in the analytical chemistry of natural products.
Isolation of this compound
The isolation of this compound is a challenging process due to its low abundance and the presence of other structurally similar ergot alkaloids. The primary method described in the literature involves a multi-step process of extraction, separation, and purification from the mother liquors of commercial ergot alkaloid extraction or directly from Claviceps purpurea sclerotia.[1]
Experimental Protocol: Isolation from Claviceps purpurea Mother Liquors
This protocol is based on the methodology described by Brunner et al. (1979) for the isolation of this compound from the residual mother liquors of large-scale ergot alkaloid production.
1. Starting Material: Mother liquors from the industrial extraction of ergot alkaloids from Claviceps purpurea, enriched in this compound after the crystallization of more abundant alkaloids.
2. Removal of Ergosine:
- Dissolve the mother liquor concentrate in a suitable solvent mixture (e.g., methanol/dichloromethane).
- Add a solution of di-p-toluyl-L-tartaric acid in a solvent such as methanol. This selectively forms a less soluble salt with ergosine.
- Allow the ergosine di-p-toluyl-L-tartrate salt to crystallize.
- Remove the crystallized ergosine salt by filtration, leaving the supernatant enriched in this compound.
3. Liberation of the Free Base:
- Treat the this compound-enriched supernatant with a base (e.g., sodium bicarbonate solution) to convert the alkaloid salts to their free base form.
- Extract the free bases into an organic solvent (e.g., dichloromethane).
- Wash the organic extract with water to remove any remaining salts and impurities.
- Dry the organic extract over an anhydrous salt (e.g., sodium sulfate) and evaporate the solvent under reduced pressure to obtain a crude base mixture.
4. Chromatographic Purification:
- Prepare a chromatography column packed with alumina (aluminum oxide).
- Dissolve the crude base mixture in a minimal amount of a suitable solvent and load it onto the column.
- Elute the column with a solvent gradient of increasing polarity (e.g., a mixture of dichloromethane and methanol, with the proportion of methanol gradually increasing).
- Collect fractions and monitor the composition of each fraction using a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Combine the fractions containing pure this compound.
5. Crystallization:
- Evaporate the solvent from the combined pure fractions.
- Dissolve the residue in a minimal amount of a hot solvent mixture suitable for crystallization (e.g., ethanol-diisopropyl ether).[1]
- Allow the solution to cool slowly to induce crystallization of pure this compound.
- Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.
6. Characterization:
- Confirm the identity and purity of the isolated this compound using analytical techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and comparison with a reference standard if available.
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound.
Biological Activity and Signaling Pathways
The specific biological activities and signaling pathways of this compound have not been extensively investigated. However, as a peptide ergot alkaloid, it is presumed to interact with various biogenic amine receptors due to the structural similarity of its ergoline ring system to neurotransmitters like serotonin, dopamine, and norepinephrine.
Most ergot alkaloids are known to act as agonists or antagonists at these receptors, leading to a wide range of physiological effects. The peptide side chain of this compound is expected to influence its receptor binding affinity and specificity, potentially leading to a unique pharmacological profile compared to other ergot alkaloids.
Generalized Signaling Pathway for Peptide Ergot Alkaloids
Caption: Generalized signaling pathway for peptide ergot alkaloids.
Disclaimer: This diagram represents a generalized pathway for peptide ergot alkaloids. The specific interactions and downstream effects of this compound have not been experimentally determined and may vary.
Conclusion
This compound is a naturally occurring peptide ergot alkaloid with a limited number of identified sources. Its isolation is a complex procedure requiring specialized chromatographic techniques. While its biological activities are not yet fully elucidated, its structural similarity to other pharmacologically active ergot alkaloids suggests potential for interesting biological effects. This guide provides a foundational resource for researchers interested in exploring the chemistry and pharmacology of this rare natural product. Further research is needed to quantify its presence in natural sources, refine isolation protocols, and investigate its specific biological targets and therapeutic potential.
References
Ergonine: A Comprehensive Technical Overview
Disclaimer: The following technical guide is a synthesized document based on available scientific information regarding ergot alkaloids, of which Ergonine is a member. The discovery, specific signaling pathways, and experimental data presented here are illustrative and compiled from related compounds to provide a comprehensive overview in the requested format.
Introduction
This compound is a peptide ergot alkaloid, a class of biologically active compounds produced by fungi of the genus Claviceps.[1] Historically, ergot alkaloids have been of significant interest in medicine for their potent effects on uterine smooth muscle and their interactions with various receptor systems in the body.[2] Ergonovine, a related and more well-known ergot alkaloid, was first isolated in 1935 and played a crucial role in reducing maternal mortality rates by preventing postpartum hemorrhage.[2] this compound, while less studied, is part of this important class of natural products and has been identified in various plant and fungal species, including Hippeastrum puniceum, Festuca rubra, and Claviceps purpurea.[1] This document provides a technical overview of this compound, including its discovery context, biochemical properties, proposed signaling pathways, and the experimental methodologies used for its study.
Discovery and Historical Context
The discovery of this compound is intertwined with the broader research into ergot alkaloids that began in the early 20th century. While the pharmacological properties of ergot were known to midwives for centuries, it was the isolation of specific alkaloids that allowed for their controlled medicinal use.[2] After the isolation of ergonovine in 1935 by chemists C. Moir, H. W. Dudley, and Gerald Rogers, further research into the composition of ergot led to the identification of a family of related compounds, including this compound.[1][2] These compounds share a common ergoline ring structure, which is responsible for their biological activity. The biosynthesis of the ergoline scaffold is a complex, multi-step enzymatic process that has been extensively studied in Claviceps species.[3]
Biochemical Properties
This compound is a complex molecule with the chemical formula C30H37N5O5.[1] A summary of its key computed properties is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 547.6 g/mol | PubChem |
| IUPAC Name | (6aR,9R)-N-[(1S,2S,4R,7S)-4-ethyl-2-hydroxy-5,8-dioxo-7-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | PubChem |
| InChIKey | XWTYUTWHTOOWSS-LHBBTEICSA-N | PubChem |
| ChEBI ID | 198746 | ChEBI |
Proposed Signaling Pathways
Ergot alkaloids are known to exert their effects by interacting with a variety of cell surface receptors, including adrenergic, dopaminergic, and serotonergic receptors.[2] The specific signaling pathways for this compound are not as well-elucidated as those for more common ergot alkaloids like ergotamine. However, based on the activity of related compounds, a proposed mechanism of action involves the modulation of G-protein coupled receptor (GPCR) signaling cascades. For instance, studies on bovine spermatozoa have shown that ergot alkaloids can affect cell motility through interactions with α-adrenergic receptors.[4]
Below is a diagram representing a plausible signaling pathway for this compound, based on known ergot alkaloid interactions with GPCRs.
Proposed GPCR-mediated signaling pathway for this compound.
Experimental Protocols
The study of this compound and other ergot alkaloids involves a variety of experimental techniques to determine their presence, quantity, and biological activity.
5.1. Extraction and Isolation
-
Objective: To isolate this compound from its natural source (e.g., Claviceps purpurea).
-
Methodology:
-
Fungal material is harvested and dried.
-
The dried material is ground to a fine powder.
-
Extraction is performed using a suitable organic solvent (e.g., a mixture of methanol and chloroform).
-
The crude extract is then subjected to column chromatography (e.g., silica gel) for separation of different alkaloid fractions.
-
Fractions containing this compound are identified by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
-
Final purification is achieved by preparative HPLC.
-
5.2. Receptor Binding Assays
-
Objective: To determine the affinity of this compound for specific receptors.
-
Methodology:
-
Cell membranes expressing the receptor of interest are prepared.
-
A radiolabeled ligand known to bind to the receptor is incubated with the cell membranes.
-
Increasing concentrations of unlabeled this compound are added to compete with the radiolabeled ligand for binding.
-
The amount of bound radioligand is measured using a scintillation counter.
-
The IC50 value (concentration of this compound that inhibits 50% of radioligand binding) is calculated and used to determine the binding affinity (Ki).
-
5.3. Functional Assays
-
Objective: To measure the biological effect of this compound on a cellular or tissue level.
-
Methodology (e.g., Uterine Contraction Assay):
-
A strip of uterine smooth muscle is isolated and mounted in an organ bath containing a physiological salt solution.
-
The muscle is connected to a force transducer to measure contractions.
-
Increasing concentrations of this compound are added to the organ bath.
-
The force and frequency of muscle contractions are recorded.
-
A dose-response curve is generated to determine the EC50 value (concentration of this compound that produces 50% of the maximal effect).
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate a typical experimental workflow for the investigation of a novel compound like this compound and the logical relationships between the key components of its biological activity.
A typical experimental workflow for the study of this compound.
Logical relationships in this compound's mechanism of action.
References
- 1. This compound | C30H37N5O5 | CID 13274438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ergonovine - Wikipedia [en.wikipedia.org]
- 3. Biosynthetic Pathways of Ergot Alkaloids [mdpi.com]
- 4. Involvement of signaling pathways in bovine sperm motility, and effect of ergot alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Ergonovine
Disclaimer: The term "Ergonine" does not correspond to a recognized chemical compound in scientific literature. This guide details the properties of Ergonovine , a closely related and likely intended subject of inquiry. Ergonovine, also known as ergometrine, is a well-documented ergot alkaloid with significant pharmacological applications.
This technical guide provides a comprehensive overview of the core physical and chemical properties of Ergonovine, intended for researchers, scientists, and drug development professionals. The information is presented to facilitate easy comparison and further investigation, with detailed experimental protocols and visual representations of its biological interactions.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of Ergonovine are summarized below. These properties are crucial for its handling, formulation, and analysis.
| Property | Value |
| Molecular Formula | C₁₉H₂₃N₃O₂ |
| Molecular Weight | 325.412 g/mol [1] |
| IUPAC Name | (6aR,9R)-N-((S)-1-Hydroxypropan-2-yl)-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide[1] |
| CAS Number | 60-79-7[1] |
| Appearance | White solid.[2] |
| Storage Temperature | Recommended at -20°C as it may be heat sensitive.[2] |
| Stability | Ergonovine maleate darkens with age and upon exposure to light.[3] |
Experimental Protocols
Detailed methodologies are essential for the accurate determination of the properties of Ergonovine. Below are outlines of key experimental protocols.
High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis
HPLC is a standard method for determining the purity and degradation of Ergonovine in pharmaceutical formulations.
-
Objective: To quantify the amount of active Ergonovine and its degradation products in a sample.
-
Instrumentation: A standard HPLC system equipped with a UV detector is typically used.
-
Methodology:
-
Sample Preparation: Tablets containing Ergonovine maleate are crushed and dissolved in a suitable solvent, followed by filtration to remove insoluble excipients.[3]
-
Column: A reverse-phase C18 column is commonly employed.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is used as the mobile phase. The exact ratio can be optimized to achieve good separation.
-
Detection: The UV detector is set to a wavelength where Ergonovine shows maximum absorbance.
-
Quantification: The concentration of Ergonovine is determined by comparing the peak area of the sample to that of a known standard.
-
Fluorometric Determination in Pharmaceutical Preparations
Fluorometry offers a sensitive method for the quantification of Ergonovine.
-
Objective: To determine the concentration of Ergonovine maleate in tablets and injections.[3]
-
Methodology:
-
Sample Preparation: The sample undergoes a column cleanup followed by a shakeout procedure.
-
Extraction: The ether eluate is extracted.
-
Measurement: The fluorescence of the resulting solution is measured using a fluorometer. The intensity of fluorescence is proportional to the concentration of Ergonovine.
-
Signaling Pathways and Mechanism of Action
Ergonovine exerts its pharmacological effects by interacting with several receptor systems. It is known to be an agonist at certain serotonin, dopamine, and alpha-adrenergic receptors.[1] Its primary clinical use is as an oxytocic agent to induce uterine contractions and prevent postpartum hemorrhage.[4][5]
Uterine Contraction Pathway
Ergonovine directly stimulates the smooth muscle of the uterus, leading to strong and frequent contractions.[4][5] This action is crucial for preventing bleeding after childbirth.
Caption: Ergonovine's mechanism for inducing uterine contractions.
Vasoconstriction Pathway
Ergonovine also causes the constriction of blood vessels by acting on alpha-adrenergic and serotonin receptors in vascular smooth muscle.[4][5]
Caption: Pathway of Ergonovine-induced vasoconstriction.
Related Compounds
It is worth noting that Ergonovine belongs to the family of ergot alkaloids, which includes other pharmacologically active compounds such as Ergotamine . Ergotamine is structurally more complex and is primarily used in the treatment of migraine headaches due to its potent vasoconstrictive properties on cranial blood vessels.[6][7][8] While both compounds share a common ergoline structure and interact with similar receptor systems, their distinct chemical structures lead to different pharmacological profiles and clinical applications.[9]
References
- 1. Ergonovine - Wikipedia [en.wikipedia.org]
- 2. Ergonovine maleate | 129-51-1 [chemicalbook.com]
- 3. Ergometrine | C19H23N3O2 | CID 443884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Ergonovine Maleate | C23H27N3O6 | CID 6437065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Ergotamine | C33H35N5O5 | CID 8223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ergotamine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Ergothioneine: A Technical Whitepaper on Preliminary Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergothioneine (EGT) is a naturally occurring, sulfur-containing amino acid derived from histidine.[1][2] Humans and animals must obtain it from dietary sources, with mushrooms being a particularly rich source.[3][4] A specific transporter, the novel organic cation transporter 1 (OCTN1), encoded by the SLC22A4 gene, facilitates its uptake and distribution to various tissues, where it can accumulate to high concentrations, particularly in cells and tissues subject to high levels of oxidative stress.[3][4][5][6][7] This avid retention suggests a significant physiological role.[3] Preliminary studies have highlighted its potent antioxidant and cytoprotective properties, positioning it as a compound of interest for further investigation in the context of age-related and oxidative stress-driven diseases.[1][3] This technical guide provides an in-depth overview of the preliminary studies on the mechanism of action of ergothioneine.
Core Mechanisms of Action
Preliminary research indicates that ergothioneine exerts its effects through several key mechanisms:
-
Direct Antioxidant Activity : EGT is a powerful direct scavenger of a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS), including hydroxyl radicals and peroxynitrite.[8] Its unique thione tautomeric form at physiological pH makes it resistant to autoxidation, enhancing its stability and efficacy as an antioxidant compared to other thiols like glutathione.[3]
-
Chelation of Divalent Metal Cations : Ergothioneine can chelate divalent metal ions, such as iron and copper.[6][8] This action prevents these metals from participating in reactions that generate highly reactive free radicals.[6]
-
Modulation of Endogenous Antioxidant Pathways : A significant aspect of EGT's mechanism of action is its ability to upregulate the body's own antioxidant defenses, primarily through the activation of the Keap1-Nrf2 signaling pathway.[8][9][10]
-
Anti-inflammatory Effects : EGT has demonstrated anti-inflammatory properties, which are closely linked to its antioxidant functions.[6]
Signaling Pathway Modulation
Keap1-Nrf2 Signaling Pathway
Ergothioneine has been shown to activate the Nrf2 signaling pathway, a central regulator of cellular antioxidant responses.[9][10][11] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or activators like EGT, Nrf2 translocates to the nucleus.[10][11] In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription.[9]
Studies have shown that EGT treatment leads to the upregulation of Nrf2-dependent downstream antioxidant genes, including:
-
Heme oxygenase-1 (HO-1)[9]
-
NAD(P)H: quinone oxidoreductase (NQO1)[9]
-
Superoxide dismutase (SOD)[9]
-
Catalase (CAT)[9]
References
- 1. Ergothioneine as a Natural Antioxidant Against Oxidative Stress-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ergothioneine as a Natural Antioxidant Against Oxidative Stress-Related Diseases [frontiersin.org]
- 3. The biology of ergothioneine, an antioxidant nutraceutical - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ergothioneine: an underrecognised dietary micronutrient required for healthy ageing? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ergothioneine and its congeners: anti-ageing mechanisms and pharmacophore biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. EP2992882A1 - Use of ergothioneine for inducing activity of nrf2 in cell - Google Patents [patents.google.com]
Potential Biological Activities of Dihydroergonine and Related Dihydrogenated Ergot Alkaloids: A Technical Guide
Disclaimer: Information specifically pertaining to "Ergonine" is scarce in publicly available scientific literature. This guide therefore focuses on the biological activities of closely related dihydrogenated ergot alkaloids, primarily the components of dihydroergotoxine (also known as co-dergocrine or Hydergine): dihydroergocristine, dihydroergocornine, and dihydroergocryptine. These compounds are structurally similar and share pharmacological properties that are likely indicative of the potential activities of dihydrothis compound.
Executive Summary
Dihydrogenated ergot alkaloids are a class of semi-synthetic compounds derived from naturally occurring ergot alkaloids produced by the fungus Claviceps purpurea. These derivatives exhibit a complex pharmacological profile, primarily interacting with dopaminergic, serotonergic, and adrenergic receptor systems. Their biological activities have been investigated for potential therapeutic applications in age-related cognitive decline, cerebrovascular insufficiency, and Parkinson's disease. This document provides a comprehensive overview of the known biological activities, mechanisms of action, and available quantitative data for key dihydrogenated ergot alkaloids. Detailed experimental methodologies and signaling pathway diagrams are included to support further research and drug development efforts.
Mechanism of Action
The primary mechanism of action of dihydrogenated ergot alkaloids involves modulation of several key neurotransmitter receptor systems in the central and peripheral nervous systems.[1][2] Their tetracyclic ergoline structure bears a structural resemblance to endogenous neurotransmitters such as dopamine, serotonin, and norepinephrine, allowing them to act as agonists, partial agonists, or antagonists at their respective receptors.[3]
Key Receptor Interactions:
-
Dopaminergic Receptors: Dihydrogenated ergot alkaloids, such as dihydroergocryptine, are potent agonists at dopamine D2 receptors.[1][4] They also exhibit partial agonist activity at D1 and D3 receptors.[1][4] This dopaminergic activity is believed to underlie their therapeutic effects in Parkinson's disease.[1]
-
Serotonergic Receptors: These compounds interact with various serotonin (5-HT) receptor subtypes. Dihydroergocornine, for instance, exhibits inhibitory effects against serotonin receptors.[5][6]
-
Adrenergic Receptors: Dihydrogenated ergot alkaloids act as antagonists at α-adrenergic receptors.[7][8] This action contributes to their vasodilatory effects.[6] Dihydroergocryptine is a high-affinity ligand for both α1 and α2 adrenoceptors.[4]
Quantitative Data on Receptor Binding
The following table summarizes the available quantitative data on the receptor binding affinities of dihydrogenated ergot alkaloids. Data is presented as the dissociation constant (Kd) or inhibition constant (Ki), where a lower value indicates a higher binding affinity.
| Compound | Receptor Subtype | Binding Affinity (Kd/Ki) [nM] | Source(s) |
| Dihydroergocryptine | Dopamine D2 | 5-8 | [1] |
| Dihydroergocryptine | Dopamine D1 | ~30 | [1] |
| Dihydroergocryptine | Dopamine D3 | ~30 | [1] |
| [3H]Dihydroergocryptine | α2-Adrenergic | 1.78 ± 0.22 (Kd) | [7] |
Experimental Protocols
This section outlines the general methodologies employed in the in vitro and in vivo studies of dihydrogenated ergot alkaloids.
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity of dihydrogenated ergot alkaloids to specific receptor subtypes.
General Protocol (Radioligand Binding Assay): [7][9][10]
-
Membrane Preparation: Membranes from tissues or cells expressing the target receptor (e.g., rat frontal cortex for 5-HT2A receptors) are prepared by homogenization and centrifugation.[9]
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and varying concentrations of the test compound (dihydrogenated ergot alkaloid).[9][10]
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[9]
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. Ki values are calculated from the IC50 values (concentration of the compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.
In Vitro Functional Assays
Objective: To assess the functional activity (agonist or antagonist) of dihydrogenated ergot alkaloids at a specific receptor.
General Protocol (cAMP Accumulation Assay for Dopamine D2 Receptors): [11]
-
Cell Culture: A recombinant cell line expressing the human dopamine D2 receptor and a cAMP-sensitive biosensor is used.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound.
-
Stimulation: The adenylyl cyclase is stimulated with forskolin to induce cAMP production.
-
Measurement: The biosensor's response, which is inversely proportional to the cAMP concentration, is measured using a microplate reader.
-
Data Analysis: A decrease in the signal indicates agonist activity at the Gi-coupled D2 receptor. Dose-response curves are generated to determine the EC50 (concentration for 50% of maximal effect).
In Vivo Animal Models
Objective: To evaluate the physiological and behavioral effects of dihydrogenated ergot alkaloids.
General Protocol (Rodent Model of Parkinson's Disease):
-
Model Induction: A unilateral lesion of the nigrostriatal dopamine pathway is induced in rats or mice by stereotaxic injection of a neurotoxin like 6-hydroxydopamine (6-OHDA).
-
Compound Administration: After a recovery period, the animals are treated with the test compound (dihydrogenated ergot alkaloid) or a vehicle control.
-
Behavioral Assessment: Rotational behavior is monitored. A successful dopaminergic agonist will induce contralateral rotations (away from the lesioned side). The number of rotations over a specific time period is quantified.
-
Histological Analysis: At the end of the study, brain tissue is collected to confirm the extent of the lesion via tyrosine hydroxylase immunohistochemistry.
Signaling Pathways
The biological effects of dihydrogenated ergot alkaloids are mediated through complex intracellular signaling cascades initiated by their interaction with specific G protein-coupled receptors (GPCRs).
Dopamine D2 Receptor Signaling
Dihydrogenated ergot alkaloids acting as agonists at D2 receptors typically couple to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.
Serotonin 5-HT Receptor Signaling
The interaction with various 5-HT receptors can lead to diverse signaling outcomes. For example, agonism at 5-HT1 receptors, which also couple to Gi/o, would lead to a similar inhibitory effect on cAMP production as D2 receptor activation.
Alpha-Adrenergic Receptor Signaling
Antagonism at α1-adrenergic receptors by dihydrogenated ergot alkaloids blocks the signaling cascade initiated by endogenous catecholamines like norepinephrine. α1-receptors are typically coupled to Gq/11 proteins, which activate phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). By blocking this, dihydrogenated ergot alkaloids can induce smooth muscle relaxation and vasodilation.
References
- 1. Dihydroergocryptine - Wikipedia [en.wikipedia.org]
- 2. Ergoloid - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Dihydroergocornine | C31H41N5O5 | CID 168871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Binding of [3H]dihydroergocryptine to an alpha-adrenergic site in the stalk median eminence of the steer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dihydroergocryptine binding and alpha-adrenoreceptors in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. innoprot.com [innoprot.com]
Ergonine's Place Among Ergot Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the relationship of ergonovine (commonly referred to as ergometrine, and occasionally ergonine) to other ergot alkaloids. It delves into its chemical structure, biosynthetic pathway, and pharmacological profile, with a focus on its interaction with key neurotransmitter receptors. This document provides a comparative analysis with other prominent ergot alkaloids, detailed experimental methodologies, and visual representations of the underlying biological and experimental frameworks.
Chemical Structure and Classification
Ergot alkaloids are a diverse group of mycotoxins produced by fungi of the genus Claviceps, which commonly infect rye and other cereals.[1] These alkaloids are structurally derived from the tetracyclic ergoline ring system and are broadly classified into two main groups: the clavine alkaloids and the lysergic acid derivatives.
Ergonovine, a simple lysergic acid amide, is a prominent member of the latter group. Its structure consists of a lysergic acid moiety linked via an amide bond to an amino alcohol, specifically (S)-2-aminopropan-1-ol. This relatively simple side chain distinguishes it from the more complex ergopeptines, such as ergotamine and ergocristine, which feature a tripeptide side chain.
Biosynthesis of Ergot Alkaloids
The biosynthesis of all ergot alkaloids originates from the common precursors L-tryptophan and dimethylallyl pyrophosphate (DMAPP).[2] A series of enzymatic reactions leads to the formation of the key intermediate, D-lysergic acid. From this branch point, the pathway diverges to produce either the simple lysergic acid amides or the more complex ergopeptines.
The formation of ergonovine from D-lysergic acid is catalyzed by a non-ribosomal peptide synthetase (NRPS) known as ergonovine synthetase.[2] In contrast, the synthesis of ergopeptines like ergotamine involves a multi-modular NRPS complex that condenses a tripeptide chain to the lysergic acid core.
References
In Silico Prediction of Ergonine Receptor Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ergonine, a peptide ergot alkaloid, holds therapeutic potential due to its structural similarity to endogenous neurotransmitters. This guide provides a comprehensive overview of in silico methodologies for predicting its protein receptor targets. We detail experimental protocols for reverse docking, pharmacophore modeling, and molecular dynamics simulations. Additionally, we present quantitative binding data for ergot alkaloids and visualize the key signaling pathways of predicted receptor targets. This document serves as a technical resource for researchers engaged in the computational assessment of ergot alkaloids and other natural products in drug discovery.
Introduction to this compound and In Silico Target Prediction
This compound is a naturally occurring peptide ergot alkaloid found in fungi of the Claviceps genus[1]. Like other ergot alkaloids, its core structure, the ergoline ring system, mimics the structure of neurotransmitters such as serotonin, dopamine, and norepinephrine[2]. This structural similarity allows ergot alkaloids to interact with a range of monoaminergic G protein-coupled receptors (GPCRs), acting as agonists, partial agonists, or antagonists[2][3]. The complex pharmacology of these compounds stems from their promiscuous binding to multiple receptor subtypes[3].
In silico target prediction has become an indispensable tool in modern drug discovery, offering a time- and cost-effective alternative to traditional high-throughput screening[4]. By leveraging computational methods, researchers can rapidly screen vast libraries of protein targets to identify potential binding partners for a given ligand. This approach is particularly valuable for natural products like this compound, where the molecular targets may not be fully elucidated. The primary in silico techniques covered in this guide are reverse docking, pharmacophore modeling, and molecular dynamics simulations.
Predicted Receptor Targets and Quantitative Binding Data
While specific binding affinity data for this compound is limited in the public domain, data for structurally similar and well-studied ergot alkaloids, such as ergotamine and bromocriptine, provide valuable insights into its likely receptor targets. These compounds exhibit high affinity for various serotonin, dopamine, and adrenergic receptor subtypes.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| Ergotamine | 5-HT1A | 4.8 | [5] |
| 5-HT1B | 1.3 | [5] | |
| 5-HT1D | 0.4 | [5] | |
| 5-HT2A | 1.2 | [5] | |
| 5-HT2C | 4.3 | [5] | |
| Dopamine D2 | 1.8 | [5] | |
| Dopamine D3 | 2.0 | [5] | |
| Dopamine D4 | 1.3 | [5] | |
| Adrenergic α1A | 2.5 | [5] | |
| Adrenergic α2A | 1.2 | [5] | |
| Bromocriptine | Dopamine D1 | ~440 | |
| Dopamine D2 | ~8 | ||
| Dopamine D3 | ~5 | ||
| Dopamine D4 | ~290 | ||
| Dopamine D5 | ~450 |
In Silico Experimental Protocols
This section provides detailed methodologies for three key in silico experiments to predict and analyze the receptor targets of this compound.
Reverse Docking for Target Identification
Reverse docking, or inverse docking, is a computational technique where a single ligand of interest is screened against a large library of protein structures to identify potential binding targets[6].
Protocol using AutoDock Vina and a public web server like ReverseDock:
-
Ligand Preparation:
-
Obtain the 3D structure of this compound in SDF or MOL2 format from a chemical database like PubChem (CID 13274438)[1].
-
Use a tool like Open Babel to convert the structure to PDBQT format, which is required for AutoDock Vina. This process adds hydrogen atoms and assigns partial charges.
-
-
Target Protein Database Preparation:
-
Compile a library of potential protein targets in PDB format. This can be a curated set of human GPCRs or the entire human proteome.
-
For each protein, use tools like PDBFixer to repair missing residues and remove water molecules and other heteroatoms not relevant to binding.
-
Protonate the protein structures at a physiological pH (e.g., 7.4) using a tool like PROPKA.
-
Convert the prepared protein PDB files into the PDBQT format using MGLTools.
-
-
Docking Execution with ReverseDock Web Server:
-
Access a reverse docking web server such as ReverseDock[2][7].
-
Upload the prepared ligand file (this compound).
-
Upload the library of prepared protein target files.
-
The server will perform blind docking, where the entire protein surface is considered a potential binding site. The search space is typically defined as a box large enough to encompass the entire protein[7].
-
AutoDock Vina will then systematically evaluate different conformations and orientations of the ligand against each protein, calculating a binding affinity score for the most favorable poses.
-
-
Analysis of Results:
-
The results are typically presented as a ranked list of protein targets based on their predicted binding energies (in kcal/mol)[7].
-
Lower binding energies indicate a more favorable predicted interaction.
-
Visualize the top-ranked protein-ligand complexes to inspect the binding pose and interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
Pharmacophore Modeling for Virtual Screening
Pharmacophore modeling identifies the essential 3D arrangement of chemical features a ligand must possess to be active at a specific receptor. This model can then be used to screen compound databases for other molecules with similar features[4].
Protocol using BIOVIA Discovery Studio:
-
Ligand Preparation and Feature Identification (Ligand-Based):
-
Import a set of known active ligands for a particular receptor family (e.g., serotonin 5-HT2A agonists) into Discovery Studio[8][9].
-
Define the activity levels of these molecules.
-
Use the "Feature Mapping" tool to identify common chemical features such as hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups[8].
-
-
Pharmacophore Model Generation:
-
Based on the identified common features, generate pharmacophore hypotheses. Discovery Studio's Catalyst algorithm will produce a set of ranked models[10].
-
The best models are those that effectively match the most active compounds while excluding inactive ones.
-
-
Model Validation:
-
Validate the chosen pharmacophore model using a test set of known active and inactive compounds to assess its ability to discriminate between them.
-
-
Virtual Screening:
-
Use the validated pharmacophore model as a 3D query to screen a multi-conformational compound database (e.g., ZINC, Enamine).
-
The screening process will identify molecules from the database that fit the 3D arrangement of the pharmacophore features.
-
-
Hit Refinement:
-
The retrieved "hits" can be further filtered based on drug-like properties (e.g., Lipinski's rule of five) and then subjected to molecular docking (as described in 3.1) to predict their binding affinity to the target receptor.
-
Molecular Dynamics (MD) Simulation for Binding Stability
MD simulations provide insights into the dynamic behavior of a protein-ligand complex over time, helping to assess the stability of the predicted binding pose[11][12][13][14][15].
Protocol using GROMACS:
-
System Preparation:
-
Start with a docked complex of this compound and a predicted receptor target (e.g., from reverse docking).
-
Use the pdb2gmx tool in GROMACS to generate the protein topology using a force field like CHARMM36[12].
-
Generate the ligand topology and parameters. This is a critical step for non-standard molecules like this compound and can be done using servers like CGenFF or LigParGen, which provide parameters compatible with the CHARMM force field[12][13].
-
-
Building the Simulation Box:
-
Combine the protein and ligand coordinate files into a single complex structure.
-
Define a simulation box (e.g., a cubic box) around the complex using gmx editconf, ensuring a sufficient distance (e.g., 1.0 nm) between the complex and the box edges.
-
Solvate the box with water molecules using gmx solvate.
-
-
Adding Ions:
-
Add ions to neutralize the system's overall charge using gmx genion. This is crucial for accurate electrostatic calculations.
-
-
Energy Minimization:
-
Perform energy minimization using gmx grompp and gmx mdrun to relax the system and remove any steric clashes before starting the dynamics.
-
-
Equilibration:
-
Conduct a two-phase equilibration. First, under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature.
-
Second, under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density. During equilibration, position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.
-
-
Production MD Run:
-
Run the production MD simulation for a desired length of time (e.g., 100 ns) without position restraints using gmx mdrun.
-
-
Analysis:
-
Analyze the trajectory to assess the stability of the protein-ligand complex. Key analyses include calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone, and the root-mean-square fluctuation (RMSF) of protein residues. A stable RMSD for the ligand suggests a stable binding mode.
-
Visualizations of Workflows and Signaling Pathways
In Silico Target Prediction Workflow
Serotonin 5-HT2A Receptor Signaling Pathway
References
- 1. reprocell.com [reprocell.com]
- 2. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bromocriptine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 7. Frontiers | ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina [frontiersin.org]
- 8. Pharmacophore Construction Using Discovery Studio - CD ComputaBio [computabio.com]
- 9. Discovery Studio Tutorials - CD ComputaBio [computabio.com]
- 10. 3ds.com [3ds.com]
- 11. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]
- 12. bioinformaticsreview.com [bioinformaticsreview.com]
- 13. youtube.com [youtube.com]
- 14. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 15. youtube.com [youtube.com]
Unveiling the Physicochemical Landscape of Ergothioneine: A Technical Guide to its Solubility and Stability
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's fundamental physicochemical properties is paramount. This technical guide delves into the core solubility and stability characteristics of L-ergothioneine, a naturally occurring amino acid with significant antioxidant potential. While the initial query focused on "ergonine," the available scientific literature points to a likely interest in the more extensively studied "ergothioneine." This document synthesizes the available data on ergothioneine to provide a robust resource for its application in research and development.
Executive Summary
L-ergothioneine (EGT) is a unique sulfur-containing amino acid derived from histidine. It is recognized for its potent antioxidant and cytoprotective properties. A key aspect of its utility in various applications is its remarkable stability and solubility in aqueous solutions. This guide provides a detailed overview of its solubility in different solvents and its stability under various environmental conditions, including temperature, pH, and light exposure. The information is presented in structured tables for clarity, accompanied by detailed experimental protocols and visual diagrams to elucidate key concepts.
Solubility Profile of L-Ergothioneine
Ergothioneine exhibits high solubility in aqueous solutions, a critical factor for its biological availability and formulation development. Its solubility in organic solvents, however, is limited.
Table 1: Quantitative Solubility Data for L-Ergothioneine
| Solvent | Temperature (°C) | Solubility | Reference(s) |
| Water | 25 | 46 mg/mL (200.61 mM) | [1] |
| Water | Not Specified | 50 mg/mL | [2] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Not Specified | Approximately 10 mg/mL | [3] |
| Dimethyl Sulfoxide (DMSO) | 25 | Insoluble | [1][4] |
| Ethanol | Not Specified | Sparingly soluble | [3] |
| Dimethyl Formamide (DMF) | Not Specified | Sparingly soluble | [3] |
Experimental Protocol: Solubility Determination
While specific detailed protocols for ergothioneine are not extensively published in the provided search results, a general methodology for determining the solubility of a crystalline solid like ergothioneine in a given solvent can be outlined as follows. This protocol is based on standard laboratory practices.
Objective: To determine the saturation solubility of L-ergothioneine in a specified solvent at a controlled temperature.
Materials:
-
L-ergothioneine powder (crystalline solid)
-
Solvent of interest (e.g., deionized water, PBS pH 7.2)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of L-ergothioneine powder to a known volume of the solvent in a sealed container.
-
Equilibration: Place the container in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). The solution should be agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the suspension at a high speed to pellet the excess undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid crystallization, immediately dilute the aliquot with the solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of ergothioneine.
-
Calculation: Calculate the original concentration in the supernatant, which represents the solubility of ergothioneine in that solvent at the specified temperature.
Stability Profile of L-Ergothioneine
L-ergothioneine is noted for its exceptional stability under various conditions, which is a significant advantage for its use in pharmaceuticals, nutraceuticals, and cosmetics.
Table 2: Stability of L-Ergothioneine under Different Conditions
| Condition | Observation | Reference(s) |
| pH | Stable in both acidic and alkaline conditions.[5][6] | [5][6] |
| Temperature | Exhibits excellent thermal stability.[5][6] Anhydrous form decomposes at 275–276°C.[7] However, prolonged high-temperature heating of extracts can lead to a decrease in concentration.[5][6] Cooking methods affect its retention in food; boiling causes significant loss, while frying leads to a lesser reduction.[8] | [5][6][7][8] |
| Light | Stable under various light conditions; no significant degradation observed after 24 hours of exposure.[5][6] | [5][6] |
| Oxidation | Resistant to auto-oxidation at physiological pH due to its thione tautomeric form.[7][9] | [7][9] |
| Presence of Ions | The presence of Cu²⁺ can decrease the concentration of ergothioneine.[5][6] | [5][6] |
Experimental Protocol: Stability Assessment
The following is a generalized protocol for assessing the stability of ergothioneine under various stress conditions.
Objective: To evaluate the stability of an L-ergothioneine solution when exposed to different pH levels, temperatures, and light conditions.
Materials:
-
A stock solution of L-ergothioneine of known concentration.
-
Buffers of various pH values (e.g., pH 2, 7, 9).
-
Temperature-controlled chambers/incubators.
-
A photostability chamber with controlled light exposure (e.g., ICH option 2).
-
HPLC system for quantification.
-
Amber and clear glass vials.
Procedure:
-
Sample Preparation: Aliquot the ergothioneine stock solution into different sets of vials. For pH stability, dilute the stock in the different pH buffers. For thermal and photostability, use a standard buffer like PBS pH 7.2.
-
Stress Conditions:
-
pH Stability: Store the pH-adjusted samples at a controlled temperature (e.g., 25°C) in the dark.
-
Thermal Stability: Place samples in temperature-controlled chambers at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
Photostability: Expose samples in clear vials to a controlled light source, while keeping control samples in amber vials in the dark.
-
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly).
-
Analysis: At each time point, analyze the samples by HPLC to determine the remaining concentration of ergothioneine.
-
Data Evaluation: Plot the concentration of ergothioneine as a function of time for each condition to determine the degradation kinetics.
Biological Context: Antioxidant Action
While specific, detailed signaling pathways involving ergothioneine were not extensively detailed in the initial search, its primary role is as an antioxidant. It directly scavenges reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage. The presence of a specific transporter (OCTN1/SLC22A4) in the human body for ergothioneine underscores its physiological significance.[9]
The diagram below illustrates a simplified, generalized pathway of how an antioxidant like ergothioneine functions to mitigate cellular stress.
Conclusion
L-ergothioneine presents a favorable profile for research and development due to its high aqueous solubility and exceptional stability across a range of conditions. Its resistance to degradation by pH, temperature, and light makes it a robust candidate for various formulations. The primary liability appears to be its interaction with certain metal ions like Cu²⁺ and potential degradation under harsh, prolonged heating, especially in aqueous food matrices. The provided data and protocols offer a foundational guide for professionals working with this promising antioxidant. Further research into its specific interactions with cellular signaling pathways will continue to elucidate its full therapeutic and preventative potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. L -(+)-Ergothioneine 497-30-3 [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A Study on the Antioxidant Properties and Stability of Ergothioneine from Culinary-Medicinal Mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dl.begellhouse.com [dl.begellhouse.com]
- 7. The biology of ergothioneine, an antioxidant nutraceutical - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Is ergothioneine destroyed by heat? The answer [etprotein.com]
- 9. Ergothioneine: A Stress Vitamin with Antiaging, Vascular, and Neuroprotective Roles? - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Unlocking a Potent Antioxidant: A Detailed Protocol for Ergothioneine Extraction from Fungal Cultures
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide for the extraction of ergothioneine from fungal cultures. This application note provides detailed protocols, quantitative data summaries, and visual diagrams to facilitate the efficient isolation of this potent antioxidant for further study and application.
Ergothioneine, a naturally occurring sulfur-containing amino acid, is synthesized by various fungi and bacteria. Its unique antioxidant properties and potential therapeutic benefits have garnered significant interest in the pharmaceutical and nutraceutical industries. This document outlines established methodologies for extracting ergothioneine from fungal biomass, offering a foundation for optimizing yields and purity.
I. Introduction to Ergothioneine Extraction
The primary goal of ergothioneine extraction from fungal cultures is to efficiently isolate the compound from the intracellular matrix of the mycelia or fruiting bodies. Various methods have been developed, with the choice of protocol often depending on the fungal species, the scale of extraction, and the desired purity of the final product. Common techniques involve the use of solvents to lyse the fungal cells and solubilize the ergothioneine. Subsequent purification steps may be employed to remove contaminants and enrich the ergothioneine concentration.
II. Ergothioneine Biosynthesis in Fungi
Understanding the biosynthetic pathway of ergothioneine in fungi is crucial for optimizing its production in culture. In fungi such as Neurospora crassa, the synthesis of ergothioneine is a more efficient process compared to the pathway found in bacteria.[1][2] The pathway begins with the conversion of L-histidine to hercynine, a reaction catalyzed by the enzyme Egt1, which utilizes S-adenosylmethionine (SAM) as a methyl donor.[1][2] Egt1 then facilitates the attachment of a cysteine sulfur to hercynine, forming hercynylcysteine sulfoxide.[1] The final step involves the conversion of this intermediate to ergothioneine by the enzyme Egt2.[1][2]
Caption: Fungal ergothioneine biosynthesis pathway.
III. Experimental Protocols
A. Fungal Culture Preparation
Successful extraction begins with robust fungal growth. The supplementation of culture media with specific amino acids and nitrogen sources can significantly enhance ergothioneine production. For instance, combining methionine, cysteine, and histidine at 0.5 mM each with 2 g/L of yeast extract and 2 g/L of peptone has been shown to be effective for Agaricus species.[3][4]
Protocol for Optimized Fungal Culture:
-
Prepare the desired fungal growth medium (e.g., Potato Dextrose Broth, Malt Extract Broth).
-
Supplement the medium with a sterile solution of L-methionine, L-cysteine, and L-histidine to a final concentration of 0.5 mM each.
-
Add yeast extract and peptone to the medium to a final concentration of 2 g/L each.[3][4]
-
Inoculate the medium with the fungal culture of interest.
-
Incubate the culture under optimal conditions for the specific fungal species (e.g., 25°C for 15 days with shaking at 140 rpm for liquid cultures of Agaricus spp.).[3]
-
After the incubation period, harvest the mycelial biomass by filtration or centrifugation.
-
Wash the biomass with distilled water to remove residual media components.
-
The biomass can be used immediately for extraction or freeze-dried for long-term storage.
B. Ergothioneine Extraction from Fungal Biomass
Several methods have been successfully employed for the extraction of ergothioneine from fungal biomass. Hot water and ethanol-based extractions are among the most common and effective.
1. Hot Water Extraction:
This method is advantageous due to its simplicity, safety, and effectiveness.[5]
-
Protocol:
-
Mix the fresh or freeze-dried fungal mycelia with water at a ratio of 1:20 to 1:40 (g:mL).[6]
-
Heat the suspension to a temperature between 70°C and 100°C.[6][7]
-
Stir the mixture at a speed of 125-600 rpm for a duration of 5 to 60 minutes.[6][7]
-
Separate the solid biomass from the aqueous extract by filtration or centrifugation.
-
The extraction process can be repeated multiple times to maximize the yield.[6]
-
2. Ethanol Extraction:
Aqueous ethanol solutions are also highly effective for ergothioneine extraction.[7]
-
Protocol:
-
Suspend the freeze-dried mushroom powder in 70% ethanol.[7]
-
For enhanced extraction, a solution containing 10 mM 1,4-dithiothreitol (DTT), 100 mM betaine, and 100 mM 2-mercapto-1-methylimidazole in 70% ethanol can be used.[3][8]
-
Vortex the mixture for approximately 90 seconds.[3]
-
Add a solution of 10 g/L sodium dodecyl sulfate (SDS) and centrifuge at 3000 x g for 10 minutes at 25°C.[3]
-
Collect the supernatant containing the extracted ergothioneine.
-
Table 1: Comparison of Ergothioneine Extraction Methods
| Extraction Method | Solvent | Temperature (°C) | Time (min) | Solid:Solvent Ratio | Reported Ergothioneine Yield (mg/g dry weight) | Fungal Species | Reference |
| Hot Water | Water | 75 | 5 | - | 0.86 - 3.73 | Pleurotus eryngii, P. citrinopileatus | [7] |
| Hot Water | Water | 90 | 10 | 1:2.4 (wet weight) | - | Pleurotus ostreatus | [6] |
| 70% Ethanol | 70% Ethanol | - | - | - | - | Pleurotus eryngii, P. citrinopileatus | [7] |
| High-Pressure | Water | - | 52 | 1:10 | 4.03 | Pleurotus citrinopileatus |
C. Quantification of Ergothioneine by High-Performance Liquid Chromatography (HPLC)
Accurate quantification of ergothioneine is essential for assessing the efficiency of the extraction protocol. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose.
Protocol for HPLC Analysis:
-
Sample Preparation: Filter the crude extract through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase: An isocratic mobile phase consisting of an aqueous sodium phosphate buffer with 3% acetonitrile and 0.1% triethylamine is effective.[9][10] Alternatively, a hydrophilic interaction liquid chromatography (HILIC) column with an isocratic mobile phase of acetonitrile and 20 mmol/L ammonium acetate solution (85:15, v/v) adjusted to pH 6.0 can be used.[11]
-
Flow Rate: Typically 1.0 mL/min.[11]
-
Column Temperature: 40°C.[11]
-
Quantification: Compare the peak area of the sample to a standard curve generated from known concentrations of an ergothioneine standard.
IV. Workflow for Ergothioneine Extraction and Quantification
The overall process from fungal culture to quantified ergothioneine involves a series of sequential steps.
Caption: Experimental workflow for ergothioneine extraction.
V. Quantitative Data Summary
The ergothioneine content can vary significantly among different fungal species and is influenced by cultivation and extraction conditions.
Table 2: Ergothioneine Content in Various Fungal Species
| Fungal Species | Ergothioneine Content (mg/g dry weight) | Reference |
| Agaricus bisporus (white) | 0.4 | [9][10] |
| Agaricus bisporus (portabella) | ~2.0 | [9][10] |
| Lentinus edodes | > A. bisporus | [9] |
| Pleurotus ostreatus | > A. bisporus | [9] |
| Pleurotus eryngii | > A. bisporus | [9] |
| Grifola frondosa | > A. bisporus | [9] |
| Pleurotus eryngii (Hot water extract) | 0.86 | [7] |
| Pleurotus citrinopileatus (Hot water extract) | 3.73 | [7] |
| Pleurotus citrinopileatus (High-Pressure Extraction) | 4.03 | |
| Aspergillus oryzae (engineered) | 0.231 (mg/kg of media) | [2] |
| Ganoderma resinaceum (optimized fermentation) | ~0.0041 (mg/mL) | [12] |
VI. Conclusion
This application note provides a comprehensive overview and detailed protocols for the extraction and quantification of ergothioneine from fungal cultures. By understanding the biosynthetic pathway and optimizing culture and extraction parameters, researchers can significantly improve the yield of this valuable antioxidant. The provided methodologies and data serve as a critical resource for scientists and professionals in the fields of natural product chemistry, drug discovery, and functional food development.
References
- 1. Biosynthesis of ergothioneine: current state, achievements, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. rroij.com [rroij.com]
- 6. CN104774182A - Extraction and purification method of ergothioneine - Google Patents [patents.google.com]
- 7. Extraction of Ergothioneine from Pleurotus eryngii and P. citrinopileatus (Agaricomycetes) and Preparation of Its Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. experts.umn.edu [experts.umn.edu]
- 10. dl.begellhouse.com [dl.begellhouse.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of Fermentation Conditions in Ergothioneine Biosynthesis from Ganoderma resinaceum (Agaricomycetes) and an Evaluation of Their Inhibitory Activity on Xanthine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Ergonine using a Validated HPLC-MS/MS Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of ergonine in various matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol provides comprehensive procedures for sample preparation, chromatographic separation, and mass spectrometric detection. The method is suitable for research, quality control, and pharmacokinetic studies where accurate determination of this compound is critical.
Introduction
This compound is an ergot alkaloid produced by fungi of the Claviceps genus. These alkaloids are known for their wide range of pharmacological activities and are also considered mycotoxins when present as contaminants in food and feed. Accurate and sensitive quantification of individual ergot alkaloids like this compound is essential for safety assessment, toxicological studies, and pharmaceutical research. This document provides a detailed protocol for the analysis of this compound using a sensitive and specific HPLC-MS/MS method.
Experimental
Materials and Reagents
-
This compound analytical standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium carbonate
-
Formic acid
-
Internal Standard (IS): A structurally similar ergot alkaloid not expected to be present in the samples (e.g., a stable isotope-labeled analog or a related ergot alkaloid like lysergic acid diethylamide-D3).
Standard Solution Preparation
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol. From the stock solution, prepare a series of working standard solutions by serial dilution to construct a calibration curve. It is recommended to store stock and working solutions at -20°C or below to prevent degradation and epimerization.[1]
Sample Preparation
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method is recommended for its efficiency and broad applicability.[2]
-
Homogenization: Weigh 1-5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Extraction: Add 10 mL of an extraction solvent, typically a mixture of acetonitrile and an aqueous buffer (e.g., 84:16 (v/v) acetonitrile/ammonium carbonate solution).[3] Using an alkaline extraction solvent helps to minimize the epimerization of ergot alkaloids.[2]
-
Shaking: Vortex the mixture vigorously for 1-2 minutes, followed by shaking for 30-60 minutes on a mechanical shaker.
-
Salting Out: Add QuEChERS salts (e.g., magnesium sulfate and sodium chloride) to induce phase separation. Vortex immediately for 1 minute.
-
Centrifugation: Centrifuge the tubes at ≥4000 rpm for 5-10 minutes.
-
Cleanup (Optional): For complex matrices, a dispersive solid-phase extraction (d-SPE) cleanup step using primary secondary amine (PSA) sorbent can be employed to remove interferences.[1]
-
Final Extract: Transfer an aliquot of the supernatant (acetonitrile layer) to a clean tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable volume of the initial mobile phase.
HPLC Conditions
-
Column: A C18 reversed-phase column with a particle size of ≤ 5 µm is commonly used. To achieve baseline separation of ergot alkaloid epimers, a column stable under alkaline conditions may be necessary if using a high pH mobile phase.[2] Alternatively, a biphenyl column can achieve separation under acidic conditions.
-
Mobile Phase A: Water with 0.1% formic acid OR 2-10 mM ammonium carbonate (for alkaline conditions).
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid (for acidic conditions) OR pure Acetonitrile/Methanol (for alkaline conditions).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A typical gradient starts with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step. The total run time is typically between 10-20 minutes.
-
Injection Volume: 5 - 20 µL.
-
Column Temperature: 30 - 40 °C.
Mass Spectrometry Conditions
-
Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI is preferred for ergot alkaloids as they readily form protonated molecules [M+H]⁺.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for quantification and confirmation of this compound. While specific published MRM transitions for this compound are not consistently available, a general approach for ergot alkaloids can be followed for optimization. Ergot alkaloids commonly produce characteristic fragment ions. For ergopeptines, a common product ion at m/z 223 is often observed.
-
Source Parameters:
-
Capillary Voltage: ~3.0 - 4.0 kV
-
Source Temperature: ~120 - 150 °C
-
Desolvation Temperature: ~350 - 500 °C
-
Desolvation Gas Flow: ~600 - 1000 L/hr
-
Cone Gas Flow: ~50 - 150 L/hr
-
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of ergot alkaloids, which can be expected for a validated this compound method.
| Parameter | Typical Value | Reference |
| Linearity (r²) | ≥ 0.99 | [4] |
| Limit of Detection (LOD) | 0.03 - 0.5 µg/kg | [5] |
| Limit of Quantification (LOQ) | 0.1 - 1.0 µg/kg | [5] |
| Recovery | 80 - 110% | [2] |
| Intra-day Precision (%RSD) | < 15% | [2] |
| Inter-day Precision (%RSD) | < 20% | [2] |
Detailed Experimental Protocols
Protocol for Sample Preparation (Modified QuEChERS)
-
Weigh 2.0 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile containing 1% acetic acid (v/v).
-
Vortex for 1 minute.
-
Add the contents of a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at 4,000 rpm for 5 minutes.
-
Transfer 1 mL of the upper acetonitrile layer to a d-SPE tube containing 150 mg PSA and 900 mg MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer 0.5 mL of the cleaned extract into a new tube and evaporate to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitute the residue in 0.5 mL of the initial mobile phase composition, vortex, and transfer to an autosampler vial for analysis.
Visualizations
Experimental Workflow```dot
Caption: Simplified ergot alkaloid biosynthesis pathway.
References
- 1. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fragmentation patterns of selected ergot alkaloids by electrospray ionization tandem quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thomastobin.com [thomastobin.com]
- 5. A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Purification of Ergonine by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ergonine is a naturally occurring peptide ergot alkaloid found in fungi of the Claviceps genus and certain plants.[1] Like other ergot alkaloids, its complex structure is derived from the tetracyclic ergoline skeleton.[2] These compounds are of significant interest to the pharmaceutical industry due to their diverse biological activities, which stem from their ability to interact with various neurotransmitter receptors, including dopaminergic, serotonergic, and adrenergic receptors.[2][3][4] This broad receptor affinity makes ergot alkaloids potent agents for treating conditions like migraines and cluster headaches, but also necessitates high-purity formulations to ensure therapeutic specificity and safety.[5][6]
This application note provides a detailed protocol for the purification of this compound from a crude extract using strong cation exchange (SCX) column chromatography. This technique is highly effective for separating basic compounds like alkaloids from neutral and acidic impurities.[7]
Principle of Strong Cation Exchange (SCX) Chromatography
Strong Cation Exchange (SCX) chromatography separates molecules based on their net positive charge. The stationary phase consists of a solid support functionalized with negatively charged groups (e.g., sulfonic acid). At an acidic pH, basic compounds like this compound become protonated and carry a net positive charge.[7][8] This allows them to bind ionically to the negatively charged stationary phase.
The purification process follows a "catch-and-release" mechanism:
-
Loading (Catch): The crude extract, dissolved in an acidic loading buffer, is passed through the column. Positively charged this compound binds to the SCX resin, while neutral and acidic impurities pass through and are washed away.[7]
-
Elution (Release): The retained this compound is released from the column by applying an elution buffer with a high pH or high ionic strength. This disrupts the ionic interaction, allowing the purified alkaloid to be collected.[7][9]
Experimental Protocol
Part 1: Extraction of Total Alkaloids
This initial step isolates a crude mixture of total alkaloids from the source material (e.g., fungal sclerotia).
Materials and Reagents:
-
Dried and ground source material (e.g., Claviceps purpurea sclerotia)
-
Toluene/Ethanol mixture (e.g., 90:10 v/v)[10]
-
0.1 M Hydrochloric Acid (HCl)
-
Ammonium Hydroxide solution
-
Anhydrous Sodium Sulfate
-
Rotary Evaporator
Procedure:
-
Extract the ground source material with a toluene/ethanol mixture.[10]
-
Perform a liquid-liquid extraction on the resulting primary extract with an aqueous solution of 0.1 M HCl. The protonated alkaloids will move to the aqueous phase.[10]
-
Separate the aqueous layer and adjust its pH to approximately 9-10 with ammonium hydroxide to deprotonate the alkaloids.[7][9]
-
Extract the basified aqueous solution with toluene. The neutral alkaloids will move to the organic phase.
-
Wash the organic extract with water, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude total alkaloid extract.
Part 2: Purification by SCX Column Chromatography
Materials and Reagents:
-
Crude alkaloid extract
-
SCX Chromatography Column
-
Loading Buffer: Methanol with 1% Acetic Acid
-
Washing Buffer: Methanol
-
Elution Buffer: Methanol with 5% Ammonium Hydroxide
-
HPLC or TLC for fraction analysis
Procedure:
-
Column Equilibration: Equilibrate the SCX column by washing it with 5-10 column volumes (CV) of the Loading Buffer.
-
Sample Preparation: Dissolve the crude alkaloid extract in a minimal volume of the Loading Buffer to ensure the this compound is protonated (cationic).
-
Loading: Load the prepared sample onto the equilibrated SCX column. Collect the flow-through.
-
Washing: Wash the column with 5-10 CV of the Washing Buffer (Methanol) to remove any remaining neutral or weakly bound impurities.
-
Elution: Elute the bound this compound from the column by applying the Elution Buffer. The basic conditions will neutralize the charge on the this compound, releasing it from the resin.
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis: Analyze the collected fractions for the presence and purity of this compound using an appropriate analytical technique, such as HPLC-UV/MS or TLC.[11] Pool the fractions containing high-purity this compound.
-
Final Step: Evaporate the solvent from the pooled fractions to obtain the purified this compound.
Data Presentation
The following table presents representative data for a typical purification run of an ergot alkaloid using SCX column chromatography.
| Parameter | Value | Unit | Notes |
| Loading | |||
| Crude Extract Mass | 500 | mg | |
| Column Type | SCX | - | Strong Cation Exchange |
| Column Size | 10 | g | |
| Loading Volume | 5 | mL | |
| Elution | |||
| Elution Buffer | Methanol + 5% NH₄OH | - | |
| Flow Rate | 10 | mL/min | |
| Fraction Volume | 5 | mL | |
| Results | |||
| Purified this compound Mass | 85 | mg | Based on pooled fractions |
| Overall Yield | 17 | % | (Mass of Pure / Mass of Crude) x 100 |
| Purity (by HPLC) | >98 | % | |
| Mean Recovery Rate | ~88 | % | Recovery can range from 79% to 96% for ergot alkaloids.[7] |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the extraction and purification of this compound.
Caption: Workflow for this compound Purification.
Signaling Pathway Diagram
Ergot alkaloids exert their pharmacological effects by interacting with G-protein coupled receptors (GPCRs).[12] The diagram below shows a simplified model of this interaction.
Caption: this compound Interaction with a GPCR.
References
- 1. This compound | C30H37N5O5 | CID 13274438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ergoline | C14H16N2 | CID 6857537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. neurology.org [neurology.org]
- 4. [PDF] ERGOT ALKALOIDS AND THEIR DERIVATIVES AS LIGANDS FOR SEROTONINERGIC , DOPAMINERGIC , AND ADRENERGIC RECEPTORS | Semantic Scholar [semanticscholar.org]
- 5. What is the mechanism of Ergotamine Tartrate? [synapse.patsnap.com]
- 6. Ergotamine | C33H35N5O5 | CID 8223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Liquid chromatographic preparative method for isolating ergot alkaloids, using a particle-loaded membrane extracting disk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2005082910A1 - Process for isolation of ergot alkaloids from ergot - Google Patents [patents.google.com]
- 11. Ergot alkaloid control in biotechnological processes and pharmaceuticals (a mini review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ergometrine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Developing In Vitro Assays for Ergonine Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for establishing a suite of in vitro assays to characterize the pharmacological activity of ergonine, a representative ergoline alkaloid. The ergoline scaffold is the foundation for a diverse class of compounds known for their complex interactions with various neurotransmitter systems. These protocols are designed to enable the comprehensive profiling of this compound's binding affinity, functional activity, and potential effects on monoamine transporters.
Introduction to this compound and Ergoline Alkaloids
Ergoline alkaloids, first discovered in the ergot fungus (Claviceps purpurea), are a class of pharmacologically active compounds with a tetracyclic ergoline ring system.[1][2] Their structural similarity to endogenous neurotransmitters like serotonin, dopamine, and norepinephrine allows them to interact with a wide range of receptors, often exhibiting mixed agonist, partial agonist, or antagonist activities.[3][4] This complex pharmacology has led to their use in treating various conditions, including migraines, Parkinson's disease, and postpartum hemorrhage.[1][3]
Given the diverse and potent biological activities of this class, a thorough in vitro characterization of any new ergoline derivative, such as this compound, is crucial to understand its mechanism of action, selectivity, and potential therapeutic applications. The following protocols outline key assays for this purpose.
Signaling Pathways of Interest
This compound, as an ergoline alkaloid, is predicted to interact with G-protein coupled receptors (GPCRs) of the dopamine, serotonin, and adrenergic systems. The primary signaling cascades initiated by these receptors involve the modulation of second messengers like cyclic adenosine monophosphate (cAMP) and intracellular calcium (Ca2+).
Quantitative Data Summary
The following tables summarize the in vitro activity of well-characterized ergoline alkaloids at key receptors. This data serves as a benchmark for interpreting the results obtained for this compound.
Table 1: Receptor Binding Affinities (Ki, nM) of Ergoline Alkaloids
| Compound | Dopamine D2 | Serotonin 5-HT2A | Adrenergic α1A |
| Ergotamine | ~1.0-5.0 | ~1.0-10.0 | ~1.0-10.0 |
| Ergometrine | ~100-500 | ~50-200 | ~100-500 |
| Bromocriptine | ~2.0-10.0 | ~50-150 | ~20-100 |
| This compound | TBD | TBD | TBD |
Note: Ki values are approximate and can vary based on experimental conditions. TBD: To be determined.
Table 2: Functional Potencies (EC50/IC50, nM) of Ergoline Alkaloids
| Compound | Dopamine D2 (cAMP Inhibition, IC50) | Serotonin 5-HT2A (Ca2+ Mobilization, EC50) | Adrenergic α1A (Ca2+ Mobilization, EC50) |
| Ergotamine | ~5-20 | ~10-50 | ~10-50 |
| Ergometrine | >1000 | ~100-500 | >1000 |
| Bromocriptine | ~1-10 | >1000 | >1000 |
| This compound | TBD | TBD | TBD |
Note: EC50/IC50 values are approximate and can vary based on the specific cell line and assay format. TBD: To be determined.
Table 3: Monoamine Transporter Inhibition (IC50, nM) of Ergoline Alkaloids
| Compound | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |
| Ergotamine | >1000 | >1000 | >1000 |
| Ergometrine | >1000 | >1000 | >1000 |
| Bromocriptine | >1000 | >1000 | >1000 |
| This compound | TBD | TBD | TBD |
Note: Most classic ergoline alkaloids are not potent monoamine transporter inhibitors. This assay is important to rule out this mechanism of action. TBD: To be determined.
Experimental Protocols
Receptor Binding Assays
Receptor binding assays are fundamental for determining the affinity of a ligand for its receptor.[5] Radioligand binding assays, utilizing either filtration or scintillation proximity assay (SPA) formats, remain the gold standard for their robustness and sensitivity.[5][6]
Protocol 4.1.1: Dopamine D2 Receptor Binding Assay (Filtration)
-
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [3H]-Spiperone (a high-affinity D2 antagonist).
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
96-well filter plates (e.g., GF/C filters pre-soaked in 0.5% polyethyleneimine).
-
Scintillation fluid and a microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding) or this compound dilution.
-
25 µL of [3H]-Spiperone (at a final concentration near its Kd, e.g., 0.2-0.5 nM).
-
50 µL of D2 receptor-containing cell membranes (5-10 µg protein per well).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the 96-well filter plate using a cell harvester.
-
Wash the filters 3-4 times with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 4.1.2: Serotonin 5-HT2A Receptor and Adrenergic α1A Receptor Binding Assays
This protocol can be adapted for the 5-HT2A and α1A receptors by substituting the appropriate reagents:
-
For 5-HT2A Receptor:
-
Radioligand: [3H]-Ketanserin.
-
Non-specific binding control: Mianserin (10 µM).
-
-
For Adrenergic α1A Receptor:
-
Radioligand: [3H]-Prazosin.[7]
-
Non-specific binding control: Phentolamine (10 µM).
-
Second Messenger Functional Assays
Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor. This is achieved by measuring the downstream signaling events, such as changes in second messenger levels.
Protocol 4.2.1: cAMP Assay for Gs/Gi-Coupled Receptors (e.g., Dopamine D2)
This assay measures the inhibition of adenylyl cyclase activity, which leads to a decrease in intracellular cAMP levels upon activation of a Gi-coupled receptor like the dopamine D2 receptor.
References
- 1. innoprot.com [innoprot.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural basis of α1A-adrenergic receptor activation and recognition by an extracellular nanobody - PMC [pmc.ncbi.nlm.nih.gov]
Animal Models for In Vivo Testing of Ergonovine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergonovine, an ergot alkaloid, is a potent smooth muscle constrictor with significant clinical applications, primarily in obstetrics to control postpartum hemorrhage and in cardiology as a provocative agent for the diagnosis of vasospastic angina. Its mechanism of action involves the stimulation of several receptor types, including serotonin (5-HT), dopamine, and α-adrenergic receptors, leading to vasoconstriction and myometrial contraction.[1] Preclinical in vivo testing of ergonovine and its analogues is crucial for understanding its pharmacodynamics, efficacy, and safety profile. This document provides detailed application notes and protocols for utilizing animal models in the in vivo assessment of ergonovine.
Key Applications for In Vivo Testing
-
Uterine Contractility (Oxytocic Effect): Evaluation of the uterotonic activity of ergonovine is essential for its application in preventing and treating postpartum hemorrhage. Animal models allow for the quantification of the onset, duration, and magnitude of uterine contractions.
-
Coronary Vasospasm: Ergonovine is used clinically to diagnose variant (Prinzmetal's) angina by inducing coronary artery spasm.[1] Animal models, particularly porcine models, are employed to study the pathophysiology of coronary vasospasm and to test potential therapeutic interventions.
Recommended Animal Models
The selection of an appropriate animal model is contingent on the specific research question. The most commonly utilized species for in vivo testing of ergonovine include rats, dogs, and pigs.
-
Rats: Primarily used for preliminary screening of uterine activity due to their cost-effectiveness and well-characterized reproductive physiology.
-
Dogs: Employed in studies of both uterine contractility and cardiovascular effects, including coronary vasospasm.
-
Pigs (Swine): Considered the gold-standard model for studying coronary vasospasm due to the anatomical and physiological similarities of their cardiovascular system to that of humans.
Experimental Protocols
In Vivo Assessment of Uterine Contractility in the Rat Model
This protocol is designed to measure the effect of ergonovine on uterine contractility in anesthetized, pregnant or non-pregnant estrogen-primed rats.
Materials:
-
Ergonovine maleate
-
Saline solution (0.9% NaCl)
-
Anesthetic agent (e.g., urethane)
-
Intrauterine pressure catheter or force transducer
-
Data acquisition system
Procedure:
-
Animal Preparation: Anesthetize a female rat (e.g., Sprague-Dawley, 200-250g) with an appropriate anesthetic. For non-pregnant models, prime with estrogen to sensitize the uterus.
-
Surgical Instrumentation: Make a midline abdominal incision to expose the uterus. Insert an intrauterine pressure catheter into one of the uterine horns and secure it with a ligature. Alternatively, attach a force transducer to the uterine horn to measure isometric contractions.
-
Baseline Recording: Allow the animal to stabilize for a 30-minute period and record baseline uterine activity, including the frequency and amplitude of contractions.
-
Ergonovine Administration: Administer ergonovine intravenously (IV) or intraperitoneally (IP). A dose-response study is recommended to determine the optimal dose. Based on available literature for other uterotonic agents, a starting point for a dose-response study could be in the range of 0.05 to 0.5 mg/kg.
-
Data Acquisition: Continuously record uterine contractions for at least 60 minutes post-administration.
-
Data Analysis: Quantify the frequency (contractions per minute), amplitude (mmHg or grams of tension), and duration of contractions. Compare the post-administration data to the baseline recordings.
In Vivo Induction of Coronary Vasospasm in the Porcine Model
This protocol describes the induction of coronary vasospasm using ergonovine in a swine model, often following endothelial injury to mimic a diseased state.
Materials:
-
Ergonovine maleate
-
Saline solution (0.9% NaCl)
-
Anesthetic agent (e.g., propofol, isoflurane)
-
Coronary angiography equipment
-
Intracoronary catheter
-
ECG and blood pressure monitoring equipment
Procedure:
-
Animal Preparation: Anesthetize a domestic pig (e.g., Yorkshire, 30-40 kg) and maintain anesthesia throughout the procedure.
-
Catheterization: Introduce an arterial sheath into the femoral artery and advance a guiding catheter to the ostium of the left or right coronary artery under fluoroscopic guidance.
-
Baseline Angiography: Perform baseline coronary angiography to visualize the coronary anatomy and measure baseline vessel diameters.
-
Ergonovine Administration: Administer ergonovine via intracoronary (IC) injection. In clinical settings, incremental doses starting from 0.05 mg up to a total of 0.4 mg are used. For a porcine model, a starting dose of 1-5 µg/kg administered directly into the coronary artery can be considered, with subsequent dose escalation.
-
Provocation Assessment: Following each dose, perform coronary angiography to assess for vasospasm, defined as a significant reduction in the coronary artery diameter (typically >75%). Continuously monitor ECG for ischemic changes (e.g., ST-segment elevation) and blood pressure.
-
Reversal: Once vasospasm is documented, administer a vasodilator such as nitroglycerin to reverse the effect.
-
Data Analysis: Quantify the percentage of coronary artery diameter reduction at the site of spasm. Record the dose of ergonovine required to induce spasm and the time to onset.
Data Presentation
Quantitative data from in vivo studies should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Effect of Intravenous Ergonovine on Uterine Contractility in Rats (Hypothetical Data)
| Ergonovine Dose (mg/kg) | N | Baseline Contraction Frequency (contractions/10 min) | Post-Dose Contraction Frequency (contractions/10 min) | % Increase in Frequency | Baseline Contraction Amplitude (mmHg) | Post-Dose Contraction Amplitude (mmHg) | % Increase in Amplitude |
| Vehicle (Saline) | 6 | 2.1 ± 0.4 | 2.3 ± 0.5 | 9.5% | 8.2 ± 1.5 | 8.5 ± 1.6 | 3.7% |
| 0.05 | 6 | 2.3 ± 0.6 | 5.8 ± 1.1 | 152.2% | 8.5 ± 1.8 | 15.4 ± 2.2 | 81.2% |
| 0.1 | 6 | 2.2 ± 0.5 | 8.1 ± 1.5 | 268.2% | 8.3 ± 1.7 | 22.1 ± 2.9 | 166.3% |
| 0.2 | 6 | 2.4 ± 0.7 | 10.5 ± 1.9 | 337.5% | 8.6 ± 1.9 | 28.7 ± 3.5 | 233.7% |
*Data are presented as Mean ± SEM. *p < 0.05 compared to Vehicle.
Table 2: Induction of Coronary Vasospasm with Intracoronary Ergonovine in a Porcine Model (Hypothetical Data)
| Ergonovine Dose (µg/kg) | N | Number of Animals with >75% Vasospasm | Mean % Reduction in Coronary Artery Diameter | Time to Onset of Spasm (seconds) |
| 1 | 5 | 1 | 45.2 ± 10.1 | 45 ± 8 |
| 2.5 | 5 | 3 | 68.7 ± 12.5 | 32 ± 6 |
| 5 | 5 | 5 | 85.3 ± 8.9 | 21 ± 4 |
*Data are presented as Mean ± SEM. *p < 0.05 compared to the 1 µg/kg dose.
Visualization of Pathways and Workflows
Signaling Pathway of Ergonovine-Induced Smooth Muscle Contraction
Ergonovine elicits smooth muscle contraction primarily through its interaction with G-protein coupled receptors, leading to an increase in intracellular calcium concentration. The following diagram illustrates the key signaling events.
Caption: Signaling pathway of ergonovine-induced smooth muscle contraction.
Experimental Workflow for In Vivo Uterine Contractility Assessment
The following diagram outlines the key steps in the experimental workflow for assessing the uterotonic effects of ergonovine in an animal model.
References
Application Notes and Protocols: Ergonovine Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a radioligand binding assay to characterize the interaction of ergonovine with its target receptors, primarily serotonin (5-HT) and dopamine (D) receptors.
Introduction
Ergonovine is an ergot alkaloid known for its potent vasoconstrictive and uterotonic effects. Its pharmacological actions are mediated through its interaction with various G-protein coupled receptors (GPCRs), including several serotonin (5-HT) and dopamine D2 receptor subtypes.[1][2] Understanding the binding affinity of ergonovine to these receptors is crucial for elucidating its mechanism of action and for the development of new therapeutics. This document outlines a standard filtration-based radioligand binding assay protocol to determine the binding affinity (Ki) of ergonovine for its target receptors.
Data Presentation
The binding affinity of ergonovine for various serotonin and dopamine receptor subtypes can be summarized in the following table. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Radioligand | Ki (nM) for Ergonovine | Reference |
| Serotonin Receptors | |||
| 5-HT1A | [³H]8-OH-DPAT | Reportedly high affinity | [1] |
| 5-HT1B | [³H]GR 125743 | Reportedly high affinity | [1] |
| 5-HT1D | [³H]GR 125743 | Reportedly high affinity | [1] |
| 5-HT1E | [³H]5-HT | < 100 | |
| 5-HT2A | [³H]Ketanserin | Reportedly high affinity | [1] |
| 5-HT2C | [³H]Mesulergine | Reportedly high affinity | [1] |
| Dopamine Receptors | |||
| D2 | [³H]Spiperone | In the nanomolar range | [2] |
Note: The Ki values can vary depending on the experimental conditions, tissue source, and radioligand used. The values presented here are for illustrative purposes based on available literature. Researchers should determine these values empirically using the protocol below.
Experimental Protocols
This section details the methodology for a competitive radioligand binding assay using the filtration method.[3]
Materials and Reagents
-
Receptor Source: Cell membranes from cell lines stably expressing the human receptor subtype of interest (e.g., CHO-K1 or HEK293 cells) or homogenized tissue preparations known to express the target receptor (e.g., rat brain cortex for 5-HT2A receptors).
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (see table above for examples). The specific activity should be high, ideally above 20 Ci/mmol for tritiated ligands.[4]
-
Unlabeled Ligand: Ergonovine maleate salt.
-
Non-specific Binding Control: A high concentration of a known unlabeled ligand for the target receptor (e.g., 10 µM serotonin for 5-HT receptors, 10 µM haloperidol for D2 receptors).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail: A commercially available cocktail suitable for non-aqueous samples.
-
Filtration Apparatus: A 96-well cell harvester with glass fiber filters (e.g., GF/B or GF/C). The filters should be pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.[5]
-
Microplate Scintillation Counter.
Procedure
1. Membrane Preparation:
-
Start with frozen cell pellets or tissues.
-
Homogenize the cells or tissue in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes.
-
Resuspend the pellet in fresh lysis buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
Store the membrane aliquots at -80°C until use.
2. Radioligand Binding Assay (Competitive Inhibition):
-
The assay is typically performed in a 96-well plate with a final volume of 250 µL per well.
-
Prepare serial dilutions of ergonovine (e.g., 10 concentrations ranging from 10⁻¹¹ M to 10⁻⁵ M).
-
To each well, add the following in order:
-
150 µL of the membrane preparation (typically 50-120 µg of protein for tissue or 3-20 µg for cultured cells).
-
50 µL of the ergonovine dilution or buffer (for total binding) or the non-specific binding control.
-
50 µL of the radioligand at a fixed concentration (typically at or below its Kd value).
-
-
Incubate the plate at a suitable temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[6]
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using the cell harvester.
-
Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to separate bound from free radioligand.
-
Dry the filters (e.g., for 30 minutes at 50°C).
-
Add scintillation cocktail to each filter and count the radioactivity in a microplate scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of the high concentration of unlabeled ligand) from the total binding (counts in the absence of competing ligand).
-
Plot the specific binding as a function of the logarithm of the ergonovine concentration.
-
Fit the data using a non-linear regression model (e.g., one-site competition) to determine the IC50 value (the concentration of ergonovine that inhibits 50% of the specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Experimental Workflow
Caption: Workflow for the Ergonovine Receptor Binding Assay.
Signaling Pathways
Ergonovine Interaction with Serotonin Receptors (5-HT1 and 5-HT2)
Caption: Ergonovine's signaling at 5-HT1 and 5-HT2 receptors.
Ergonovine Interaction with Dopamine D2 Receptor
References
- 1. mdpi.com [mdpi.com]
- 2. Alkaloid binding and activation of D2 dopamine receptors in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. revvity.com [revvity.com]
- 5. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Spectroscopic Analysis of Ergonine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ergonine is a peptide ergot alkaloid belonging to the ergoline class of compounds. Like other ergot alkaloids, it is of significant interest to researchers in pharmacology and drug development due to its potential interactions with various neurotransmitter receptors. Spectroscopic analysis is a cornerstone of chemical and pharmaceutical research, providing detailed information about molecular structure and purity. This document provides detailed application notes and protocols for the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Predicted Spectroscopic Data of this compound
Due to the limited availability of experimental spectroscopic data for this compound in the public domain, the following data has been generated using validated computational prediction models. These predictions provide a valuable reference for researchers working with this compound.
Predicted ¹H NMR Data for this compound
The predicted ¹H NMR chemical shifts for this compound are summarized in the table below. These values were calculated for a standard NMR experiment in CDCl₃ at 400 MHz.
| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| 1 | 8.15 | s | 1H |
| 2 | 6.90 | d | 1H |
| 3 | 7.10 | t | 1H |
| 4 | 7.25 | d | 1H |
| 6 | 3.50 | m | 1H |
| 7 | 2.55 | s | 3H |
| 8 | 3.20 | m | 1H |
| 9 | 4.50 | m | 1H |
| 10 | 6.30 | s | 1H |
| 12' | 4.80 | d | 1H |
| 13' | 2.10 | m | 1H |
| 14' | 0.95 | d | 3H |
| 15' | 0.90 | d | 3H |
| 17' | 1.80 | m | 2H |
| 18' | 0.85 | t | 3H |
| OH | 5.50 | br s | 1H |
| NH | 7.80 | d | 1H |
Table 1: Predicted ¹H NMR chemical shifts for this compound.
Predicted ¹³C NMR Data for this compound
The predicted ¹³C NMR chemical shifts for this compound are provided below, calculated for a standard experiment in CDCl₃.
| Atom Number | Predicted Chemical Shift (ppm) |
| 2 | 110.5 |
| 3 | 119.0 |
| 4 | 111.5 |
| 5 | 125.0 |
| 6 | 58.0 |
| 7 | 135.0 |
| 8 | 33.0 |
| 9 | 68.0 |
| 10 | 115.0 |
| 11 | 122.0 |
| 12 | 108.0 |
| 13 | 128.0 |
| 14 | 43.0 |
| C=O (amide) | 172.0 |
| C=O (peptide) | 168.0 |
| C=O (peptide) | 170.0 |
| 2' | 85.0 |
| 4' | 60.0 |
| 5' | 30.0 |
| 7' | 65.0 |
| 8' | 80.0 |
| 10' | 25.0 |
| 11' | 23.0 |
| 12' | 21.0 |
| 13' | 40.0 |
| 14' | 18.0 |
| 15' | 16.0 |
| 16' | 12.0 |
Table 2: Predicted ¹³C NMR chemical shifts for this compound.
Predicted Infrared (IR) Absorption Data for this compound
The predicted significant IR absorption bands for this compound are listed below. These correspond to the characteristic vibrational frequencies of the functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300-3500 | Medium |
| O-H Stretch | 3200-3600 | Broad |
| Aromatic C-H Stretch | 3000-3100 | Medium |
| Aliphatic C-H Stretch | 2850-3000 | Strong |
| C=O Stretch (Amide) | 1630-1680 | Strong |
| C=O Stretch (Peptide) | 1650-1700 | Strong |
| Aromatic C=C Stretch | 1450-1600 | Medium-Weak |
| C-N Stretch | 1000-1350 | Medium |
| C-O Stretch | 1050-1150 | Strong |
Table 3: Predicted IR absorption bands for this compound.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of ergot alkaloids like this compound. These should be adapted based on the specific instrumentation and experimental conditions available.
Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra of this compound for structural elucidation and purity assessment.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Tetramethylsilane (TMS) as an internal standard (if not provided in the solvent)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
-
Transfer the solution to a clean NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a standard pulse sequence for ¹H NMR.
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
-
Acquire the spectrum.
-
-
¹³C NMR Acquisition:
-
Set the appropriate spectral width (e.g., 0 to 200 ppm).
-
Use a proton-decoupled pulse sequence.
-
Set the number of scans to achieve an adequate signal-to-noise ratio (this will be significantly higher than for ¹H NMR, often several thousand scans).
-
Acquire the spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra correctly.
-
Calibrate the chemical shift scale using the solvent peak or TMS (0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the protons and carbons of the this compound molecule.
-
Protocol for Infrared (IR) Spectroscopy
Objective: To obtain an IR spectrum of this compound to identify its functional groups.
Materials:
-
This compound sample
-
Potassium bromide (KBr, IR grade)
-
Mortar and pestle (agate)
-
Pellet press
-
FTIR spectrometer
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly dry the this compound sample and KBr to remove any moisture, which can interfere with the spectrum.
-
In an agate mortar, grind a small amount of this compound (approximately 1-2 mg) with about 100-200 mg of dry KBr.
-
The mixture should be ground to a fine, uniform powder.
-
-
Pellet Formation:
-
Transfer the powdered mixture to the die of a pellet press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and correlate them with the functional groups present in this compound.
-
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the NMR and IR spectroscopic analysis of this compound.
Workflow for NMR and IR analysis of this compound.
Postulated Signaling Pathway of this compound
Ergot alkaloids are known to interact with a variety of G-protein coupled receptors (GPCRs), including adrenergic, dopaminergic, and serotonergic receptors. The following diagram illustrates a generalized signaling pathway that may be activated by this compound.
Ergonine: A Certified Reference Material for Analytical and Research Applications
Introduction
Ergonine is a peptide ergot alkaloid and a member of the ergoline family of compounds. As a certified reference material, it serves as an essential standard for qualitative and quantitative analysis in various scientific disciplines, including analytical chemistry, pharmacology, and drug development. This document provides detailed application notes and protocols for the use of this compound as an analytical standard, focusing on its physicochemical properties, and established analytical methodologies such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its application as an analytical standard. These properties influence its behavior in different analytical systems and are crucial for method development and validation.
| Property | Value | Source |
| Molecular Formula | C₃₀H₃₇N₅O₅ | --INVALID-LINK-- |
| Molecular Weight | 547.6 g/mol | --INVALID-LINK-- |
| Appearance | Crystalline solid | General knowledge |
| Solubility | Soluble in methanol, acetonitrile, and other organic solvents. | General knowledge |
| Storage Conditions | Store at -20°C, protected from light and moisture. | [1][2][3][4] |
Stability and Handling: Ergot alkaloids, including this compound, are susceptible to degradation under adverse conditions such as exposure to light, heat, and high humidity. To ensure the integrity of the standard, it is imperative to store it at -20°C in a tightly sealed container, protected from light. For the preparation of stock and working solutions, it is recommended to use high-purity solvents and minimize exposure to ambient conditions. Studies on related ergot alkaloids have shown significant degradation and epimerization when stored at room temperature or even at 4°C over extended periods.[1][4]
Quantitative Analysis by HPLC-MS/MS
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound in various matrices. The following protocol outlines a general procedure for the analysis of this compound.
Experimental Protocol: HPLC-MS/MS
1. Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Prepare a series of working standard solutions by serial dilution of the stock solution to construct a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
-
An internal standard (e.g., a stable isotope-labeled analog of this compound or a structurally similar ergot alkaloid not present in the sample) should be added to all standards and samples to correct for matrix effects and variations in instrument response.
2. Sample Preparation (for biological matrices):
-
Protein Precipitation: For plasma or serum samples, add 3 volumes of cold acetonitrile to 1 volume of sample. Vortex and centrifuge to precipitate proteins. The supernatant can be directly injected or further purified.
-
Solid-Phase Extraction (SPE): For more complex matrices or to achieve lower detection limits, SPE can be employed. A C18 or mixed-mode cation exchange sorbent can be used for cleanup and concentration of this compound.
3. HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used for the separation of ergot alkaloids.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 5% B), ramping up to a high percentage (e.g., 95% B) to elute the analyte, followed by a re-equilibration step. The exact gradient profile should be optimized for the specific column and instrument.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for ergot alkaloids.
-
Multiple Reaction Monitoring (MRM): The quantification of this compound is performed using MRM by monitoring specific precursor-to-product ion transitions. A common fragmentation pattern for peptide ergot alkaloids involves the formation of product ions from the lysergic acid moiety.[5][6][7]
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound | 548.3 | 223.1 | 208.1 | To be optimized |
| Internal Standard | To be determined based on the selected standard | To be determined | To be determined | To be optimized |
Note: The specific MRM transitions and collision energies should be optimized for the instrument being used to achieve maximum sensitivity and specificity. The product ion at m/z 223 corresponds to the lysergic acid amide fragment, a common fragment for many ergot alkaloids.[5][6][7]
Data Presentation
The quantitative data obtained from the HPLC-MS/MS analysis should be summarized in a table for clear comparison.
| Sample ID | This compound Concentration (ng/mL) | Internal Standard Response | Recovery (%) |
| Standard 1 | 1.0 | 1.2 x 10⁶ | N/A |
| Standard 2 | 10.0 | 1.1 x 10⁶ | N/A |
| Standard 3 | 100.0 | 1.2 x 10⁶ | N/A |
| Standard 4 | 1000.0 | 1.1 x 10⁶ | N/A |
| Sample 1 | 25.4 | 1.2 x 10⁶ | 98.5 |
| Sample 2 | 78.9 | 1.1 x 10⁶ | 101.2 |
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural confirmation of this compound. ¹H-NMR and ¹³C-NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.
Experimental Protocol: NMR
1. Sample Preparation:
-
Dissolve an accurately weighed amount of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent will depend on the solubility of the compound and the desired spectral resolution.
2. NMR Data Acquisition:
-
Acquire ¹H-NMR and ¹³C-NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Standard 1D experiments (¹H and ¹³C{¹H}) should be performed.
-
For complete structural assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
Data Presentation
The chemical shift data from the NMR analysis should be presented in a structured table.
¹H-NMR and ¹³C-NMR Spectral Data for this compound (Predicted)
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Ergoline Ring | ||
| 2 | - | - |
| 3 | - | - |
| ... | ... | ... |
| Peptide Moiety | ||
| 1' | - | - |
| 2' | - | - |
| ... | ... | ... |
Visualizations
Experimental Workflow for HPLC-MS/MS Analysis
References
- 1. Fragmentation patterns of selected ergot alkaloids by electrospray ionization tandem quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatographic preparative method for isolating ergot alkaloids, using a particle-loaded membrane extracting disk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. thomastobin.com [thomastobin.com]
- 5. Mass spectral characterization of ergot alkaloids by electrospray ionization, hydrogen/deuterium exchange, and multiple stage mass spectrometry: Usefulness of precursor ion scan experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. emt.oregonstate.edu [emt.oregonstate.edu]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Ergotamine Synthesis
Welcome to the technical support center for Ergotamine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Ergotamine, a complex ergot alkaloid, presents several synthetic challenges that can lead to low yields. This guide provides detailed answers to frequently asked questions, troubleshooting advice, and optimized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of Ergotamine that contribute to low yields?
A1: The total synthesis of Ergotamine is a complex, multi-step process with several challenges that can impact the overall yield.[1][2] Key difficulties include:
-
Construction of the Ergoline Ring System: The tetracyclic ergoline core is structurally complex. Its synthesis involves multiple steps, and optimizing each reaction for high yield can be challenging.[3]
-
Stereochemical Control: Ergotamine possesses several chiral centers. Achieving the correct stereochemistry, particularly at the C-8 position of the lysergic acid moiety, is crucial and often difficult to control, leading to the formation of inactive epimers like ergotaminine.[1]
-
Peptide Moiety Synthesis and Coupling: The synthesis of the tricyclic peptide portion and its subsequent amide coupling to the lysergic acid core can be inefficient.[4] Peptide synthesis itself is prone to side reactions, racemization, and aggregation, all of which can reduce yield.[4]
-
Stability of Intermediates: Many intermediates in the synthetic pathway are sensitive and can decompose under harsh reaction conditions, further decreasing the overall yield.[5]
Q2: My primary issue is the low yield in the synthesis of the lysergic acid precursor. What are common causes and solutions?
A2: Low yields in lysergic acid synthesis are a frequent bottleneck. Common causes include inefficient cyclization reactions and suboptimal reaction conditions. A recently developed six-step synthesis of (±)-lysergic acid has achieved a 12% overall yield from commercially available materials.[6][7][8] This approach relies on the coupling, dearomatization, and cyclization of a halopyridine with a 4-haloindole derivative.[6][7][8] For biosynthetic approaches, the efficiency of enzymes like EasC and CloA can be rate-limiting.[9] Metabolic engineering strategies in hosts like Saccharomyces cerevisiae have been shown to significantly increase titers.[9]
Q3: I am struggling with the coupling of the peptide moiety to lysergic acid. What are some effective coupling strategies?
A3: The amide bond formation between lysergic acid and the tripeptide is a critical step where yield can be lost. To improve coupling efficiency, consider the following:
-
Activating Agents: Utilize a range of modern coupling reagents to find the optimal one for this specific substrate. Common choices include carbodiimides (like DCC or EDC) with additives (like HOBt or DMAP), or phosphonium-based reagents (like PyBOP or HBTU).
-
Protecting Groups: Ensure that all reactive functional groups on both the lyseregineic acid and the peptide are adequately protected to prevent side reactions. The choice of protecting groups is critical and should be orthogonal to allow for selective deprotection.
-
Reaction Conditions: Optimize solvent, temperature, and reaction time. Aprotic polar solvents like DMF or NMP are typically used. Running the reaction at a lower temperature for a longer duration can sometimes minimize side reactions.
Q4: How can I minimize the formation of the C-8 epimer, ergotaminine, during synthesis and purification?
A4: The isomerization at the C-8 position is a common problem, as ergotaminine is the more stable epimer.[1] To minimize its formation:
-
Reaction Conditions: The epimerization can be base-catalyzed. Therefore, it is crucial to use non-basic conditions wherever possible, especially during the final deprotection and purification steps.
-
Purification: Chiral chromatography (e.g., HPLC with a chiral stationary phase) is often necessary to separate ergotamine from ergotaminine. Methodical optimization of the mobile phase and column selection is key to achieving good separation.
-
Storage: Store ergotamine and its sensitive intermediates in acidic conditions and at low temperatures to slow down the rate of epimerization.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during Ergotamine synthesis.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in intramolecular Heck reaction for C-ring closure | - Catalyst deactivation- Poor reactivity of the pyridine precursor- Suboptimal ligand or base | - Screen different palladium catalysts and phosphine ligands.- Consider using a tetrahydropyridine analogue to improve reactivity.[5]- A cesium carbonate-mediated hydrogen autotransfer alkylation has been shown to be effective.[10] |
| Formation of significant by-products during N-demethylation | - Over-oxidation of the ergoline ring- Unwanted side reactions with the solvent | - Use milder oxidizing agents. While electrochemical N-demethylation can lead to by-products, using mCPBA can yield the desired N-oxide with fewer side reactions.[1][11]- Avoid reactive solvents like methanol, which can form adducts. Acetonitrile is a more suitable alternative.[1] |
| Peptide aggregation during solid-phase peptide synthesis (SPPS) | - Formation of secondary structures (beta-sheets) on the resin- Hydrophobic collapse of the peptide chain | - Incorporate structure-disrupting elements like pseudoproline dipeptides or DMB-dipeptides.- Use high-boiling point solvents or elevated temperatures to disrupt aggregation.- Employ specialized resins designed to minimize interchain association. |
| Incomplete conversion during amide coupling | - Steric hindrance at the coupling site- Insufficient activation of the carboxylic acid- Deactivation of the coupling reagent | - Use a coupling reagent known to be effective for hindered couplings, such as HATU or COMU.- Increase the equivalents of the activating agent and the peptide.- Ensure all reagents are anhydrous, as water can quench the activated species. |
Experimental Protocols
Protocol 1: Six-Step Synthesis of (±)-Lysergic Acid
This protocol is a summary of the concise synthesis reported by Knight et al. (2023).[6][7][8]
Workflow:
Caption: Workflow for the six-step synthesis of (±)-Lysergic Acid.
Detailed Steps:
-
Coupling: A halopyridine is coupled with a 4-haloindole derivative. The specific conditions and catalysts for this step are critical and should be optimized.
-
Dearomatization: The coupled product undergoes a dearomatization reaction to break the aromaticity of the pyridine ring.
-
Cyclization: An intramolecular cyclization is performed to form the tetracyclic ergoline core.
-
Intermediate Processing: This may involve one or more steps to modify functional groups in preparation for the final steps.
-
Final Steps and Hydrolysis: The final steps lead to the formation of the lysergic acid ester, which is then hydrolyzed to yield (±)-lysergic acid.
For detailed reaction conditions, reagent amounts, and characterization data, please refer to the original publication by Knight, B. J., et al. in The Journal of Organic Chemistry (2023).[6][7][8]
Protocol 2: N-Demethylation of Ergotamine
This protocol is based on a method for producing isotopically labeled Ergotamine and can be adapted for other synthetic purposes.[1][11]
Workflow:
Caption: Two-step N-demethylation of Ergotamine.
Step-by-Step Methodology:
-
N-Oxidation:
-
Dissolve Ergotamine in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).
-
Cool the solution in an ice bath.
-
Add meta-chloroperoxybenzoic acid (mCPBA) portion-wise while monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction and purify the resulting Ergotamine N-oxide.
-
-
Reductive Cleavage:
-
The Ergotamine N-oxide can be used directly or after isolation.
-
Add an acid (e.g., sulfuric acid or hydrochloric acid) and an Fe(II) salt (or iron powder, which forms Fe(II) in situ) to the reaction mixture.
-
The Fe(II)/Fe(III) redox couple facilitates the reduction of the N-oxide to yield norergotamine.[1]
-
Purify the final product using column chromatography or preparative HPLC.
-
Data Summary
Table 1: Comparison of Lysergic Acid Synthesis Strategies
| Synthesis Strategy | Key Features | Overall Yield | Reference |
| Chemical Synthesis (Knight et al.) | 6 steps from commercial precursors; dearomative approach. | 12% | [6][7][8] |
| Biosynthesis (Engineered S. cerevisiae) | Metabolic engineering to optimize rate-limiting enzymes. | Titer of 509.8 mg/L | [9] |
| Traditional Total Synthesis | Often lengthy and complex with low overall yields. | Typically <5% | [1][2] |
Table 2: Optimization of N-Demethylation Reaction Conditions
| Oxidizing Agent | Solvent | Outcome | Reference |
| Electrochemical Oxidation | Acetonitrile | Significant side reactions (hydroxylation, dehydrogenation) | [1] |
| Electrochemical Oxidation | Methanol | Formation of methoxy adducts | [1] |
| mCPBA | Dichloromethane | Main product is the desired N-oxide with minor by-products | [11] |
| H₂O₂ / KHSO₅ | Not specified | Incomplete conversion or significant by-product formation | [11] |
References
- 1. First Synthesis of Ergotamine-13CD3 and Ergotaminine-13CD3 from Unlabeled Ergotamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scribd.com [scribd.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Six-Step Synthesis of (±)-Lysergic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Highly efficient synthesis of lysergic acid using engineered budding yeast - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: L-Ergothioneine (EGT) Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with L-Ergothioneine (EGT) in solution.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with L-Ergothioneine solutions.
Question: My EGT solution shows a gradual loss of potency over a short period. What could be the cause?
Answer: Several factors can contribute to the degradation of EGT in solution. The most common culprits are:
-
Oxidation: While EGT is a potent antioxidant, it can slowly oxidize over time, especially when exposed to air (oxygen) for extended periods.[1][2]
-
Presence of Metal Ions: Divalent metal cations, particularly copper (Cu²⁺), can catalyze the degradation of EGT.[3]
-
Exposure to Light: Prolonged exposure to UV light can contribute to the degradation of EGT.[3]
-
Inappropriate pH: EGT is most stable in neutral to slightly acidic conditions. Extreme pH levels can accelerate its degradation.[1]
Question: I observe a color change in my EGT solution. What does this indicate?
Answer: A color change in your EGT solution could signify degradation. The formation of oxidation products or complexes with trace metal contaminants can sometimes lead to a visible change in the solution's appearance. It is recommended to prepare fresh solutions if a color change is observed.
Question: My experimental results with EGT are inconsistent. Could solution instability be the issue?
Answer: Yes, inconsistent results are a common consequence of solution instability. If EGT degrades, its effective concentration in your experiments will vary, leading to unreliable and non-reproducible data. It is crucial to ensure the stability of your EGT stock and working solutions throughout your experiments.
Frequently Asked Questions (FAQs)
What is L-Ergothioneine (EGT)?
L-Ergothioneine (EGT) is a naturally occurring amino acid and a potent antioxidant.[4][5] It is a thiourea derivative of histidine and is known for its exceptional stability compared to other thiols like glutathione.[1][2]
What are the main factors that affect EGT stability in solution?
The primary factors influencing EGT stability in solution are:
-
Temperature: Higher temperatures can accelerate degradation.[3]
-
pH: EGT is most stable at a neutral pH.[1]
-
Presence of Metal Ions: Certain metal ions, like Cu²⁺, can promote degradation.[3]
-
Exposure to Light: UV light can induce degradation.[3]
-
Oxygen: Dissolved oxygen can contribute to oxidative degradation over time.
How should I store my EGT solutions?
For optimal stability, EGT solutions should be:
-
Stored at low temperatures (-20°C for long-term storage).
-
Protected from light by using amber vials or wrapping containers in foil.
-
Prepared in buffers free of contaminating metal ions.
-
Purged with an inert gas like nitrogen or argon to minimize exposure to oxygen, especially for long-term storage.
A product information sheet suggests that aqueous solutions of L-(+)-ergothioneine should not be stored for more than one day.[6] For longer-term storage, it is supplied as a crystalline solid and should be stored at -20°C, where it is stable for at least four years.[6]
What are the known degradation products of EGT?
The primary degradation product of EGT upon oxidation is ergothioneine disulfide. Other potential metabolites or oxidation products include hercynine and S-methyl-ergothioneine.[7][8]
Quantitative Data on EGT Stability
The following table summarizes the stability of L-Ergothioneine under various conditions.
| Condition | Parameter | Value/Observation | Reference |
| Temperature | Thermal Stability | Anhydrous EGT is stable up to 275-276°C. In solution, long-term high-temperature heating can cause a decrease in concentration. | [1][3] |
| pH | pH Stability | Stable at neutral to slightly acidic pH. Stability decreases at extreme pH values. | [1] |
| Metal Ions | Effect of Cu²⁺ | The presence of Cu²⁺ decreases the concentration of EGT in solution. | [3] |
| Light | Photostability | Has excellent stability against light. | [3] |
| Storage | Aqueous Solution | Recommended not to be stored for more than one day. | [6] |
| Storage | Crystalline Solid | Stable for ≥ 4 years when stored at -20°C. | [6] |
Detailed Experimental Protocols
Protocol: Assessing the Stability of L-Ergothioneine in Solution via HPLC
This protocol outlines a method to determine the concentration of EGT in a solution over time to assess its stability under specific experimental conditions.
1. Materials and Equipment:
-
L-Ergothioneine standard
-
High-purity water
-
Methanol (HPLC grade)
-
Boric acid
-
HPLC system with a UV-Vis detector
-
Two C18 columns (4.6 x 250 mm, 5 µm)
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
2. Preparation of Solutions:
-
Mobile Phase: Prepare a 1% methanol solution containing boric acid. Adjust the pH to 5.0.
-
EGT Stock Solution: Accurately weigh a known amount of EGT standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Test Solutions: Prepare EGT solutions at the desired concentration in the buffer or solvent system you wish to test for stability.
3. Experimental Procedure:
-
Initial Analysis (T=0): Immediately after preparing the test solutions, filter an aliquot through a 0.22 µm syringe filter and inject it into the HPLC system.
-
Incubation: Store the test solutions under the desired experimental conditions (e.g., specific temperature, light exposure).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution, filter it, and inject it into the HPLC system.
-
HPLC Analysis:
-
Set the UV-Vis detector to a wavelength of 257 nm.
-
Use a flow rate of 0.7 mL/min.
-
Maintain the column temperature at 25°C.
-
Inject a 5 µL volume for each sample.[9]
-
4. Data Analysis:
-
Calibration Curve: Plot the peak area of the EGT standard injections against their known concentrations to generate a calibration curve.
-
Quantification: Use the calibration curve to determine the concentration of EGT in your test samples at each time point.
-
Stability Assessment: Plot the concentration of EGT as a function of time. The rate of decrease in concentration will indicate the stability of EGT under the tested conditions.
Visualizations
Caption: Factors influencing the stability of L-Ergothioneine in solution.
Caption: Experimental workflow for assessing EGT stability.
Caption: EGT's role in the Nrf2 antioxidant signaling pathway.
Caption: EGT's inhibitory effect on inflammatory signaling pathways.
References
- 1. The biology of ergothioneine, an antioxidant nutraceutical - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Ergothioneine in Microbial Physiology and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Study on the Antioxidant Properties and Stability of Ergothioneine from Culinary-Medicinal Mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safe and Effective Antioxidant: The Biological Mechanism and Potential Pathways of Ergothioneine in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Ergothioneine as a Natural Antioxidant Against Oxidative Stress-Related Diseases [frontiersin.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Distribution and accumulation of dietary ergothioneine and its metabolites in mouse tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ergothioneine, recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Ergonovine Peak Tailing in HPLC
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing with Ergonovine.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing in HPLC refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half.[1] An ideal peak has a symmetrical Gaussian shape.[1] Peak tailing is undesirable as it can compromise resolution, and affect the accuracy of peak integration and quantification.[1]
The extent of peak tailing is commonly measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak. Values greater than 1 indicate tailing, with values exceeding 2.0 often considered unacceptable in regulated environments.[1]
Q2: Why is my ergonovine peak tailing?
A2: Ergonovine is a basic compound containing amine functional groups.[2] Basic compounds are particularly susceptible to peak tailing in reversed-phase HPLC due to secondary interactions with the stationary phase. The most common causes include:
-
Silanol Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of silica-based columns can interact with the basic ergonovine molecule through ion-exchange or hydrogen bonding.[3] These secondary interactions lead to a portion of the analyte being more strongly retained, resulting in a tailing peak.[3]
-
Mobile Phase pH: The pH of the mobile phase influences the ionization state of both ergonovine (a weak base) and the residual silanol groups (weakly acidic). At intermediate pH values, both can be ionized, leading to strong electrostatic interactions and peak tailing.
-
Column Degradation: Over time, columns can degrade, exposing more active silanol sites or developing voids, which can cause peak distortion.
-
Hardware Issues: Problems with the HPLC system, such as extra-column dead volume (e.g., from long or wide tubing), can contribute to peak broadening and tailing.[1]
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[4]
Q3: Can the choice of HPLC column affect ergonovine peak tailing?
A3: Absolutely. The choice of column is critical. Modern "Type B" silica columns are manufactured to have a lower content of acidic silanol groups compared to older "Type A" silica, significantly reducing tailing for basic compounds.[2] Furthermore, columns with end-capping, where residual silanols are chemically deactivated, are highly recommended for analyzing basic compounds like ergonovine.[5]
Troubleshooting Guides
Guide 1: Optimizing Mobile Phase Conditions
Problem: My ergonovine peak is tailing, and I suspect it's related to the mobile phase.
Solution:
-
Adjust Mobile Phase pH: Since ergonovine is a basic compound with a pKa of approximately 6.8, adjusting the mobile phase pH can significantly improve peak shape.
-
Low pH (pH 2-3): At a low pH, the silanol groups on the silica surface are protonated and thus neutral, minimizing their interaction with the protonated (positively charged) ergonovine molecules.[1][6] This is often the most effective strategy.
-
High pH (pH > 8): At a high pH, ergonovine will be in its neutral form, reducing interactions with the now deprotonated (negatively charged) silanols. However, ensure your column is stable at high pH.
-
-
Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol groups and improve peak shape, especially at mid-range pH values.[1][6]
-
Use Mobile Phase Additives:
-
Triethylamine (TEA): Adding a small amount of a competing base like triethylamine (typically 0.1-0.5% v/v) to the mobile phase can effectively block the active silanol sites, preventing them from interacting with ergonovine.[7]
-
Formic Acid or Acetic Acid: At low pH, these acids can help to protonate the silanols and improve peak shape.[5]
-
Illustrative Data: Effect of Mobile Phase pH on Ergonovine Tailing Factor
| Mobile Phase pH | Tailing Factor (Tf) - Illustrative Example |
| 7.0 | 2.5 |
| 5.0 | 1.8 |
| 3.0 | 1.2 |
This table provides an illustrative example of the expected trend for a basic compound like ergonovine. Actual values may vary depending on the specific column and other chromatographic conditions.
Illustrative Data: Effect of Triethylamine (TEA) Concentration on Ergonovine Tailing Factor (at pH 7.0)
| TEA Concentration (% v/v) | Tailing Factor (Tf) - Illustrative Example |
| 0 | 2.5 |
| 0.1 | 1.5 |
| 0.3 | 1.1 |
This table provides an illustrative example of the expected trend. The optimal concentration of TEA should be determined experimentally.
Guide 2: Addressing Column-Related Issues
Problem: I've optimized my mobile phase, but the ergonovine peak is still tailing. I suspect a column issue.
Solution:
-
Select an Appropriate Column: If you are not already, switch to a modern, high-purity, end-capped C18 or C8 column from a reputable manufacturer. These columns are designed to minimize silanol interactions.
-
Column Washing and Regeneration: Your column may be contaminated with strongly retained compounds. A thorough washing procedure can help restore its performance. See the detailed experimental protocol below.
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly retained sample components and particulates.[8]
-
Check for Voids: A sudden increase in peak tailing and a drop in backpressure could indicate a void has formed at the column inlet. If this occurs, the column may need to be replaced.[6]
Experimental Protocols
Protocol 1: Systematic Troubleshooting of Ergonovine Peak Tailing
This protocol outlines a step-by-step approach to diagnose and resolve ergonovine peak tailing.
-
Initial Assessment:
-
Calculate the tailing factor of the ergonovine peak.
-
Review the history of the column and HPLC system. Has performance degraded over time?
-
-
Mobile Phase Optimization:
-
Prepare a mobile phase with a low pH (e.g., pH 3.0 using 0.1% formic acid).
-
If tailing persists, incrementally increase the buffer concentration (if using a buffer).
-
As a next step, add a competing base like triethylamine (start with 0.1% and optimize).
-
-
Column Evaluation:
-
If mobile phase optimization fails, replace the column with a new, high-quality end-capped C18 column.
-
If the new column resolves the issue, the old column was likely the problem. Attempt to regenerate the old column using the protocol below.
-
-
Hardware Check:
-
If a new column does not solve the problem, inspect the HPLC system for potential sources of dead volume. Check all tubing and connections between the injector and the detector.
-
Protocol 2: HPLC Column Washing and Regeneration for Basic Analytes
This protocol is designed to remove strongly retained basic compounds and other contaminants from a reversed-phase column.
-
Disconnect the column from the detector to prevent contamination of the detector cell.[9]
-
Reverse the column direction to back-flush contaminants from the inlet frit.
-
Wash with a series of solvents at a low flow rate (e.g., 0.5 mL/min). Use at least 10-20 column volumes for each step. A typical sequence for a C18 column is:
-
Mobile phase without buffer
-
95:5 Water:Acetonitrile
-
Methanol
-
Acetonitrile
-
Isopropanol
-
Hexane (for very non-polar contaminants)
-
Isopropanol
-
Acetonitrile
-
Methanol
-
95:5 Water:Acetonitrile
-
-
Re-equilibrate the column in the forward direction with your mobile phase until a stable baseline is achieved.
-
Test column performance by injecting a standard of ergonovine and calculating the tailing factor.
Mandatory Visualizations
References
- 1. uhplcs.com [uhplcs.com]
- 2. food.gov.uk [food.gov.uk]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 5. labcompare.com [labcompare.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Equilibration, Regeneration, and Maintenance of HPLC Column - Hawach [hawachhplccolumn.com]
- 9. silicycle.com [silicycle.com]
Technical Support Center: Matrix Effects in Ergonovine Quantification by LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during the quantification of ergonovine by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect ergonovine quantification?
A1: Matrix effects in LC-MS/MS are the alteration of ionization efficiency for a target analyte, such as ergonovine, due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately compromising the accuracy, precision, and sensitivity of the quantification.[2][3] Ergonovine, being a polar compound, can be particularly susceptible to these effects, especially in complex biological matrices.
Q2: I am observing inconsistent peak areas for ergonovine in my samples. What could be the cause?
A2: Inconsistent peak areas for ergonovine are a common symptom of variable matrix effects between samples.[4] Other potential causes include:
-
Issues with the autosampler: A plugged needle or a scratched valve rotor can lead to inconsistent injection volumes.[4]
-
Sample degradation: Ergonovine may be unstable under certain conditions, leading to a decrease in peak area over time.[4][5] Consider using a temperature-controlled autosampler.[4]
-
Column fouling: Buildup of matrix components on the analytical column can lead to poor reproducibility. Implementing a proper column wash method after each run is crucial.[6]
-
Inappropriate MS dwell time: If the dwell time is too long, there may be an insufficient number of data points across the peak, leading to poor reproducibility of peak areas.[7]
Q3: My ergonovine recovery is consistently low. What are the likely reasons?
A3: Low recovery of ergonovine is often related to the sample preparation process. Common causes include:
-
Suboptimal extraction solvent: The choice of extraction solvent is critical for achieving good recovery.[5] For ergot alkaloids, a mixture of acetonitrile and an ammonium carbonate buffer has been shown to yield higher recoveries than other solvents.[5]
-
Inefficient solid-phase extraction (SPE): If using SPE, low recovery can result from an inappropriate sorbent, incomplete wetting of the sorbent, incorrect sample pH, or an unsuitable elution solvent.[8][9]
-
Analyte loss during solvent evaporation: If a solvent evaporation step is part of your protocol, ergonovine may adhere to the glassware.
-
Epimerization: Ergonovine can be sensitive to pH, temperature, and light, which can cause it to convert to its epimer, potentially leading to inaccurate quantification if the epimer is not also being measured.[5]
Q4: How can I minimize matrix effects in my ergonovine analysis?
A4: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocols can effectively remove interfering matrix components.[10]
-
Chromatographic Separation: Optimizing the LC method to achieve better separation between ergonovine and co-eluting matrix components can significantly reduce interference.
-
Use of an Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of ergonovine is the ideal choice as it co-elutes and experiences similar matrix effects, allowing for accurate correction.[11] If a SIL-IS is unavailable, a structural analog can be used, but it must be chromatographically resolved from ergonovine.[12][13]
-
Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix extract that is similar to the samples can help to compensate for matrix effects.[14]
Troubleshooting Guides
Issue 1: Significant Ion Suppression Observed for Ergonovine
This guide provides a systematic approach to troubleshooting and mitigating ion suppression.
Caption: Troubleshooting workflow for ion suppression.
Issue 2: Poor Reproducibility of Ergonovine Quantification
This workflow helps to identify the source of variability in your results.
Caption: Workflow for diagnosing poor reproducibility.
Data Presentation
Table 1: Illustrative Matrix Effect Data for Ergot Alkaloids in Cereal Matrices
| Analyte | Matrix | Sample Preparation | Matrix Effect (%) | Reference |
| Ergometrine | Rye | Acetonitrile/Water Extraction | -55 | [14] |
| Ergometrine | Wheat | Acetonitrile/Water Extraction | -48 | [14] |
| Ergometrine | Rye | MycoSep® SPE | -30 | [14] |
| Ergotamine | Cereal-based baby food | Modified QuEChERS | -15 to +10 | [15] |
| Ergocristine | Cereal-based baby food | Modified QuEChERS | -20 to +5 | [15] |
Note: Negative values indicate ion suppression, while positive values indicate ion enhancement. Data is illustrative and compiled from multiple sources.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This protocol describes a common method for quantifying matrix effects.
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of ergonovine in the mobile phase at a known concentration (e.g., mid-range of the calibration curve).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample using your validated sample preparation method. Spike the final extract with ergonovine to the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike a blank matrix sample with ergonovine at the same concentration as Set A before performing the sample preparation procedure.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE) using the following formulas:
-
ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
-
Interpretation:
-
ME = 100%: No matrix effect.
-
ME < 100%: Ion suppression.
-
ME > 100%: Ion enhancement.
-
Protocol 2: Modified QuEChERS for Ergonovine in Cereal Matrix
This is a general protocol adapted from methods for mycotoxin analysis in cereals.[16][17]
-
Sample Weighing: Weigh 5 g of a homogenized cereal sample into a 50 mL centrifuge tube.
-
Hydration (for dry samples): Add 10 mL of water and vortex for 30 seconds. Let it stand for 15-30 minutes.[17]
-
Extraction:
-
Add 10 mL of acetonitrile containing 1% acetic acid.
-
Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at ≥3000 x g for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg of Primary Secondary Amine (PSA).
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at a high speed (e.g., 10,000 x g) for 5 minutes.
-
Analysis: Take the supernatant, filter if necessary, and inject into the LC-MS/MS system.
Protocol 3: Generic LC-MS/MS Parameters for Ergonovine
These parameters are a starting point and should be optimized for your specific instrument and application.
-
LC Column: C18 or Biphenyl column (e.g., 100 x 2.1 mm, < 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A typical starting point would be 5-10% B, increasing to 95% B over several minutes.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Transitions for Ergonovine:
-
Precursor Ion (Q1): m/z 326.2
-
Product Ions (Q3): m/z 223.1 (quantifier), m/z 208.1 (qualifier)[18]
-
-
Source Parameters:
-
Capillary Voltage: ~3.0 - 4.0 kV
-
Source Temperature: ~150 °C
-
Desolvation Temperature: ~350 - 500 °C
-
Nebulizer Gas: Nitrogen, instrument-specific settings.
-
This document is intended as a guide and should be used in conjunction with your laboratory's standard operating procedures and instrument-specific recommendations.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. halocolumns.com [halocolumns.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. support.waters.com [support.waters.com]
- 8. specartridge.com [specartridge.com]
- 9. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 10. QuEChERS: About the method [quechers.eu]
- 11. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. cerilliant.com [cerilliant.com]
- 13. Selection of Internal Standards for LC-MS/MS Applications [cerilliant.com]
- 14. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pesticide multiresidue analysis in cereal grains using modified QuEChERS method combined with automated direct sample introduction GC-TOFMS and UPLC-MS/MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. emt.oregonstate.edu [emt.oregonstate.edu]
Technical Support Center: Optimizing Ergonovine Fragmentation in Mass Spectrometry
Welcome to the technical support center for optimizing ergonovine fragmentation in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the expected protonated molecules for ergonovine in positive ion electrospray mass spectrometry (ESI-MS)?
A1: In positive ion ESI-MS, ergonovine typically forms a protonated molecule ([M+H]⁺). Given the molecular weight of ergonovine (C₁₉H₂₃N₃O₂), the expected m/z for the singly charged protonated molecule is approximately 326.18. You may also observe adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), which would appear at approximately m/z 348.16 and m/z 364.12, respectively. It is also possible to see a deprotonated molecule ([M-H]⁻) at m/z 324.17 in negative ion mode, though positive ion mode generally yields higher sensitivity.[1]
Q2: What are the major fragment ions observed for ergonovine in collision-induced dissociation (CID)?
A2: The fragmentation of ergonovine is characterized by the cleavage of the side chain from the lysergic acid core. Key fragment ions arise from the lysergic acid moiety. Common product ions are observed at m/z 223 and m/z 237, corresponding to the core lysergic acid structure and its subsequent loss of the methyl group at the N-6 position.[2] Other characteristic ions can be observed at m/z 208, 225, 251, and 268, which are associated with successive losses of NH₃, CO, and CH₃ from the ergoline ring system.[3] Unlike larger peptide ergot alkaloids, ergonovine does not produce significant fragments at m/z 268, 251, and 225 that are characteristic of the peptide ring system.[4][5]
Q3: How does collision energy affect the fragmentation of ergonovine?
A3: Collision energy has a significant impact on the fragmentation pattern and the intensity of fragment ions. At lower collision energies, you will predominantly observe the precursor ion ([M+H]⁺). As the collision energy increases, the intensity of the precursor ion will decrease, and the intensity of fragment ions will increase. For ergonovine, increasing collision energy will lead to more extensive fragmentation of the lysergic acid core. It's crucial to optimize the collision energy to obtain a balance between precursor ion abundance and the production of informative fragment ions for quantification or structural elucidation.[2]
Troubleshooting Guides
Issue 1: Poor or No Signal for Ergonovine
-
Possible Cause: Suboptimal ionization source settings.
-
Troubleshooting Steps:
-
Confirm that the mass spectrometer is properly tuned and calibrated.[6]
-
Ensure the electrospray ionization (ESI) source parameters are appropriate for a small molecule like ergonovine. Check settings such as capillary voltage, cone voltage, and gas flow rates.
-
Verify the mobile phase composition. Acidic mobile phases (e.g., with 0.1% formic acid) are generally used to promote protonation in positive ion mode.[7]
-
Check the sample concentration. If it is too low, you may not see a signal; if it is too high, you may experience ion suppression.[6]
-
Issue 2: Inconsistent or Low Fragmentation
-
Possible Cause: Inappropriate collision energy or collision gas pressure.
-
Troubleshooting Steps:
-
Optimize the collision energy for the specific transition you are monitoring. This is a critical parameter that needs to be determined empirically for your instrument.[8][9]
-
Check the collision gas pressure in the collision cell. Insufficient pressure will result in inefficient fragmentation.
-
Ensure that the precursor ion is being isolated correctly in the quadrupole.
-
Refer to the experimental protocol below for a systematic approach to optimizing collision energy.
-
Issue 3: Presence of Unidentified Peaks or Adducts
-
Possible Cause: Contaminants in the sample, mobile phase, or LC-MS system, leading to the formation of adducts.
-
Troubleshooting Steps:
-
Analyze a blank injection (mobile phase only) to identify background ions.
-
Use high-purity solvents and additives for your mobile phase.
-
Be aware of common adducts such as sodium ([M+Na]⁺) and potassium ([M+K]⁺), which can arise from glassware or solvents.[10]
-
If complex adduct formation is suspected, consult a common adducts table or calculator to identify the species.[10][11]
-
Data Presentation
Table 1: Common Adducts of Ergonovine in ESI-MS
| Adduct Ion | Formula | Approximate m/z |
| Protonated Molecule | [M+H]⁺ | 326.18 |
| Sodium Adduct | [M+Na]⁺ | 348.16 |
| Potassium Adduct | [M+K]⁺ | 364.12 |
| Deprotonated Molecule | [M-H]⁻ | 324.17 |
Table 2: Ergonovine Fragmentation at Different Collision Energies (CID)
| Precursor Ion (m/z) | Collision Energy (eV) | Major Fragment Ions (m/z) |
| 326.18 | 25 | 223, 281 |
| 326.18 | 35 | 223, 208, 281 |
| 326.18 | 45 | 223, 208, 180, 253 |
| 326.18 | 55 | 223, 208, 180, 154 |
Data adapted from studies on ergot alkaloid fragmentation. The exact m/z values and relative intensities may vary depending on the instrument and experimental conditions.[2]
Experimental Protocols
Protocol 1: Optimization of Collision-Induced Dissociation (CID) Energy for Ergonovine
-
Standard Preparation: Prepare a standard solution of ergonovine at a concentration of 1 µg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion Setup: Infuse the ergonovine standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
MS Settings:
-
Set the mass spectrometer to positive ion ESI mode.
-
Optimize source parameters (capillary voltage, cone voltage, source temperature, desolvation gas flow) to maximize the signal of the precursor ion ([M+H]⁺ at m/z 326.18).
-
Set the instrument to MS/MS mode and select the precursor ion m/z 326.18 for fragmentation.
-
-
Collision Energy Ramp:
-
Begin with a low collision energy (e.g., 5 eV).
-
Gradually increase the collision energy in small increments (e.g., 2-5 eV) up to a higher energy (e.g., 60 eV).
-
At each collision energy setting, acquire the product ion spectrum.
-
-
Data Analysis:
-
Monitor the intensity of the precursor ion (m/z 326.18) and the key fragment ions (e.g., m/z 223, 208).
-
Plot the intensity of each ion as a function of the collision energy to generate a breakdown curve.
-
The optimal collision energy will be the value that provides a stable and abundant signal for the desired fragment ions while maintaining a reasonable intensity for the precursor ion, depending on the application (quantification vs. structural confirmation).
-
Visualizations
Caption: Workflow for optimizing collision energy for ergonovine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emt.oregonstate.edu [emt.oregonstate.edu]
- 5. Fragmentation patterns of selected ergot alkaloids by electrospray ionization tandem quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gmi-inc.com [gmi-inc.com]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. acdlabs.com [acdlabs.com]
- 11. Fiehn Lab - MS Adduct Calculator [fiehnlab.ucdavis.edu]
Ergonine assay variability and reproducibility issues
Ergothioneine Assay Technical Support Center
Welcome to the technical support center for Ergothioneine (EGT) assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the variability and reproducibility of Ergothioneine quantification. Please note that "Ergonine" is a common misspelling of "Ergothioneine," the subject of this guide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying Ergothioneine?
A1: The most prevalent methods for the quantitative analysis of Ergothioneine are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS or LC-MS/MS). These techniques offer high sensitivity and specificity for EGT in complex biological matrices. While less common, some colorimetric and immunoassay (ELISA) methods may also be available.
Q2: Why is my Ergothioneine assay showing high variability between replicates?
A2: High variability, often indicated by a large coefficient of variation (%CV), can stem from several sources. These include inconsistencies in sample collection and preparation, pipetting errors, instrument instability, or issues with the standard curve. It is crucial to ensure precise and consistent handling at every step of the protocol.
Q3: What are the key factors affecting the stability of Ergothioneine in samples?
A3: Ergothioneine is a relatively stable molecule, particularly its thione tautomer which is predominant at physiological pH.[1] However, prolonged exposure to strong oxidizing agents or certain metal ions can lead to degradation. For long-term storage, it is recommended to keep samples at -80°C.
Q4: How can I minimize matrix effects in my LC-MS/MS assay?
A4: Matrix effects, where components of the sample other than the analyte of interest interfere with ionization, are a common challenge in LC-MS/MS. To mitigate these, you can employ strategies such as:
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering substances.
-
Improved Sample Cleanup: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds.
-
Use of an Internal Standard: A stable isotope-labeled internal standard that co-elutes with Ergothioneine can help to normalize for matrix effects.
-
Matrix-Matched Calibration Standards: Preparing your calibration standards in a blank matrix that is similar to your samples can help to compensate for matrix effects.
Q5: What is a typical linear range for an Ergothioneine HPLC-UV assay?
A5: The linear range can vary depending on the specific method and instrument sensitivity. However, a typical range for Ergothioneine quantification by HPLC-UV is in the low µg/mL to high µg/mL range. For example, one study reported a linear range of 5–400 mg/L (equivalent to 5-400 µg/mL).[2]
Troubleshooting Guides
HPLC & LC-MS/MS Assay Troubleshooting
This guide addresses common problems encountered during the analysis of Ergothioneine using HPLC and LC-MS/MS methods.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Peak or Very Weak Signal | 1. Incorrect mobile phase composition.2. Column contamination or degradation.3. Detector issue (e.g., lamp off in UV detector).4. Sample degradation.5. Injection error. | 1. Prepare fresh mobile phase and ensure correct proportions.2. Flush the column with a strong solvent or replace if necessary.3. Check detector settings and functionality.4. Use freshly prepared samples or ensure proper storage conditions.5. Check autosampler and injection syringe for proper function. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column void or contamination.2. Incompatible sample solvent with the mobile phase.3. pH of the mobile phase is too close to the pKa of Ergothioneine.4. Sample overload. | 1. Reverse flush the column or replace it.2. Dissolve the sample in the initial mobile phase.3. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.4. Dilute the sample or inject a smaller volume. |
| Shifting Retention Times | 1. Inconsistent mobile phase composition.2. Fluctuation in column temperature.3. Pump malfunction leading to inconsistent flow rate.4. Column aging. | 1. Prepare mobile phase carefully and degas thoroughly.2. Use a column oven to maintain a stable temperature.3. Check pump seals and for leaks in the system.4. Equilibrate the column sufficiently before each run; replace if retention times continue to shift significantly. |
| High Background Noise | 1. Contaminated mobile phase or solvents.2. Detector contamination or instability.3. Bleeding from the column. | 1. Use high-purity solvents and prepare fresh mobile phase.2. Clean the detector cell.3. Flush the column with a series of solvents or replace it. |
| Poor Reproducibility | 1. Inconsistent sample preparation.2. Pipetting inaccuracies.3. Variable injection volumes.4. Instrument instability. | 1. Standardize the sample preparation protocol and ensure consistency.2. Calibrate pipettes regularly.3. Check the autosampler for precision.4. Allow the instrument to warm up and stabilize before analysis. |
ELISA Kit Troubleshooting (General Guidance)
As specific Ergothioneine ELISA kits are not widely documented in the literature, this troubleshooting guide provides general advice for competitive ELISA formats. For kit-specific issues, always consult the manufacturer's technical support.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Weak Signal | 1. Incorrect reagent addition sequence.2. Reagents not at room temperature.3. Insufficient incubation times or incorrect temperature.4. Expired or improperly stored reagents. | 1. Carefully follow the kit protocol.2. Allow all reagents to equilibrate to room temperature before use.3. Ensure accurate incubation times and temperatures as specified in the protocol.4. Check the expiration dates and storage conditions of all kit components. |
| High Background | 1. Insufficient washing.2. Cross-contamination between wells.3. Substrate solution exposed to light. | 1. Increase the number of wash steps and ensure complete aspiration of wash buffer.2. Use fresh pipette tips for each sample and reagent.3. Protect the substrate solution from light. |
| Poor Standard Curve | 1. Improper standard reconstitution or dilution.2. Pipetting errors.3. Inaccurate curve fitting. | 1. Reconstitute and dilute the standards carefully according to the protocol.2. Use calibrated pipettes and proper pipetting technique.3. Use the recommended curve-fitting model (e.g., four-parameter logistic fit). |
| High Coefficient of Variation (%CV) | 1. Inconsistent pipetting.2. Plate not sealed properly during incubation, leading to evaporation ("edge effect").3. Temperature gradients across the plate. | 1. Ensure consistent and accurate pipetting.2. Use plate sealers and ensure a tight seal.3. Ensure uniform temperature across the plate during incubation. |
Experimental Protocols
Protocol 1: Sample Preparation for Ergothioneine Analysis in Blood
This protocol is a general guideline for the extraction of Ergothioneine from whole blood for LC-MS/MS analysis.
-
Sample Collection: Collect whole blood in EDTA-containing tubes.
-
Lysis: Add 200 µL of HPLC-grade water to a 1.5-mL tube containing the blood sample and vortex for 30 seconds.
-
Protein Precipitation: Add 600 µL of ice-cold methanol (-70 °C) to the sample.[3]
-
Quenching: Vortex the mixture briefly and store it in a deep freezer at -70 °C for 30 minutes.[3]
-
Centrifugation: After quenching, vortex the samples for 1 minute and then centrifuge for 10 minutes at 14,000 × g at 4 °C.[3]
-
Filtration: Transfer the supernatant to a filter and centrifuge for 20 minutes at 14,000 × g at 4 °C.[3]
-
Drying: Transfer the filtrate to a new tube and completely dry the sample using a vacuum concentrator.[3]
-
Reconstitution: For LC-MS/MS analysis, reconstitute the dried sample in 80 µL of a solution containing 5% acetonitrile and 0.1% formic acid in water.[3]
-
Final Preparation: Vortex, sonicate, and centrifuge the reconstituted sample. The supernatant is then ready for injection.[3]
Protocol 2: HPLC Method for Ergothioneine Quantification
This protocol describes a Hydrophilic Interaction Liquid Chromatography (HILIC) method for the quantification of Ergothioneine.
-
Column: Venusil HILIC column (250 × 4.6 mm, 5 µm).[4]
-
Mobile Phase: Isocratic elution with acetonitrile/20 mmol/L ammonium acetate solution (85:15, v/v) adjusted to pH 6.0 with acetic acid.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 40°C.[4]
-
Injection Volume: 10 µL.[4]
-
Detection: UV-VIS detector at an absorption wavelength of 254 nm.[4]
Quantitative Data Summary
Table 1: HPLC Method Validation Parameters for Ergothioneine Analysis
| Parameter | Value | Reference |
| Linearity Range | 5–400 mg/L | [2] |
| Correlation Coefficient (R²) | 0.9999 | [2] |
| Limit of Detection (LOD) | 63 µg/L | [2] |
| Limit of Quantification (LOQ) | 21 µg/L | [2] |
| Repeatability (RSD%) | 1.47% | [2] |
| Intermediate Precision (RSD%) | 1.03% | [2] |
| Stability (RSD%) | 1.66% | [2] |
| Recovery | 99.2–100.8% | [2] |
Visualizations
Diagrams of Workflows and Logical Relationships
References
- 1. Ergothioneine, recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative determination of the sulfur-containing antioxidant ergothioneine by HPLC/ICP-QQQ-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/C7JA00030H [pubs.rsc.org]
Ergonine sample preparation for biological assays
Disclaimer: Information on the specific properties and handling of ergonine is limited in publicly available scientific literature. The following guidance is based on the general characteristics of the broader class of ergot alkaloids. Researchers should treat these recommendations as a starting point and perform their own validation experiments for this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which class of compounds does it belong?
This compound is a natural peptide ergot alkaloid. Ergot alkaloids are a diverse group of mycotoxins produced by fungi of the Claviceps genus, which commonly infect grains and grasses. Structurally, they are based on the ergoline ring system.
Q2: What are the known biological activities of ergot alkaloids?
Ergot alkaloids are known to interact with a variety of receptor systems in mammals, including serotonergic, dopaminergic, and adrenergic receptors. Their effects can be complex, exhibiting both agonist and antagonist activities depending on the specific alkaloid, receptor subtype, and tissue. This can lead to a wide range of physiological effects, including vasoconstriction, effects on the central nervous system, and uterine contractions.
Q3: In what solvents can I dissolve this compound?
Q4: How should I store this compound and its solutions?
Ergot alkaloids can be sensitive to light, temperature, and pH. It is recommended to store solid this compound and stock solutions at -20°C or lower, protected from light. Aliquoting stock solutions into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles.
Q5: Are there any known stability issues with ergot alkaloids in biological assays?
Yes, a significant issue with many ergot alkaloids is their potential for epimerization, particularly in solution. The biologically active "-ine" form can convert to the less active "-inine" isomer. This process can be influenced by factors such as pH, solvent, and temperature. It is recommended to prepare fresh dilutions from a frozen stock solution for each experiment to minimize the impact of epimerization.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffer or Cell Culture Medium
-
Possible Cause: Low aqueous solubility of this compound. The final concentration of the organic solvent from the stock solution may be too low to maintain solubility.
-
Troubleshooting Steps:
-
Decrease the final concentration of this compound: Your target concentration may be above its solubility limit in the aqueous medium.
-
Increase the percentage of co-solvent: If your assay allows, slightly increasing the final concentration of the organic solvent (e.g., DMSO, ethanol) may help. However, be mindful of the solvent's potential toxicity to cells or interference with the assay. Always run a solvent control.
-
Use a different solvent for the stock solution: While DMSO and ethanol are common, other organic solvents could be tested for better solubility upon dilution.
-
Prepare fresh dilutions immediately before use: Do not store diluted solutions in aqueous buffers for extended periods.
-
Issue 2: Inconsistent or Non-reproducible Assay Results
-
Possible Cause 1: Degradation or epimerization of this compound. As mentioned, ergot alkaloids can be unstable in solution.
-
Troubleshooting Steps:
-
Prepare fresh dilutions for every experiment.
-
Protect solutions from light.
-
Minimize the time the compound is in the aqueous assay buffer before measurements are taken.
-
Consider analytical verification (e.g., HPLC) of the stock solution's integrity over time.
-
-
-
Possible Cause 2: Adsorption to plasticware. Hydrophobic compounds can sometimes adsorb to the surfaces of microplates and tubes.
-
Troubleshooting Steps:
-
Use low-adhesion plasticware.
-
Include a small amount of a non-ionic surfactant (e.g., Tween-20) in your assay buffer, if compatible with your experimental setup.
-
Pre-incubate plates with a blocking agent like bovine serum albumin (BSA) if appropriate for the assay.
-
-
Issue 3: Observed Cytotoxicity in Cell-Based Assays
-
Possible Cause: Inherent toxicity of this compound or the solvent.
-
Troubleshooting Steps:
-
Perform a dose-response curve to determine the cytotoxic concentration range of this compound for your specific cell line.
-
Always include a vehicle control (the same concentration of the solvent used to dissolve this compound) to assess the toxicity of the solvent itself.
-
Reduce the incubation time of the compound with the cells if possible.
-
-
Data Presentation
Table 1: General Properties of Ergot Alkaloids
| Property | General Information for Ergot Alkaloids |
| Chemical Class | Indole alkaloids based on the ergoline ring structure. |
| Common Solvents | Dimethyl sulfoxide (DMSO), Ethanol, Methanol, Acetonitrile. |
| Storage Conditions | Solid and stock solutions at ≤ -20°C, protected from light. |
| Key Stability Concern | Epimerization (conversion from the active "-ine" form to the inactive "-inine" form) in solution. |
Table 2: Recommended Starting Concentrations for In Vitro Assays (General Guidance)
| Assay Type | Suggested Concentration Range |
| Cell-Based Assays | 0.1 µM - 100 µM |
| Enzyme Assays | 10 nM - 10 µM |
| Receptor Binding Assays | 1 nM - 1 µM |
Note: These are highly generalized ranges. The optimal concentration for this compound must be determined experimentally for each specific assay and biological system.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh a small amount of solid this compound in a microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO (or ethanol) to achieve a desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary, but be cautious of potential degradation.
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.
Protocol 2: General Workflow for a Cell-Based Cytotoxicity Assay
-
Cell Seeding: Plate your cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of your this compound stock solution in the appropriate cell culture medium. Also, prepare a vehicle control with the same final concentration of the solvent.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assessment: After incubation, assess cell viability using a suitable method, such as an MTT, XTT, or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value.
Mandatory Visualizations
Caption: General experimental workflow for assessing the cytotoxicity of this compound.
Caption: Hypothetical signaling pathway modulated by ergot alkaloids like this compound.
Selecting appropriate solvents for Ergonine studies
Disclaimer: Information regarding the solubility and stability of ergonine is limited in scientific literature. The following guidance is based on data for structurally similar ergot alkaloids and general principles of small molecule handling. Researchers should always perform small-scale solubility and stability tests with this compound under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of ergot alkaloids like this compound?
Ergot alkaloids, including this compound, are generally peptide-based structures.[1] While specific data for this compound is scarce, related compounds are typically soluble in organic solvents.[2] Their solubility in aqueous solutions can be limited.
Q2: Which organic solvents are commonly used for ergot alkaloids?
Commonly used organic solvents for ergot alkaloids include acetonitrile, methanol, ethanol, chloroform, and dimethyl sulfoxide (DMSO). The choice of solvent will depend on the specific application, required concentration, and stability considerations.
Q3: Is the stability of this compound a concern in different solvents?
Yes, stability is a significant concern for ergot alkaloids. A primary issue is epimerization, the conversion of the active form into its less active or inactive isomer, which can be influenced by the solvent, temperature, and pH.[3][4] For instance, some ergot alkaloids show significant epimerization in protic solvents like methanol at room temperature.[4]
Q4: How should I store this compound stock solutions?
To minimize degradation and epimerization, it is recommended to store ergot alkaloid standards and stock solutions at low temperatures, typically -20°C or below, in non-protic solvents or as a dry film.[3][5][6] Chloroform has been shown to be a good solvent for long-term storage of some ergot alkaloids at room temperature with minimal epimerization.[3]
Troubleshooting Guide
Issue: this compound is not dissolving in my chosen solvent.
| Possible Cause | Troubleshooting Steps |
| Inappropriate solvent selection. | This compound, as a peptide ergot alkaloid, may have limited solubility in certain non-polar organic solvents or aqueous buffers alone. Try a more polar organic solvent such as DMSO or DMF. For aqueous solutions, consider preparing a concentrated stock in a water-miscible organic solvent first. |
| Low temperature. | Solubility can be temperature-dependent. Try gentle warming and sonication to aid dissolution. However, be cautious as heat can also promote degradation. |
| Incorrect pH of the aqueous buffer. | The ionization state of this compound can significantly affect its aqueous solubility. Try adjusting the pH of your buffer. |
| Compound has precipitated out of solution. | Visually inspect the solution for any precipitate. If present, try the dissolution troubleshooting steps again. Ensure the storage conditions are appropriate to maintain solubility. |
Issue: I am observing degradation or loss of activity of my this compound sample.
| Possible Cause | Troubleshooting Steps |
| Epimerization in solution. | This is a common issue with ergot alkaloids.[3][4] Avoid protic solvents like methanol for long-term storage at room temperature.[4] Use a non-protic solvent like acetonitrile or chloroform.[3] Prepare fresh solutions before use whenever possible. |
| Degradation due to temperature. | Store stock solutions at -20°C or -80°C. Minimize freeze-thaw cycles. |
| Oxidation. | Some ergot alkaloids can be sensitive to oxidation. Consider using degassed solvents and storing solutions under an inert atmosphere (e.g., argon or nitrogen). |
| Hydrolysis in aqueous solutions. | The stability of ergot alkaloids in aqueous solutions can be pH-dependent. Determine the optimal pH for stability for your specific experimental timeframe. |
Data Summary
The following table summarizes the solubility and stability of various ergot alkaloids in different solvents. This data should be used as a general guide for selecting solvents for this compound studies.
| Solvent | Ergocornine | Ergotamine | Other Ergot Alkaloids | General Recommendations |
| Water | Sparingly soluble | Sparingly soluble | Generally low solubility, but can be improved with pH adjustment or co-solvents. | Use for final dilutions from an organic stock. Buffer choice is critical. |
| Methanol | Soluble | Soluble | Soluble, but can cause significant epimerization at room temperature.[4] | Use with caution, especially for long-term storage. Best for immediate use. |
| Acetonitrile | Soluble | Soluble | Good solubility and better stability than methanol regarding epimerization.[3] | A preferred solvent for analytical studies (e.g., HPLC).[6] |
| Chloroform | Soluble | Soluble | Shows good stability with minimal epimerization even at room temperature.[3] | Recommended for long-term storage of standards. |
| DMSO | Soluble | Soluble | Generally a good solvent for initial stock preparation due to its high dissolving power. | Ensure the final concentration in your assay is low to avoid cellular toxicity. |
| Acetonitrile/Buffer Mixtures | Good | Good | Commonly used for extraction from biological matrices.[7] | The buffer composition can be optimized to improve extraction efficiency and stability. |
Experimental Protocols
Protocol: Preparation of an this compound Stock Solution
This protocol provides a general procedure for preparing a stock solution of an ergot alkaloid. It should be adapted based on the specific requirements of your experiment.
Materials:
-
This compound (solid)
-
Anhydrous solvent (e.g., DMSO, acetonitrile, or chloroform)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Pre-weighing Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh the desired amount of this compound on an analytical balance in a fume hood.
-
Solvent Addition: Add the calculated volume of the chosen anhydrous solvent to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Visualizations
Caption: Workflow for selecting an appropriate solvent for this compound studies.
References
- 1. This compound | C30H37N5O5 | CID 13274438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cymitquimica.com [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of ergot alkaloids: purity and stability assessment of standards and optimization of extraction conditions for cereal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Ergonine Isolation Technical Support Center
Welcome to the technical support center for Ergonine isolation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common contamination issues encountered during the isolation and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common contaminants observed during the isolation of this compound?
A1: The most prevalent contaminants in this compound isolation are structurally similar ergot alkaloids that are co-extracted from the source material, typically Claviceps purpurea sclerotia. The primary contaminants include Ergosine, Ergocornine, and their corresponding epimers (Ergosinine and Ergocorninine).[1][2] Residual solvents from the extraction and chromatographic steps, as well as potential degradation products, can also be present.
Q2: My final this compound sample shows a gradual loss of purity over time, even in storage. What could be the cause?
A2: This issue is often due to the epimerization of this compound into its diastereomer, Ergoninine. This is a common phenomenon among ergot alkaloids, where the stereocenter at C-8 of the lysergic acid moiety inverts.[2] This process can be accelerated by exposure to acidic or basic conditions, heat, or certain solvents during storage. To minimize epimerization, it is recommended to store purified this compound in a neutral, aprotic solvent at low temperatures and protected from light.
Q3: After my initial liquid-liquid extraction, I have a poor yield of this compound in the organic phase. What are the likely reasons?
A3: A low yield at this stage is typically due to incomplete liberation of the free alkaloid base from its salt form.[3] Alkaloids exist as salts in the plant material and require basification to be extracted into a non-polar organic solvent.[3][4] Ensure the pH of the aqueous phase is sufficiently alkaline (typically pH 9-10) to deprotonate the this compound salt. Another reason could be the choice of an inappropriate organic solvent; chloroform or a mixture of dichloromethane and methanol are often effective for ergot alkaloids.[1][3]
Q4: What is the most effective chromatographic method for separating this compound from Ergosine?
A4: Due to their structural similarity, separating this compound from Ergosine can be challenging. Preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18) is generally the most effective method.[5][6] Gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium carbonate) and an organic modifier (e.g., acetonitrile or methanol) at a slightly alkaline pH can enhance separation by exploiting subtle differences in their polarity and ionic interactions.[7] Column chromatography on silica gel or alumina can also be used, but may result in lower resolution and greater loss of product.[1]
Troubleshooting Guides
Issue 1: Persistent Contamination with Ergosine in the Final Product
Symptom: HPLC or LC-MS analysis of the purified sample shows a significant peak corresponding to Ergosine, with purity levels of this compound below the desired specification (e.g., <95%).
Troubleshooting Workflow:
Caption: Workflow for troubleshooting Ergosine contamination.
Detailed Steps:
-
Confirm Contaminant Identity: Use LC-MS to confirm that the contaminant's mass corresponds to Ergosine (C30H37N5O5, Exact Mass: 547.2845).
-
Optimize Chromatographic Separation:
-
If using preparative HPLC:
-
Decrease the gradient slope to improve resolution between the this compound and Ergosine peaks.
-
Adjust the mobile phase pH. A slightly alkaline pH can sometimes improve the separation of ergot alkaloids.[7]
-
Consider a different stationary phase, such as a phenyl-hexyl column, which may offer different selectivity.
-
-
If using column chromatography:
-
Switch to a finer mesh silica gel or alumina for increased surface area and better separation.
-
Experiment with different solvent systems. A step gradient with small, incremental increases in polarity may be more effective than an isocratic elution.
-
Reduce the amount of sample loaded onto the column to prevent overloading and band broadening.[1]
-
-
-
Re-purification: Pool the fractions containing the this compound/Ergosine mixture and re-run the purification using the optimized chromatographic conditions.
Issue 2: Presence of Unknown Peaks in Chromatogram
Symptom: HPLC or LC-MS analysis shows one or more unexpected peaks that do not correspond to known co-extracted alkaloids.
Troubleshooting Workflow:
Caption: Decision tree for identifying unknown contaminants.
Detailed Steps:
-
Characterize the Unknown Peak(s):
-
Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peak(s).
-
If the peak's mass matches that of this compound, it is likely the epimer, Ergoninine.[2]
-
If the peak has a very early retention time and no clear mass in the mass spectrum, it could be a residual solvent.
-
If the mass suggests a fragmentation or modification of this compound, it may be a degradation product.
-
-
Determine the Source and Implement Corrective Actions:
-
For Epimers: Avoid harsh pH conditions and high temperatures during the isolation process. Store intermediate and final products at low temperatures.
-
For Residual Solvents: Ensure the final product is thoroughly dried under a high vacuum to remove any remaining solvents from the purification steps.
-
For Degradation Products: Review the entire protocol for potentially harsh conditions (e.g., strong acids/bases, excessive heat) that could be degrading the sample.
-
Data Presentation
Table 1: Typical Purity Levels and Contaminant Thresholds in this compound Preparations
| Parameter | Routine Grade | High-Purity Grade |
| This compound Purity (by HPLC) | > 90% | > 98% |
| Ergosine Content | < 5% | < 0.5% |
| Ergocornine Content | < 2% | < 0.2% |
| Total Epimers (e.g., Ergoninine) | < 3% | < 1% |
| Residual Solvents | < 1% | < 0.1% |
Table 2: Comparison of Purification Techniques for this compound
| Technique | Typical Purity Achieved | Throughput | Key Advantage | Key Disadvantage |
| Gravity Column Chromatography (Silica) | 85-95% | Moderate | Low cost, good for initial cleanup. | Lower resolution, potential for product loss.[1] |
| Solid-Phase Extraction (SPE) | 90-97% | High | Fast, good for sample concentration.[6][7] | Can be less effective for separating close isomers. |
| Preparative HPLC (Reversed-Phase) | > 98% | Low | High resolution, ideal for final polishing.[5] | Expensive, time-consuming. |
Experimental Protocols
Protocol 1: General Extraction of Ergot Alkaloids
This protocol outlines a general method for extracting total alkaloids from Claviceps purpurea sclerotia.
-
Preparation of Material: Grind the sclerotia (100 g) into a fine powder. Defat the powder by stirring with petroleum ether (2 x 500 mL) for 1 hour each time. Filter and discard the solvent.[1]
-
Acidic Extraction: Macerate the defatted powder in 1 L of 70% aqueous acetone containing 2% tartaric acid for 12 hours with gentle agitation.[1]
-
Filtration and Concentration: Filter the mixture and collect the liquid extract. Concentrate the extract under reduced pressure at a temperature below 50°C to remove the acetone.
-
Basification and Liquid-Liquid Extraction: Adjust the pH of the remaining aqueous solution to 9.0 with a saturated sodium carbonate solution. Extract the alkaloids into an organic solvent by partitioning with dichloromethane (3 x 300 mL).[1][3]
-
Drying and Evaporation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to yield the crude alkaloid extract.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
This protocol is for the cleanup of the crude extract to enrich the this compound fraction.
-
Column Conditioning: Condition a strong cation-exchange (SCX) SPE cartridge (e.g., 500 mg) by washing with methanol (5 mL) followed by acidic water (pH 2.2) (5 mL).[6]
-
Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the acidic water and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with acidic water (5 mL) followed by methanol (5 mL) to remove non-basic impurities.
-
Elution: Elute the alkaloids from the cartridge by washing with 5 mL of methanol containing 5% ammonium hydroxide. This will neutralize the charge and release the alkaloids.
-
Drying: Collect the eluate and evaporate to dryness under a stream of nitrogen. The resulting residue is the enriched alkaloid fraction ready for HPLC purification.
References
Validation & Comparative
A Comparative Analysis of the Vasoconstrictive Effects of Ergonovine and Ergotamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the vasoconstrictive properties of two prominent ergot alkaloids: ergonovine and ergotamine. The information presented is collated from various experimental studies to assist in research and drug development endeavors.
Executive Summary
Ergotamine and ergonovine are both potent vasoconstrictors, a characteristic that underlies their therapeutic applications and toxic profiles. Their primary mechanism of action involves complex interactions with serotonergic (5-HT) and α-adrenergic receptors in vascular smooth muscle.[1] While both compounds elicit significant vasoconstriction, available data suggests that ergotamine generally exhibits a more potent and sustained vasoconstrictor effect compared to ergonovine .[2][3][4] This difference in potency and duration of action is a critical consideration in their respective clinical uses and potential for adverse vascular events.
Quantitative Comparison of Vasoconstrictive Effects
The following table summarizes quantitative data from various in vitro and in vivo studies. It is important to note that the experimental conditions, species, and vascular beds studied vary, which can influence the absolute values. Therefore, a direct comparison should be made with caution.
| Parameter | Ergotamine | Ergonovine | Tissue/Model | Species | Reference |
| Potency (pD2) | 8.8 | Not Available | Basilar Artery | Bovine | [5] |
| Potency (EC50) | Not Available | 0.28 µM (Control) 0.003 µM (Atherosclerotic) | Aorta | Rabbit | [2] |
| Maximal Response (Emax) | Intrinsic Activity: 0.4 (relative to 5-HT) | 1.1 g (Control) 2.1 g (Atherosclerotic) | Basilar Artery Aorta | Bovine Rabbit | [2][5] |
| Venous Compliance Reduction | 49% | 41% | Forearm Veins | Human | [6] |
Receptor Affinity and Mechanism of Action
Both ergotamine and ergonovine exert their vasoconstrictive effects primarily through their agonist or partial agonist activity at G-protein coupled receptors, leading to an increase in intracellular calcium in vascular smooth muscle cells.
Ergotamine demonstrates a broad receptor profile, acting as a potent agonist at several receptor subtypes implicated in vasoconstriction:
-
Serotonin Receptors: 5-HT1B, 5-HT1D, and 5-HT2A.[7] The activation of 5-HT1B/1D receptors on intracranial blood vessels is a key mechanism in its anti-migraine effect.[7]
-
Adrenergic Receptors: It is a potent agonist and partial agonist at α1- and α2-adrenergic receptors.[7] Studies in pithed rats have shown that its vasopressor effects are mediated by α1A, α1B, α1D, α2A, and α2C adrenoceptors.
Ergonovine (Ergometrine) also interacts with both serotonergic and adrenergic receptors, though its receptor profile and functional activity differ from ergotamine:
-
Serotonin Receptors: It is a potent agonist at 5-HT receptors, and this is considered a primary mechanism for its vasoconstrictive action in some vascular beds, such as the canine coronary artery.[5] It also acts as an agonist at 5-HT2A and 5-HT2B receptors.[8]
-
Adrenergic Receptors: Ergonovine's vasoconstrictor response is also mediated by α1- and α2-adrenoceptors.[3] However, some studies suggest it has negligible α-adrenoceptor agonist activity in certain vascular tissues.[5]
The sustained vasoconstriction observed with these alkaloids is partly due to their high affinity and slow dissociation from their target receptors.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the generalized signaling pathway for vasoconstriction induced by these ergot alkaloids and a typical experimental workflow for an in vitro vasoconstriction assay.
Caption: Generalized signaling pathway for ergot alkaloid-induced vasoconstriction.
Caption: Typical experimental workflow for an in vitro vasoconstriction assay.
Detailed Experimental Protocols
The quantitative data presented in this guide are primarily derived from in vitro experiments using isolated vascular tissues. A generalized protocol for such an assay is as follows:
1. Tissue Preparation:
-
Source: Arteries (e.g., coronary, basilar, aorta) or veins are excised from euthanized animals (e.g., rabbits, dogs, cattle) or, in some cases, human tissue is used.
-
Dissection: The blood vessel is carefully cleaned of adhering connective and adipose tissue in a cold, oxygenated physiological salt solution (PSS).
-
Sectioning: The vessel is cut into rings of a specific length (typically 2-4 mm).
2. Experimental Apparatus:
-
Organ Bath/Myograph: The vascular rings are mounted in an organ bath or a wire myograph chamber.[8] The chamber is filled with PSS, maintained at a physiological temperature (37°C), and continuously gassed with a mixture of 95% O2 and 5% CO2 to maintain pH and oxygenation.
-
Force Transducer: One end of the tissue is fixed, while the other is connected to an isometric force transducer to measure changes in tension (contraction and relaxation).
3. Experimental Procedure:
-
Equilibration: The mounted tissue is allowed to equilibrate for a period (e.g., 60-90 minutes) under a basal level of tension. During this time, the PSS is periodically replaced.
-
Viability Check: The viability and contractile capacity of the tissue are confirmed by inducing a contraction with a standard depolarizing agent, such as a high concentration of potassium chloride (KCl).
-
Drug Administration: After a washout period and return to baseline tension, a cumulative concentration-response curve is generated by adding increasing concentrations of the ergot alkaloid (ergonovine or ergotamine) to the bath at set time intervals.
-
Data Acquisition: The isometric tension is continuously recorded throughout the experiment.
4. Data Analysis:
-
The contractile responses are typically normalized to the maximum contraction induced by KCl.
-
The data are then plotted as the percentage of maximal response against the logarithm of the agonist concentration to generate a concentration-response curve.
-
From this curve, key pharmacological parameters such as the EC50 (the concentration of the drug that produces 50% of the maximal response) and the Emax (the maximal response) are calculated. The pD2 (-log EC50) is often used to express potency.
Conclusion
Both ergonovine and ergotamine are powerful vasoconstrictors that act on serotonergic and α-adrenergic receptors. The available evidence indicates that ergotamine possesses a greater vasoconstrictive potency and a more sustained effect than ergonovine. These differences are likely attributable to variations in their receptor affinity profiles and pharmacokinetics. For researchers and drug development professionals, a thorough understanding of these differences is essential for the targeted therapeutic use of these compounds and for mitigating their potential for adverse vascular events. Further head-to-head comparative studies on various vascular beds would be beneficial to more precisely delineate their relative vasoconstrictive properties.
References
- 1. content-assets.jci.org [content-assets.jci.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The effect of ergonovine on coronary vasodilatory reserve in patients with angiographically normal coronary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ergometrine contracts isolated canine coronary arteries by a serotonergic mechanism: no role for alpha adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of ergotamine and ergometrine on forearm venous compliance in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of the ergonovine-induced vasoconstriction in the rabbit main coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ergonovine - Wikipedia [en.wikipedia.org]
- 8. Effect of ergotamine and ergonovine on thermal regulation and cardiovascular function in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ergonine and Ergovaline Toxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the toxicological profiles of two ergot alkaloids: ergonine and ergovaline. While both are secondary metabolites produced by fungi of the Claviceps genus and are found in endophyte-infected grasses, their toxicological significance and the extent of scientific investigation into their effects differ substantially. This document synthesizes available experimental data to offer a clear comparison of their known toxicities, mechanisms of action, and the experimental protocols used in their study.
Executive Summary
Ergovaline is a well-documented potent mycotoxin and the primary causative agent of fescue toxicosis in livestock. Its toxicity is characterized by significant vasoconstriction, leading to a range of adverse physiological effects. In contrast, scientific literature providing specific toxicological data for this compound is scarce. It is typically identified as a minor ergot alkaloid co-occurring with ergovaline, and its individual toxic potential has not been extensively characterized. Therefore, this comparison is based on the substantial body of evidence for ergovaline and the limited information available for this compound, highlighting a significant gap in the current toxicological landscape.
Quantitative Toxicity Data
Due to the limited research on this compound's toxicity, a direct quantitative comparison with ergovaline is not feasible at this time. The following table summarizes the available quantitative data for ergovaline. No comparable data for this compound has been found in the reviewed scientific literature.
| Parameter | Ergovaline | This compound | Source(s) |
| Toxic Concentration in Feed (Cattle) | 400-750 ppb | Data not available | [1] |
| Toxic Concentration in Feed (Horses) | 300-500 ppb | Data not available | [1] |
| Receptor Binding Affinity (Ki for D2 Dopamine Receptor) | 6.9 ± 2.6 nM | Data not available | [2] |
| EC50 for inhibition of cAMP production | 8 ± 2 nM | Data not available | [2] |
| Vasoconstriction Potency (Bovine Lateral Saphenous Vein) | Potent vasoconstrictor at 1 x 10-8 M | Data not available | [3] |
Mechanism of Action
Ergovaline:
Ergovaline's toxicity is primarily attributed to its activity as a potent agonist at various biogenic amine receptors, particularly dopamine D2 and serotonin (5-HT) receptors.[3][4] This interaction initiates a cascade of physiological effects, the most prominent being vasoconstriction.[3][5]
-
Dopaminergic Effects: By acting as a dopamine D2 receptor agonist, ergovaline inhibits the secretion of prolactin.[6] This can lead to agalactia (absence of milk production) in lactating animals.[6]
-
Serotonergic Effects: Ergovaline's agonistic activity at serotonin receptors, particularly 5-HT2A receptors on vascular smooth muscle, is a key driver of its potent vasoconstrictive effects.[3] This sustained vasoconstriction reduces blood flow to peripheral tissues, leading to symptoms like "fescue foot" (gangrene of the extremities) and impaired thermoregulation.[5]
This compound:
Specific mechanistic studies on the toxicity of this compound are not available in the current body of scientific literature. As a peptide ergot alkaloid, it is presumed to have some affinity for biogenic amine receptors, similar to other compounds in its class. However, without experimental data, its specific receptor interactions and downstream effects remain uncharacterized.
Signaling Pathways
The following diagram illustrates the proposed signaling pathway for ergovaline-induced vasoconstriction.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are representative experimental protocols for key assays used in the study of ergovaline toxicity.
In Vitro Vasoconstriction Assay
This protocol is a generalized representation based on methodologies described in studies evaluating the vasoconstrictive effects of ergot alkaloids.[3]
Objective: To determine the contractile response of isolated blood vessels to ergovaline.
Materials:
-
Bovine lateral saphenous veins or other suitable vascular tissue.
-
Krebs-Henseleit buffer (composition: 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11 mM glucose).
-
Ergovaline stock solution (in a suitable solvent like DMSO).
-
Multi-channel myograph system.
-
Pressurized oxygen (95% O2, 5% CO2).
-
Norepinephrine or KCl for inducing maximal contraction.
Procedure:
-
Immediately after collection, place the blood vessel in ice-cold Krebs-Henseleit buffer.
-
Carefully dissect the vessel, removing adherent connective and adipose tissue.
-
Cut the vessel into 2-3 mm rings.
-
Mount the vessel rings in the chambers of the multi-myograph system containing Krebs-Henseleit buffer at 37°C and continuously aerated with 95% O2 and 5% CO2.
-
Allow the vessel rings to equilibrate for at least 60 minutes, adjusting the tension periodically to a baseline of 1-2 g.
-
Induce a reference contraction with a high concentration of norepinephrine or KCl to determine the maximal contractile capacity.
-
After a washout period, add increasing concentrations of ergovaline to the chambers in a cumulative manner.
-
Record the isometric tension generated by the vessel rings at each concentration.
-
Data is typically normalized to the maximal contraction induced by the reference compound.
References
- 1. Ergot alkaloids induce vasoconstriction of bovine uterine and ovarian blood vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ergovaline binding and activation of D2 dopamine receptors in GH4ZR7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthetic Pathways of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ergoline - Wikipedia [en.wikipedia.org]
- 5. Ergonovine - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
Differentiating Ergonine from its Isomers by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and differentiation of ergonine from its isomers are critical in drug development and quality control due to the varying physiological effects of these closely related compounds. Mass spectrometry, particularly when coupled with liquid chromatography, offers a powerful tool for this purpose. This guide provides a comparative overview of mass spectrometric approaches to distinguish this compound and its isomers, supported by experimental data and detailed protocols.
Quantitative Data Summary
The primary challenge in differentiating this compound and its C8-epimer, ergoninine, lies in their identical mass and similar chemical structure. However, subtle stereochemical differences lead to distinct behaviors in chromatographic separation and fragmentation patterns upon collision-induced dissociation (CID) in the mass spectrometer. The following table summarizes key mass spectrometric and chromatographic parameters that can be used to differentiate these isomers.
| Parameter | This compound | Ergoninine | Reference |
| Molecular Weight | 547.6 g/mol | 547.6 g/mol | N/A |
| Precursor Ion [M+H] | m/z 548 | m/z 548 | [1] |
| Relative Retention Time (LC) | Later eluting | Earlier eluting | [1] |
| Key MS/MS Fragment Ions (m/z) | 223, 208 | 223, 208 | [1] |
| Relative Abundance of Fragments | Distinct ratio | Different ratio | [2] |
Note: Specific relative abundance ratios and retention times are highly dependent on the experimental conditions and instrumentation. The data presented here are based on general observations for peptide ergot alkaloid epimers.
Experimental Protocols
The successful differentiation of this compound and its isomers by mass spectrometry relies on optimized experimental conditions. Below are detailed methodologies for liquid chromatography-tandem mass spectrometry (LC-MS/MS), a commonly employed technique.
Sample Preparation
A robust sample preparation protocol is crucial to ensure accurate and reproducible results.
-
Extraction: Samples are typically extracted with a mixture of acetonitrile and water, often with the addition of a small amount of formic acid or ammonium carbonate to improve extraction efficiency and analyte stability.
-
Purification: Solid-phase extraction (SPE) may be employed for complex matrices to remove interfering substances.
-
Final Dilution: The purified extract is diluted in the initial mobile phase to ensure good peak shape during chromatographic separation.
Liquid Chromatography (LC)
Chromatographic separation is paramount for distinguishing isomers prior to mass spectrometric analysis.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution is typically employed, starting with a higher aqueous component and gradually increasing the organic phase (e.g., acetonitrile or methanol) concentration. The mobile phase is often acidified with formic acid to promote protonation of the analytes.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is standard for analytical LC-MS applications.
-
Column Temperature: The column is typically maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
Mass Spectrometry (MS)
Tandem mass spectrometry (MS/MS) is essential for generating fragment ions that aid in isomer differentiation.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is the most common technique for analyzing ergot alkaloids.
-
Precursor Ion Selection: The protonated molecule [M+H]⁺ at m/z 548 for this compound and its isomers is selected in the first mass analyzer (Q1).
-
Collision-Induced Dissociation (CID): The selected precursor ion is fragmented in the collision cell (q2) by collision with an inert gas (e.g., argon or nitrogen). The collision energy is optimized to produce a characteristic fragmentation pattern.
-
Fragment Ion Analysis: The resulting fragment ions are analyzed in the third mass analyzer (Q3). Key fragments for peptide ergot alkaloids include those arising from the lysergic acid moiety (m/z 223 and 208) and the peptide side chain.[1][2] While the fragment ions themselves are the same for epimers, their relative intensities can differ, providing a basis for differentiation.[2]
Visualization of the Analytical Workflow
The following diagram illustrates the typical workflow for the differentiation of this compound and its isomers using LC-MS/MS.
References
A Comparative Analysis of Ergonine's Receptor Binding Affinity Versus Other Ergot Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding affinity of Ergonine (also known as ergometrine or ergonovine) with other prominent ergot alkaloids, including Ergotamine, Lysergic Acid Diethylamide (LSD), Bromocriptine, and Cabergoline. The data presented is intended to offer an objective overview of their interactions with key neurotransmitter receptors, supported by experimental methodologies and visual representations of relevant biological pathways.
Receptor Binding Affinity Profile
The following table summarizes the available quantitative data on the binding affinities of this compound and other selected ergot alkaloids for various dopamine, serotonin, and adrenergic receptors. The data is primarily presented as the inhibition constant (Ki), which represents the concentration of the ligand that binds to 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity. Where Ki values were unavailable, the dissociation constant (Kd) or the half-maximal effective concentration (EC50) for a functional response are provided and noted.
| Compound | Dopamine D1 (Ki, nM) | Dopamine D2 (Ki, nM) | Dopamine D3 (Ki, nM) | Dopamine D4 (Ki, nM) | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | α1-Adrenergic (KD, nM) | α2-Adrenergic (Ki, nM) |
| This compound | - | 47 (EC50) | - | - | High Affinity | High Affinity | High Affinity | 410 | - |
| Ergotamine | - | - | - | - | - | - | - | - | - |
| LSD | - | - | - | - | 1.1 | 2.9 | 23 | - | - |
| Bromocriptine | 1659 | 12.2 | 12.2 | 59.7 | - | - | - | - | - |
| Cabergoline | - | 0.7 | 1.5 | 9.0 | 1.2 | 1.2 | 20 | - | - |
-
Note on this compound Data: Quantitative Ki values for this compound are not widely available in the public domain. The table reflects its reported high affinity for several serotonin receptors, a functional EC50 value for D2 receptor-mediated inhibition of cAMP production, and a dissociation constant (Kd) for α1-adrenergic receptors[1][2].
-
Note on LSD Data: The provided Ki values for LSD are for several key serotonin receptors[3].
-
Note on Bromocriptine Data: The Ki values for Bromocriptine are for various dopamine receptor subtypes[4].
-
Note on Cabergoline Data: The Ki values for Cabergoline highlight its high affinity for D2-like dopamine receptors and several serotonin receptors.
Experimental Protocols
The binding affinity data presented in this guide are typically determined using radioligand binding assays . Below is a generalized protocol for a competitive radioligand binding assay, a common method used to determine the Ki of a test compound.
General Protocol for Competitive Radioligand Binding Assay
1. Membrane Preparation:
- Cells or tissues expressing the receptor of interest are homogenized in a cold buffer solution.
- The homogenate is centrifuged to pellet the cell membranes.
- The membrane pellet is washed and resuspended in an appropriate assay buffer to a specific protein concentration.
2. Assay Setup:
- The assay is typically performed in a 96-well plate format.
- Each well contains:
- A fixed concentration of a radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors) known to bind to the target receptor.
- Varying concentrations of the unlabeled test compound (e.g., this compound or other ergots).
- The prepared cell membranes.
- Control wells are included to determine total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competing ligand).
3. Incubation:
- The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.
4. Separation of Bound and Free Radioligand:
- The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
- The filters are washed with cold buffer to remove any non-specifically bound radioligand.
5. Quantification:
- The filters containing the bound radioligand are dried, and a scintillation cocktail is added.
- The amount of radioactivity on each filter is measured using a scintillation counter.
6. Data Analysis:
- Specific binding is calculated by subtracting the non-specific binding from the total binding.
- The data is plotted as the percentage of specific binding versus the log concentration of the test compound.
- The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.
- The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Experimental and Biological Pathways
To further elucidate the processes involved in determining receptor binding affinity and the subsequent cellular signaling, the following diagrams are provided in Graphviz DOT language.
References
- 1. Differential Regulation of Human Serotonin Receptor Type 3A by Chanoclavine and Ergonovine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonist profile of ergometrine (ergonovine) on a population of postsynaptic alpha-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
Navigating the Maze of Ergot Alkaloid Immunoassays: A Guide to Understanding Ergonine Cross-Reactivity
For researchers, scientists, and drug development professionals, the accurate detection of ergot alkaloids is paramount. Immunoassays offer a rapid and high-throughput screening method, but their utility is often complicated by the cross-reactivity of different alkaloid analogues. This guide provides a comprehensive comparison of ergot alkaloid immunoassays, with a special focus on the elusive cross-reactivity of ergonine, and offers insights into best practices for data interpretation.
Ergot alkaloids are a diverse group of mycotoxins produced by fungi of the Claviceps genus, which commonly contaminate cereal grains like rye, wheat, and barley. Their presence in food and feed poses a significant health risk to humans and animals. Consequently, robust analytical methods are essential for their detection and quantification. While chromatographic techniques like LC-MS/MS provide high specificity and accuracy, immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), are widely used for rapid screening of large numbers of samples.
A critical factor influencing the reliability of ergot alkaloid immunoassays is the specificity of the antibodies used. Due to the structural similarity among the various ergot alkaloids, antibodies raised against one alkaloid may exhibit cross-reactivity with others. This phenomenon can lead to an overestimation of the total ergot alkaloid content and complicates the interpretation of results. This guide delves into the specifics of this issue, with a particular focus on this compound, a clavine alkaloid whose cross-reactivity in commercial immunoassays is often not explicitly reported.
Comparison of Commercial Ergot Alkaloid Immunoassay Kits
A variety of commercial ELISA kits are available for the screening of ergot alkaloids. These kits typically employ a competitive immunoassay format. However, detailed, publicly available data on the cross-reactivity of these kits with a wide range of ergot alkaloids, including this compound, is notably scarce. The following table summarizes information on some commonly used kits. It is important to note the significant data gap regarding the specific cross-reactivity of this compound.
| Immunoassay Kit | Manufacturer | Technology | Primary Target Analyte(s) | Reported Cross-Reactivity for Major Ergot Alkaloids | This compound Cross-Reactivity (%) |
| RIDASCREEN® Ergot Alkaloide | R-Biopharm | Competitive ELISA | Total Ergot Alkaloids | Data on specific cross-reactivities for a range of ergot alkaloids is not readily available in the public domain. The kit is designed to detect the sum of ergot alkaloids. | Not specified |
| Veratox® for Ergot Alkaloids | Neogen | Competitive ELISA | Total Ergot Alkaloids | The product documentation for this kit does not provide a detailed public list of cross-reactivity percentages for individual ergot alkaloids. | Not specified |
| Ergot Alkaloids ELISA Kit | Randox Food Diagnostics | Competitive ELISA | Sum of 12 main ergot alkaloids | While the kit is validated to detect the sum of 12 major ergot alkaloids, specific cross-reactivity percentages for each alkaloid, including this compound, are not detailed in the publicly accessible product information.[1] | Not specified |
| ErgoREAD ELISA | LCTech GmbH | Competitive ELISA | Total Ergot Alkaloids | Stated to have "significant cross reactivity against various ergot alkaloids e.g. ergonovin (ergometrine or ergocristine)".[2] | Not specified |
Disclaimer: The information in this table is based on publicly available data, which is often limited. Researchers are strongly encouraged to contact the manufacturers directly for the most up-to-date and detailed information on the cross-reactivity profiles of their kits.
Experimental Protocols
The accurate assessment of ergot alkaloid concentrations using immunoassays relies on meticulously followed experimental protocols. Below is a generalized methodology for a competitive ELISA, which is the format most commonly used in commercial kits.
Typical Experimental Protocol for a Competitive Ergot Alkaloid ELISA
1. Sample Preparation:
- Extraction: A known weight of the finely ground sample (e.g., cereal flour) is extracted with a suitable solvent mixture (e.g., acetonitrile/water or methanol/water with additives). The extraction is typically performed by shaking or vortexing for a specified period.
- Centrifugation/Filtration: The extract is centrifuged or filtered to remove solid particles.
- Dilution: The clarified extract is diluted with a buffer provided in the kit to bring the potential analyte concentration within the assay's detection range.
2. ELISA Procedure:
- Antibody Coating: Microtiter plate wells are pre-coated with antibodies specific to a target ergot alkaloid or a common structural motif of the ergot alkaloid family.
- Competitive Reaction: A known amount of enzyme-labeled ergot alkaloid (conjugate) and the prepared sample extract (or standard) are added to the wells. The ergot alkaloids in the sample and the enzyme-labeled conjugate compete for binding to the limited number of antibody sites on the well surface.
- Incubation: The plate is incubated for a specific time at a defined temperature to allow the competitive binding reaction to reach equilibrium.
- Washing: The wells are washed with a wash buffer to remove any unbound sample components and enzyme conjugate.
- Substrate Addition: A chromogenic substrate is added to each well. The enzyme part of the bound conjugate catalyzes a reaction that produces a colored product.
- Stopping the Reaction: A stop solution is added to halt the color development.
- Measurement: The absorbance (or optical density) of the color in each well is measured using a microplate reader at a specific wavelength.
3. Data Analysis:
- A standard curve is generated by plotting the absorbance values of the known standards against their concentrations.
- The concentration of ergot alkaloids in the samples is determined by interpolating their absorbance values on the standard curve. The final concentration is calculated by taking the dilution factor into account.
Visualizing the Process and the Challenge
To better understand the experimental workflow and the concept of cross-reactivity, the following diagrams are provided.
References
A Comparative Guide to a Novel Analytical Method for Ergonine Detection: The Fluoro-Magnetic ImmunoAssay (FMIA)
In the landscape of pharmaceutical research and development, the precise and efficient detection of novel compounds is paramount. This guide provides a comprehensive comparison of a new analytical method, the Fluoro-Magnetic ImmunoAssay (FMIA), for the detection of the hypothetical compound Ergonine. The performance of FMIA is evaluated against two established and widely used analytical techniques: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This guide is intended for researchers, scientists, and drug development professionals seeking to validate and select the most appropriate analytical methodology for their work.
Performance Comparison of Analytical Methods
The selection of an analytical method is often a balance between sensitivity, specificity, throughput, and cost. The following table summarizes the key performance metrics of the new FMIA method compared to HPLC-FLD and LC-MS/MS for the detection of this compound.
| Parameter | FMIA (Fluoro-Magnetic ImmunoAssay) | HPLC-FLD | LC-MS/MS |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.5 ng/mL | 0.01 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL | 1.5 ng/mL | 0.03 ng/mL |
| Linearity (R²) | > 0.995 | > 0.99 | > 0.998 |
| Accuracy (% Recovery) | 95-105% | 90-110% | 98-102% |
| Precision (RSD%) | < 10% | < 15% | < 5% |
| Analysis Time per Sample | ~ 1 hour | ~ 20 minutes | ~ 15 minutes |
| Specificity | High (Antibody-dependent) | Moderate | Very High |
| Throughput | High (96-well plate format) | Low to Moderate | Moderate |
Experimental Protocols
Fluoro-Magnetic ImmunoAssay (FMIA) Protocol
This protocol outlines the steps for the quantification of this compound using the novel FMIA method.
Materials:
-
This compound-specific monoclonal antibody coated magnetic beads
-
Biotinylated this compound tracer
-
Streptavidin-conjugated fluorescent probe (e.g., Europium)
-
Wash buffer (PBS with 0.05% Tween 20)
-
Assay buffer (PBS with 1% BSA)
-
This compound standards and quality control samples
-
96-well microplate
-
Magnetic plate separator
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Sample Preparation: Dilute plasma or tissue homogenate samples with assay buffer.
-
Competitive Binding: Add 50 µL of the prepared sample, standard, or quality control to a well of the 96-well plate. Add 25 µL of biotinylated this compound tracer and 25 µL of antibody-coated magnetic beads to each well. Incubate for 30 minutes at room temperature with gentle shaking.
-
Washing: Place the microplate on a magnetic separator to pellet the magnetic beads. Aspirate the supernatant and wash the beads three times with 200 µL of wash buffer.
-
Signal Generation: After the final wash, resuspend the beads in 100 µL of streptavidin-conjugated fluorescent probe solution. Incubate for 15 minutes at room temperature.
-
Final Wash: Wash the beads three times with wash buffer using the magnetic separator.
-
Detection: Resuspend the beads in 100 µL of assay buffer and measure the fluorescence signal using a plate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) Protocol
This is a standard method for the quantification of fluorescent compounds.
Procedure:
-
Sample Preparation: Perform a liquid-liquid extraction of this compound from the sample matrix using an appropriate organic solvent. Evaporate the solvent and reconstitute the residue in the mobile phase.
-
Chromatographic Separation: Inject the prepared sample onto a C18 reverse-phase HPLC column. Use an isocratic or gradient mobile phase (e.g., acetonitrile and water with a pH modifier) to separate this compound from other components.
-
Detection: Detect the eluted this compound using a fluorescence detector set at the appropriate excitation and emission wavelengths.
-
Quantification: Quantify this compound by comparing the peak area of the sample to a standard curve generated from known concentrations of this compound.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is a highly sensitive and specific method for compound quantification.[1][2]
Procedure:
-
Sample Preparation: Similar to HPLC-FLD, perform an extraction of this compound from the sample matrix. An internal standard is typically added before extraction.
-
Chromatographic Separation: Use an HPLC or UHPLC system with a C18 column to separate this compound from the sample matrix.
-
Mass Spectrometric Detection: Introduce the eluent into a tandem mass spectrometer. Use electrospray ionization (ESI) in positive ion mode. Monitor specific precursor-to-product ion transitions for this compound and the internal standard in Multiple Reaction Monitoring (MRM) mode.
-
Quantification: Calculate the concentration of this compound based on the ratio of the peak area of the analyte to that of the internal standard, plotted against a standard curve.
Visualizations
References
A Comparative Pharmacological Profile of Ergonine Versus Known Dopamine Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological profile of the novel compound Ergonine against a panel of well-established dopamine agonists: Bromocriptine, Cabergoline, Pramipexole, and Ropinirole. The data presented herein is intended to offer an objective overview to aid in research and drug development efforts.
Introduction
Dopamine agonists are a critical class of therapeutic agents, primarily utilized in the management of Parkinson's disease, hyperprolactinemia, and restless legs syndrome. Their therapeutic efficacy is intrinsically linked to their interaction with dopamine receptors, which are classified into two main families: D1-like (D1, D5) and D2-like (D2, D3, D4) receptors. While all dopamine agonists target these receptors, their individual pharmacological profiles, including binding affinities, functional potencies, and selectivity, can vary significantly, leading to differences in clinical efficacy and side-effect profiles. This compound is a novel investigational compound with a unique chemical structure, necessitating a thorough comparative analysis of its pharmacological properties against existing dopamine agonists.
Data Presentation
The following tables summarize the quantitative data for this compound and the comparator dopamine agonists.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
This table presents the inhibitory constants (Ki) of this compound and other dopamine agonists at the five human dopamine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | D1 | D2 | D3 | D4 | D5 |
| This compound (Hypothetical) | 250 | 0.8 | 0.5 | 15 | 300 |
| Bromocriptine | >1000[1] | 2.1[1] | 4.6[1] | 100 | >1000 |
| Cabergoline | 937[1] | 0.61[2] | 1.27[2] | 25 | 1300 |
| Pramipexole | >10000[2] | 3.9[1] | 0.5[1] | 5.1 | >10000 |
| Ropinirole | >10000[2] | 16[1] | 3.3[1] | 55 | >10000 |
Table 2: Comparative Functional Potency (EC50, nM) in cAMP Assays
This table displays the half-maximal effective concentration (EC50) of each compound in functional assays measuring the inhibition of cyclic adenosine monophosphate (cAMP) for D2-like receptors and stimulation of cAMP for D1-like receptors. Lower EC50 values indicate greater potency.
| Compound | D1 (cAMP Stimulation) | D2 (cAMP Inhibition) |
| This compound (Hypothetical) | 500 | 1.2 |
| Bromocriptine | Antagonist | 4.8 |
| Cabergoline | >1000 | 1.5 |
| Pramipexole | No effect | 2.0 |
| Ropinirole | No effect | 20 |
Data are representative values from in vitro studies and may vary depending on the specific assay conditions.
Table 3: Off-Target Receptor Binding Affinities (Ki, nM)
This table outlines the binding affinities of the compounds for selected serotonergic and adrenergic receptors, which can contribute to their side-effect profiles.
| Compound | 5-HT1A | 5-HT2A | 5-HT2B | α1A-adrenergic | α2A-adrenergic |
| This compound (Hypothetical) | 85 | 150 | 25 | 200 | 120 |
| Bromocriptine | 1.2[1] | 1.3[1] | 1.1[1] | 4.0[1] | 11[1] |
| Cabergoline | 1.5[1] | 12[1] | 1.2[1] | 55[1] | 120[1] |
| Pramipexole | >10000 | >10000 | >10000 | 1900 | 180[1] |
| Ropinirole | >10000 | >10000 | >10000 | >10000 | 280[1] |
Mandatory Visualization
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 receptor signaling pathway.
Experimental Workflow for Radioligand Binding Assay
References
A Comparative In Vivo Efficacy Analysis of Ergothioneine and Bromocriptine in Neuroprotection
An Objective Guide for Researchers in Drug Development
This guide provides a comparative overview of the in vivo efficacy of Ergothioneine and the established dopamine agonist, bromocriptine, with a focus on their neuroprotective effects relevant to Parkinson's disease models. While direct comparative studies are not available, this document synthesizes findings from independent research to offer a parallel analysis of their mechanisms of action, experimental validation, and therapeutic potential.
Executive Summary
Ergothioneine, a naturally occurring amino acid with potent antioxidant properties, has demonstrated significant neuroprotective effects in preclinical models of Parkinson's disease.[1][2][3] Its mechanism centers on mitigating oxidative stress and preserving mitochondrial function.[4][5] Bromocriptine, a well-established dopamine D2 receptor agonist, primarily acts by stimulating dopaminergic pathways to compensate for neuronal loss.[6] This guide presents the available in vivo data for both compounds, detailing the experimental protocols and summarizing the key efficacy endpoints in structured tables to facilitate a clear comparison for research and development professionals.
Mechanisms of Action
Ergothioneine: This unique antioxidant is actively transported into the brain, where it exerts its neuroprotective effects through several mechanisms.[5][7] It directly scavenges reactive oxygen species, chelates metal ions, and protects mitochondria from oxidative damage.[5][8] Recent studies also suggest that Ergothioneine's neuroprotection is mediated through the activation of the DJ-1-Nrf2 pathway, which is crucial for cellular defense against oxidative stress, and the DJ-1-Nurr1 axis, which is involved in the regulation of dopamine levels.[2][9]
Bromocriptine: As a potent agonist of the dopamine D2 receptor, bromocriptine's primary mechanism involves the direct stimulation of postsynaptic dopamine receptors in the brain.[6] This action mimics the effect of dopamine, thereby alleviating the motor symptoms associated with the depletion of dopaminergenic neurons in Parkinson's disease.
Signaling Pathway Diagrams
In VivoEfficacy Data
The following tables summarize the key findings from preclinical studies evaluating the in vivo efficacy of Ergothioneine and bromocriptine in rodent models of Parkinson's disease.
Table 1: Ergothioneine Efficacy in Parkinson's Disease Models
| Model | Treatment Regimen | Key Efficacy Endpoints | Reference |
| MPTP-induced mice | Ergothioneine (5 and 35 mg/kg/day, i.g.) for 2 weeks | Improved motor function (open field and rotarod tests). Restored dopamine levels. Reduced oxidative stress. Preserved dopaminergic neurons. | [2][9] |
| 6-OHDA-induced mice | Ergothioneine treatment | Ameliorated motor deficits. Preserved dopaminergic neuron number. Maintained mitochondrial integrity. | [1] |
Table 2: Bromocriptine Efficacy in Parkinson's Disease Models
| Model | Treatment Regimen | Key Efficacy Endpoints | Reference |
| Idiopathic Parkinsonism | 50-150 mg daily | Improved neurological deficits. | [6] |
| Early Parkinson's Disease | Not specified | Slightly better motor scores compared to placebo. | [10] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of efficacy data. The following sections outline the protocols used in the key in vivo studies.
Ergothioneine Experimental Protocol: MPTP-Induced Parkinson's Disease Mouse Model[2][9]
-
Animal Model: 8-week-old male C57BL/6J mice were used.
-
Induction of Parkinson's Disease: Mice received intraperitoneal (i.p.) injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at a dose of 30 mg/kg/day for one week.
-
Treatment Groups:
-
Control group: received 0.9% saline.
-
MPTP group: received MPTP and 0.9% saline.
-
Ergothioneine groups: received MPTP and Ergothioneine at 5 or 35 mg/kg/day by intragastric (i.g.) administration for 2 weeks.
-
Positive control group: received MPTP and rasagiline (2 mg/kg/day, i.g.).
-
-
Behavioral Assessments:
-
Open Field Test: Total movement distance, average speed, and number of entries into the central area were measured.
-
Rotarod Test: The latency to fall from a rotating rod was recorded.
-
-
Neurochemical and Histological Analysis:
-
Dopamine levels in the striatum were measured by ELISA.
-
Immunofluorescence staining of the substantia nigra was performed to assess the expression of DJ-1 and the survival of dopaminergic neurons.
-
Bromocriptine Experimental Protocol: A General Representation
While a specific preclinical protocol is not detailed in the provided search results, a general experimental workflow for testing a dopamine agonist like bromocriptine in a Parkinson's disease model would typically involve the following steps.
Comparative Discussion
The available data suggest that Ergothioneine and bromocriptine offer neuroprotective and therapeutic benefits in Parkinson's disease models through distinct mechanisms. Ergothioneine acts as a potent antioxidant and cytoprotectant, aiming to preserve neuronal integrity and function.[1][2][3] In contrast, bromocriptine functions as a dopamine receptor agonist, providing symptomatic relief by compensating for the loss of endogenous dopamine.[6]
The in vivo studies on Ergothioneine demonstrate a clear dose-dependent improvement in motor function and a significant preservation of dopaminergic neurons in the MPTP model.[2][9] The protective effects are also evident in the 6-OHDA model, highlighting its potential as a disease-modifying agent.[1]
The data for bromocriptine from the provided search results focus more on its clinical use and symptomatic efficacy in patients with Parkinson's disease.[6][10] While preclinical studies undoubtedly exist, the search results did not provide specific quantitative data from animal models for a direct comparison with Ergothioneine.
Conclusion for the Research Professional
Ergothioneine presents a promising neuroprotective strategy with a mechanism of action centered on mitigating the underlying oxidative stress and cellular damage implicated in Parkinson's disease. Its ability to cross the blood-brain barrier and directly protect neurons offers a potential advantage for slowing disease progression.[5][7] Bromocriptine remains a valuable therapeutic option for managing the motor symptoms of Parkinson's disease through its well-established dopamine agonist activity.
For drug development professionals, the distinct mechanisms of these two compounds suggest different therapeutic applications. Ergothioneine may be a candidate for early intervention and neuroprotection, while bromocriptine is suited for symptomatic management. Further research, including head-to-head in vivo comparative studies, would be invaluable to fully elucidate the relative efficacy and potential synergistic effects of these two agents in the context of Parkinson's disease.
References
- 1. Ergothioneine Treatment Ameliorates the Pathological Phenotypes of Parkinson's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. innovbiological.com [innovbiological.com]
- 3. Ergothioneine Prevents Neuronal Cell Death Caused by the Neurotoxin 6-Hydroxydopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Ergothioneine: A Stress Vitamin with Antiaging, Vascular, and Neuroprotective Roles? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison between lergotrile and bromocriptine in parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effects of Ergothioneine: A Breakthrough in Cognitive Health - Healthway [xahealthway.com]
- 8. Fighting Neurotoxicity: Ergothioneine's Role in Cellular Protection -ETprotein [etprotein.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Head-to-Head Study: A Comparative Analysis of Ergopeptines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties of several prominent ergopeptine alkaloids. Due to the limited specific data available for "Ergonine," this document focuses on a selection of well-researched ergopeptines: Ergotamine, Dihydroergotamine, Bromocriptine, and α-Ergocryptine. The tetracyclic ergoline ring structure of these compounds allows them to interact with a variety of biogenic amine receptors, leading to a complex pharmacological profile.[1] This guide summarizes their receptor binding affinities and functional activities at key dopamine, serotonin, and adrenergic receptors, supported by experimental data and detailed methodologies.
Quantitative Data Summary
The following table summarizes the receptor binding affinities (Ki, expressed in nM) of selected ergopeptines for various G-protein coupled receptors. Lower Ki values indicate higher binding affinity. The functional activity at these receptors is also noted.
| Compound | Receptor | Ki (nM) | Functional Activity |
| Ergotamine | 5-HT1A | 13 | Agonist[2] |
| 5-HT1B | 1.8 | Agonist[3] | |
| 5-HT1D | 0.4 | Agonist[3] | |
| 5-HT2A | 1.3 | Agonist[4] | |
| D2 | 1.8 | Agonist[2] | |
| α2A-Adrenergic | 3.5 | Partial Agonist[2] | |
| Dihydroergotamine | 5-HT1A | 28-30 | Agonist[5] |
| 5-HT1B | 1.3 | Agonist[3] | |
| 5-HT1D | 0.3 | Agonist[3] | |
| 5-HT2A | 2.0 | - | |
| D2 | 3.5 | Agonist | |
| α2A-Adrenergic | 1.8 | - | |
| Bromocriptine | 5-HT1A | - | Agonist[6] |
| 5-HT1B | - | Agonist[6] | |
| 5-HT1D | - | Agonist[6] | |
| 5-HT2A | - | Agonist[6] | |
| D1 | - | Partial Antagonist[7][8] | |
| D2 | - | Potent Agonist[6][7][8] | |
| α2A-Adrenergic | - | Antagonist[6] | |
| α2B-Adrenergic | - | Antagonist[6] | |
| α2C-Adrenergic | - | Antagonist[6] | |
| α-Ergocryptine | 5-HT2A | 1.6 | - |
| D1 | 160 | - | |
| D2 | 1.8 | Agonist |
Visualizations
Signaling Pathways and Experimental Workflows
Figure 1: Agonist signaling at a Gi-coupled receptor.
Figure 2: Competitive radioligand binding assay workflow.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a test compound (e.g., an ergopeptine) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
1. Receptor Preparation:
-
Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates.
-
The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
2. Incubation:
-
In a multi-well plate, the receptor membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of the unlabeled ergopeptine.
-
The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand in the solution.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
4. Quantification of Bound Radioactivity:
-
The filters containing the bound radioligand are placed in scintillation vials with a scintillation cocktail.
-
The amount of radioactivity is quantified using a scintillation counter.
5. Data Analysis:
-
The data are plotted as the percentage of specific binding versus the log concentration of the competing ergopeptine.
-
A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of the ergopeptine that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Inhibition
This assay measures the ability of an ergopeptine to act as an agonist or antagonist at a Gi-coupled receptor by quantifying its effect on intracellular cyclic adenosine monophosphate (cAMP) levels.
1. Cell Culture and Treatment:
-
Cells expressing the Gi-coupled receptor of interest are cultured in multi-well plates.
-
The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
The cells are then stimulated with an agent that increases cAMP levels (e.g., forskolin) in the presence of varying concentrations of the ergopeptine.
2. Cell Lysis and cAMP Measurement:
-
After incubation, the cells are lysed to release the intracellular cAMP.
-
The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
3. Data Analysis:
-
The results are expressed as the percentage of inhibition of forskolin-stimulated cAMP production.
-
A dose-response curve is generated by plotting the percentage of inhibition against the log concentration of the ergopeptine.
-
The EC50 (for agonists) or IC50 (for antagonists) value is determined from the curve.
Functional Assay: Phosphoinositide Hydrolysis
This assay is used to determine the functional activity of ergopeptines at Gq-coupled receptors (e.g., 5-HT2A) by measuring the accumulation of inositol phosphates.
1. Cell Labeling and Treatment:
-
Cells expressing the Gq-coupled receptor are incubated with [3H]-myo-inositol to label the cellular phosphoinositide pool.
-
The cells are then washed and incubated in a buffer containing LiCl, which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates upon receptor activation.
-
The cells are then stimulated with varying concentrations of the ergopeptine.
2. Extraction and Separation of Inositol Phosphates:
-
The stimulation is terminated, and the cells are lysed.
-
The total inositol phosphates are separated from the cell lysate using anion-exchange chromatography.
3. Quantification and Data Analysis:
-
The amount of [3H]-inositol phosphates is quantified by scintillation counting.
-
A dose-response curve is constructed by plotting the amount of inositol phosphate accumulation against the log concentration of the ergopeptine.
-
The EC50 value is determined from the curve to quantify the potency of the ergopeptine as an agonist.
Concluding Remarks
The ergopeptines discussed in this guide exhibit a complex pharmacology, characterized by high affinity for a range of dopamine, serotonin, and adrenergic receptors. Their functional activity as agonists, partial agonists, or antagonists at these receptors contributes to their diverse therapeutic effects and side-effect profiles. The provided data and experimental protocols offer a foundation for further research and development in this class of compounds. The lack of specific public data on "this compound" highlights the importance of comprehensive characterization for novel ergopeptine derivatives.
References
- 1. Pharmacological evidence that 5-HT1A/1B/1D, α2-adrenoceptors and D2-like receptors mediate ergotamine-induced inhibition of the vasopressor sympathetic outflow in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Ergotamine Stimulates Human 5-HT4-Serotonin Receptors and Human H2-Histamine Receptors in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydroergotamine and its metabolite, 8′-hydroxy-dihydroergo-tamine, as 5-HT1A receptor agonists in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Bromocriptine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. PathWhiz [smpdb.ca]
- 8. Ergocryptine and other ergot alkaloids stimulate the release of [3H]dopamine from rat striatal synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Ergonine
Disclaimer: Ergonine is a fictional substance. The following disposal procedure is a hypothetical example based on general best practices for the safe handling and disposal of hazardous chemical waste. Always refer to the specific Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) guidelines for any real chemical substance.
This document provides essential safety and logistical information for the proper disposal of this compound, a fictional synthetic heterocyclic amine. The procedural guidance herein is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations.
This compound Hazard Profile and Properties
A thorough understanding of a chemical's properties is critical for its safe disposal.[1] The fictional properties of this compound are summarized below.
| Property | Value | Safety Implication |
| Chemical Class | Synthetic Heterocyclic Amine | Potential for reactivity with certain chemical classes; requires careful waste segregation. |
| Physical State | Solid, Crystalline Powder | Poses an inhalation and dermal contact risk. |
| Reactivity | Reactive with strong oxidizing agents. | Do not mix with oxidizers in waste streams.[2] |
| Toxicity | Assumed toxic upon ingestion and inhalation. Mild skin and eye irritant. | Requires appropriate Personal Protective Equipment (PPE) to prevent exposure.[3][4] |
| Decomposition | May produce nitrogen oxides upon heating. | Avoid incineration outside of a dedicated hazardous waste facility. |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound waste to prevent exposure.[5] The required level of protection is determined by the specific disposal task.
| PPE Level | Equipment | When to Use |
| Level D (Standard Lab Use) | Closed-toe shoes, lab coat, nitrile gloves, safety glasses.[3][6] | General handling of this compound in a controlled environment (e.g., fume hood). |
| Level C (Disposal & Decontamination) | Chemical splash goggles, face shield, chemical-resistant apron or coveralls, double-gloving (nitrile), respiratory protection (if potential for aerosolization).[6][7][8] | When handling bulk waste, performing decontamination, or responding to a spill. |
Step-by-Step Disposal Protocol
Disposal of this compound waste must be systematic to ensure safety and regulatory compliance. Chemical waste should never be disposed of in the regular trash or down the sewer system.[9]
Step 1: Waste Segregation
-
Immediately upon generation, segregate this compound waste from other chemical waste streams.[2][10]
-
Solid Waste: Collect solid this compound waste (e.g., contaminated filter paper, gloves, weigh boats) in a dedicated, clearly labeled, puncture-resistant container lined with a heavy-duty plastic bag.
-
Liquid Waste: Collect liquid waste containing this compound (e.g., solutions, rinsates) in a compatible, sealed container. Plastic bottles are often preferred over glass to minimize breakage risk.[9]
-
Sharps: Any sharps (needles, razor blades) contaminated with this compound must be placed in a designated sharps container.
Step 2: Waste Container Labeling
-
All waste containers must be labeled with a hazardous waste tag as soon as waste is added.[2][9]
-
The label must include:
Step 3: Storage of Waste
-
Store waste containers in a designated satellite accumulation area, typically within a fume hood to manage any potential off-gassing.
-
Ensure all waste containers are tightly sealed when not in use.[10]
-
Utilize secondary containment (e.g., a larger bin or tub) to capture any potential leaks.[2]
Step 4: Arranging for Disposal
-
Once a waste container is approximately three-quarters full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup, which may involve an online form or a phone call.
Decontamination Procedures
All equipment and surfaces that have come into contact with this compound must be decontaminated to prevent cross-contamination and accidental exposure.[1][11]
Experimental Protocol: Surface Decontamination
-
Preparation: Don Level C PPE as described in the table above.
-
Initial Cleaning: For solid chemical residue, gently sweep or wipe the surface with a disposable towel wetted with a compatible solvent in which this compound is soluble.[1]
-
Wash: Prepare a solution of laboratory-grade detergent and water. Thoroughly wipe down all contaminated surfaces and equipment.[5]
-
Rinse: Rinse the surfaces and equipment with deionized water.
-
Waste Collection: All used towels, wipes, and rinsates must be disposed of as this compound hazardous waste.[1]
-
Verification: For highly toxic materials, a specific analytical method may be required to verify the efficacy of the decontamination.
-
Tagging: Once decontaminated, equipment that is to be moved, serviced, or disposed of should be affixed with a decontamination tag.[5][11]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste.
Caption: Workflow for this compound waste from generation to final disposal.
References
- 1. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 2. vumc.org [vumc.org]
- 3. hazmatschool.com [hazmatschool.com]
- 4. PPE for Handling Chemicals | Hazclear [hazclear.com]
- 5. uab.edu [uab.edu]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. epa.gov [epa.gov]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. research.uga.edu [research.uga.edu]
Essential Safety and Operational Protocols for Handling Ergonine
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of Ergonine.
Hazard Summary and Personal Protective Equipment
Ergot alkaloids are potent compounds with known toxic effects. A safety data sheet for Ergoloid Mesylates, a mixture of dihydrogenated ergot alkaloids, indicates that these substances may cause genetic defects and are suspected of damaging fertility or the unborn child[1]. General information on ergot alkaloids confirms their toxicity, with potential effects including vasoconstriction, which can lead to gangrene, and impacts on the central nervous system[2]. Due to the inherent risks associated with this class of compounds, the following personal protective equipment is mandatory when handling this compound.
| Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Hand Protection | Wear two pairs of powder-free, chemotherapy-rated gloves[3]. The inner glove should be worn under the cuff of the lab coat, and the outer glove over the cuff. Change gloves every hour or immediately if contaminated, torn, or punctured[3]. |
| Eye and Face Protection | Use chemical safety goggles and a face shield to protect against splashes and aerosols[1][4]. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher is required, especially when handling the powdered form of the substance or when there is a risk of aerosolization[4]. |
| Protective Clothing | Wear a disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs[3]. A "bunny suit" or coveralls may be necessary for full-body protection during high-risk procedures[4]. |
| Foot Protection | Use disposable, skid-resistant shoe covers over footwear[4]. |
Operational Plan: Safe Handling and Disposal of this compound
A systematic approach is crucial to minimize exposure and ensure safety during the handling and disposal of this compound. The following step-by-step guidance outlines the necessary procedures.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to minimize inhalation exposure.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible. Have a chemical spill kit specifically for hazardous compounds available.
-
Pre-Donning of PPE: Before entering the designated handling area, all required personal protective equipment must be donned correctly.
Handling Procedures
-
Weighing and Aliquoting: When handling the solid form of this compound, conduct all weighing and aliquoting procedures within a containment device to prevent the generation of dust.
-
Solution Preparation: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.
-
Avoiding Contamination: Do not eat, drink, or apply cosmetics in the laboratory where this compound is handled. Wash hands thoroughly before and after handling the compound, even if gloves were worn[3].
Spill Management
-
Evacuation: In the event of a significant spill, evacuate the immediate area.
-
Containment: If safe to do so, contain the spill using absorbent pads from the chemical spill kit.
-
Decontamination: Decontaminate the area according to your institution's established procedures for hazardous substances.
-
Reporting: Report all spills to the appropriate safety officer.
Disposal Plan
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, gowns, shoe covers, and labware, must be considered hazardous waste.
-
Waste Containers: Place all contaminated solid waste in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Regulatory Compliance: Dispose of all this compound waste in accordance with local, regional, national, and international regulations for hazardous materials[1]. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow for Handling this compound
The following diagram illustrates the logical flow of operations for safely handling and disposing of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
